1-(Trifluoromethyl)cyclopropanamine hydrochloride
Description
Properties
IUPAC Name |
1-(trifluoromethyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3N.ClH/c5-4(6,7)3(8)1-2-3;/h1-2,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOJMCCWZHTXSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80920878 | |
| Record name | 1-(Trifluoromethyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80920878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112738-67-7 | |
| Record name | 1-(Trifluoromethyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80920878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(trifluoromethyl)cyclopropanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: The Biological Activity of 1-(Trifluoromethyl)cyclopropanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Trifluoromethyl)cyclopropanamine hydrochloride is a synthetic compound that has garnered significant interest within the scientific community due to its potential therapeutic applications. Structurally analogous to the monoamine oxidase (MAO) inhibitor tranylcypromine, this molecule has been investigated for its anticancer and neuroprotective properties. The introduction of a trifluoromethyl group significantly enhances its lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its inhibitory effects on Lysine-Specific Demethylase 1 (LSD1) and MAOs. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathway associated with its mechanism of action.
Introduction
This compound is a cyclopropylamine derivative. The presence of the trifluoromethyl group is a key structural feature, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. Given its structural similarity to tranylcypromine, a well-established clinical agent, research has logically focused on its potential as an inhibitor of enzymes targeted by tranylcypromine, namely LSD1 and MAOs.
Core Biological Activities
The primary biological activities of this compound and its close analogs revolve around the irreversible inhibition of two key flavin-dependent amine oxidases: Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO).
Anticancer Activity: Inhibition of Lysine-Specific Demethylase 1 (LSD1)
LSD1, also known as KDM1A, is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), small-cell lung cancer, and prostate cancer, by promoting cell proliferation, survival, and differentiation blockade.[1][3]
This compound and related arylcyclopropylamines act as mechanism-based irreversible inhibitors of LSD1.[3][4] They form a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site, leading to its inactivation.[4] Inhibition of LSD1 by these compounds leads to an increase in histone methylation, which in turn reactivates tumor suppressor genes and induces differentiation and apoptosis in cancer cells.[5]
Neuroprotective and Neuromodulatory Activity: Inhibition of Monoamine Oxidase (MAO)
Monoamine oxidases (MAOs) are a family of enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[6] There are two main isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. Inhibition of MAOs leads to increased levels of these neurotransmitters in the synaptic cleft, which is the basis for the antidepressant effects of MAO inhibitors (MAOIs).[6]
Tranylcypromine, the parent compound of the class to which this compound belongs, is a non-selective MAOI.[] Fluorinated derivatives, including those with a trifluoromethyl group, have been synthesized and evaluated for their MAO inhibitory activity. Studies on related compounds, such as trans-2-fluoro-2-(para-trifluoromethylphenyl)cyclopropylamine, have shown potent inhibition of MAO-A.[8] The neuroprotective effects of MAOIs are thought to stem from both the modulation of neurotransmitter levels and the reduction of oxidative stress that accompanies monoamine metabolism.[9]
Quantitative Data
The following tables summarize the available quantitative data for 1-(trifluoromethyl)cyclopropanamine derivatives and related compounds. It is important to note that specific IC50 and Ki values for the exact hydrochloride salt are not always available in the public domain and that activity can be highly dependent on the specific assay conditions and the stereochemistry of the compound.
Table 1: LSD1 Inhibition Data for Cyclopropylamine Derivatives
| Compound | Target | IC50 / Ki | Cell Line / Assay Conditions | Reference |
| Tranylcypromine (TCP) | LSD1 | < 2 µM (IC50) | Biochemical assay | |
| cis-4-Br-2,5-F₂-PCPA (S1024) | LSD1 | 0.094 µM (Ki) | Biochemical assay | [1][2] |
| Styrenylcyclopropane Derivative 34 | LSD1 | <4 nM (Biochemical IC50) | TR-FRET assay | [4] |
Table 2: MAO Inhibition Data for Fluorinated Cyclopropylamine Derivatives
| Compound | Target | IC50 (µM) | Assay Conditions | Reference |
| trans-2-fluoro-2-(para-trifluoromethylphenyl)cyclopropylamine | MAO-A | Low micromolar | Recombinant human liver MAO-A | [8] |
| trans-2-fluoro-2-(para-trifluoromethylphenyl)cyclopropylamine | MAO-B | Low micromolar | Recombinant human liver MAO-B | [8] |
| Tranylcypromine (TCP) | MAO-A | - | Non-selective inhibitor | [] |
| Tranylcypromine (TCP) | MAO-B | - | Non-selective inhibitor | [] |
Table 3: Anticancer Activity of Cyclopropylamine Derivatives
| Compound | Cell Line | GI50 | Assay | Reference |
| Styrenylcyclopropane Derivative 34 | Kasumi-1 (AML) | 1 nM | Cell viability assay | [4] |
| Fluorinated cyclopropane derivatives | Various cancer cell lines | Lower than non-fluorinated counterparts | Cytotoxicity assay |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the biological activity of this compound and its analogs.
LSD1 Inhibition Assay (Biochemical)
This protocol describes a common method to determine the in vitro potency of a compound against purified LSD1 enzyme.
Materials:
-
Recombinant human LSD1 enzyme
-
H3K4me2-biotinylated peptide substrate
-
FAD cofactor
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound (this compound)
-
384-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a 384-well plate, add the LSD1 enzyme, FAD, and the test compound at various concentrations.
-
Initiate the demethylation reaction by adding the H3K4me2-biotinylated peptide substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add a detection mixture containing HRP and Amplex Red. The reaction of HRP with the hydrogen peroxide byproduct of the demethylation reaction converts Amplex Red to the fluorescent resorufin.
-
Measure the fluorescence intensity on a plate reader (Excitation: 530-560 nm, Emission: ~590 nm).
-
Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
MAO Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of a compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compound
-
96-well microplate
-
Plate reader capable of fluorescence or absorbance detection
Procedure:
-
Prepare serial dilutions of the test compound.
-
In separate wells of a 96-well plate, pre-incubate MAO-A or MAO-B with the test compound for a defined period (e.g., 15 minutes) to allow for irreversible inhibition.
-
Initiate the reaction by adding the specific substrate.
-
Incubate at 37°C for a set time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a strong base).
-
Measure the product formation using a plate reader. For kynuramine, the product 4-hydroxyquinoline is fluorescent. For benzylamine, the benzaldehyde product can be measured by absorbance after derivatization.
-
Calculate the percent inhibition and determine the IC50 value.
Cell Viability (MTT) Assay for Anticancer Activity
This protocol is used to determine the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., AML cell line like Kasumi-1)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Spectrophotometer
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: LSD1 Inhibition Pathway.
Caption: Drug Discovery Workflow.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics targeting LSD1 and MAOs. Its structural modifications, particularly the inclusion of the trifluoromethyl group, offer the potential for enhanced potency and favorable pharmacokinetic properties. The primary mechanism of action involves the irreversible inhibition of these flavin-dependent enzymes, leading to anticancer effects through the reactivation of tumor suppressor genes and potential neuroprotective effects via modulation of neurotransmitter levels and reduction of oxidative stress. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and its derivatives in oncology and neurology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel LSD1 Inhibitor T-3775440 Disrupts GFI1B-Containing Complex Leading to Transdifferentiation and Impaired Growth of AML Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated phenylcyclopropylamines. Part 5: Effects of electron-withdrawing or -donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-(Fluoromethyl)cyclopropanamine hydrochloride | 1445951-06-3 | Benchchem [benchchem.com]
The Discovery of 1-(Trifluoromethyl)cyclopropanamine Hydrochloride Structural Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl group into small molecule drug candidates has become a cornerstone of modern medicinal chemistry, offering improvements in metabolic stability, lipophilicity, and binding affinity. The rigid cyclopropyl scaffold further provides conformational constraint, often leading to enhanced potency and selectivity. The combination of these two moieties in 1-(trifluoromethyl)cyclopropanamine hydrochloride has spurred the discovery of a diverse range of structural analogs targeting various biological pathways. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of these promising compounds.
Core Structural Analogs and Biological Activity
The exploration of structural analogs of 1-(trifluoromethyl)cyclopropanamine has primarily focused on modifications of the amine, substitution on the cyclopropane ring, and the introduction of various aryl groups. These modifications have led to the discovery of potent inhibitors of monoamine oxidases (MAO) and modulators of cannabinoid receptors, highlighting the therapeutic potential of this chemical scaffold in neurology and beyond.
Monoamine Oxidase (MAO) Inhibition
A significant area of investigation for 1-(trifluoromethyl)cyclopropanamine analogs has been their activity as monoamine oxidase inhibitors. MAOs are enzymes responsible for the degradation of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism central to the treatment of depression and neurodegenerative diseases.
A series of 2-aryl-2-fluoro-cyclopropylamines, structurally related to the core compound, have been synthesized and evaluated for their MAO inhibitory potential. These compounds have demonstrated potent inhibition of both MAO-A and MAO-B isoforms, with IC50 values reaching the nanomolar range.[1]
| Compound Class | Target | IC50 (nM) | Reference |
| 2-Aryl-2-fluoro-cyclopropylamines | MAO-A / MAO-B | Down to 70 nM | [1] |
| cis-Cyclopropylamines | MAO-A / MAO-B | Sub-micromolar | [2] |
Table 1: Quantitative data on the MAO inhibitory activity of selected cyclopropylamine analogs.
Cannabinoid Receptor Modulation
The endocannabinoid system, particularly the CB1 and CB2 receptors, plays a crucial role in regulating a wide range of physiological processes, including pain, mood, and appetite. Structural analogs of 1-(trifluoromethyl)cyclopropanamine have been investigated as allosteric modulators of these receptors.[3] Allosteric modulators offer a nuanced approach to receptor modulation, enhancing or diminishing the effects of endogenous ligands without directly activating or blocking the receptor.
Experimental Protocols
The successful discovery and optimization of novel analogs are underpinned by robust and reproducible experimental methodologies. This section details the key synthetic and bioassay protocols employed in the study of 1-(trifluoromethyl)cyclopropanamine derivatives.
General Synthesis of 2-Aryl-2-fluoro-cyclopropylamines
The synthesis of these analogs typically involves a multi-step sequence starting from substituted styrenes.
Step 1: Cyclopropanation: Substituted styrenes and α-fluorostyrenes are converted to diastereoisomeric 2-phenyl-cyclopropane carboxylates. This can be achieved through a Cu(I)-catalyzed reaction with diazoacetates or an Fe(III)-porphyrin-catalyzed reaction with ethyl glycinate.[1]
Step 2: Hydrolysis: The resulting cyclopropane carboxylates are hydrolyzed to the corresponding carboxylic acids.
Step 3: Curtius Degradation: The carboxylic acids are then converted to the desired amines via a Curtius degradation.[1]
A scalable synthesis for related (1-cyclopropyl)cyclopropylamine hydrochloride has also been reported, employing a Curtius degradation of 1-cyclopropylcyclopropanecarboxylic acid.[4][5]
Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory activity of the synthesized compounds against MAO-A and MAO-B is determined using a fluorometric assay.
Principle: The assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a substrate (e.g., p-tyramine) by MAO. The H₂O₂ is detected using a fluorimetric method.[6][7][8]
Procedure:
-
Enzyme and Inhibitor Preparation: Recombinant human MAO-A or MAO-B is used. Test compounds are dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: The enzyme is pre-incubated with varying concentrations of the test compound for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor interaction.[6][9]
-
Reaction Initiation: The reaction is initiated by adding a working reagent containing the substrate (p-tyramine), a dye reagent, and horseradish peroxidase (HRP).[6][7]
-
Detection: The fluorescence intensity is measured at an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm after a 20-minute incubation in the dark.[6][7]
-
Data Analysis: The percent inhibition is calculated relative to a control without the inhibitor. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Key Pathways and Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the discovery pipeline of these novel analogs.
General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and initial biological evaluation of novel cyclopropylamine analogs.
Synthetic and evaluation workflow for novel cyclopropylamine analogs.
Monoamine Oxidase Inhibition Pathway
The therapeutic effect of MAO inhibitors is derived from their ability to increase the synaptic concentration of key neurotransmitters. The diagram below outlines this mechanism of action.
Mechanism of action of cyclopropylamine-based MAO inhibitors.
Conclusion and Future Directions
The 1-(trifluoromethyl)cyclopropanamine scaffold has proven to be a versatile starting point for the discovery of potent and selective enzyme inhibitors and receptor modulators. The analogs developed to date, particularly those targeting monoamine oxidases, have shown significant promise in preclinical studies. Future research in this area will likely focus on several key aspects:
-
Expansion of the Analog Library: The synthesis and evaluation of a broader range of structural analogs will be crucial for elucidating more detailed structure-activity relationships and for identifying candidates with improved potency, selectivity, and pharmacokinetic properties.
-
Exploration of New Biological Targets: While MAO and cannabinoid receptors have been the primary focus, the unique physicochemical properties of this scaffold suggest that it may be applicable to a wider range of biological targets.
-
In Vivo Efficacy and Safety Studies: Promising candidates identified in vitro will require thorough evaluation in animal models to assess their therapeutic efficacy, safety, and pharmacokinetic profiles.
The continued exploration of this compound and its structural analogs holds significant potential for the development of novel therapeutics for a range of debilitating diseases.
References
- 1. 2-Aryl-2-fluoro-cyclopropylamines: Synthesis, physicochemical properties and monoamine oxidase inhibitor potencies [morressier.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 5. Discovery of novel Cyclophilin D inhibitors starting from three dimensional fragments with millimolar potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel Cyclophilin D inhibitors starting from three dimensional fragments with millimolar potencies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 9. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
An In-Depth Technical Guide to 1-(Trifluoromethyl)cyclopropanamine Hydrochloride (CAS Number: 112738-67-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Trifluoromethyl)cyclopropanamine hydrochloride is a key building block in modern medicinal chemistry, valued for the unique physicochemical properties imparted by the trifluoromethyl-substituted cyclopropane motif. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics. The strategic incorporation of the 1-(trifluoromethyl)cyclopropyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a desirable feature in drug design.[1]
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and computed properties of this compound and its corresponding free base, 1-(Trifluoromethyl)cyclopropanamine.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-(trifluoromethyl)cyclopropan-1-amine hydrochloride | [2] |
| CAS Number | 112738-67-7 | [2] |
| Molecular Formula | C₄H₇ClF₃N | [2][3] |
| Molecular Weight | 161.55 g/mol | [2][3] |
| Physical Form | Crystalline solid | [3] |
| Color | White | [3] |
| Purity | Typically ≥97% | [2][4] |
| Storage Temperature | Room temperature or 2-8°C under inert atmosphere | [3] |
Table 2: Computed Properties of 1-(Trifluoromethyl)cyclopropanamine (Free Base)
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆F₃N | [5] |
| Molecular Weight | 125.09 g/mol | [5] |
| Monoisotopic Mass | 125.04523368 Da | [5] |
| XLogP3-AA | 0.8 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 0 | [5] |
| Topological Polar Surface Area | 26 Ų | [5] |
| Complexity | 102 | [5] |
Synthesis and Experimental Protocols
The synthesis of 1-(trifluoromethyl)cyclopropanamine typically involves the transformation of a corresponding carboxylic acid or amide. A common synthetic route is the Hofmann rearrangement of 1-(trifluoromethyl)cyclopropanecarboxamide.[6][7] This reaction involves the conversion of a primary amide to a primary amine with one fewer carbon atom.[6]
Illustrative Experimental Protocol: Hofmann Rearrangement
The following is a generalized protocol for the Hofmann rearrangement, which can be adapted for the synthesis of 1-(trifluoromethyl)cyclopropanamine.
Materials:
-
1-(Trifluoromethyl)cyclopropanecarboxamide
-
Bromine (Br₂)
-
Sodium Hydroxide (NaOH) solution
-
Suitable organic solvent (e.g., water, methanol)
-
Hydrochloric acid (HCl) for salt formation
Procedure:
-
N-Bromination: A solution of 1-(trifluoromethyl)cyclopropanecarboxamide is treated with a solution of bromine in aqueous sodium hydroxide at a low temperature (typically 0-5°C). The base facilitates the formation of the N-bromoamide intermediate.[8]
-
Rearrangement: The reaction mixture is then heated. The N-bromoamide, in the presence of a strong base, undergoes rearrangement where the trifluoromethylcyclopropyl group migrates from the carbonyl carbon to the nitrogen atom, leading to the formation of an isocyanate intermediate.[8][9]
-
Hydrolysis and Decarboxylation: The isocyanate is subsequently hydrolyzed by the aqueous base to a carbamic acid, which is unstable and spontaneously decarboxylates to yield the primary amine, 1-(trifluoromethyl)cyclopropanamine.[7]
-
Salt Formation: The resulting amine can be isolated and then converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, followed by precipitation or crystallization of this compound.
dot
Caption: General workflow of the Hofmann rearrangement for the synthesis of this compound.
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The trifluoromethyl group enhances metabolic stability and can modulate the pKa of the amine, which is advantageous in drug design.[1] The cyclopropyl scaffold provides conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets.
Role as a Bioisostere
The 1-(trifluoromethyl)cyclopropyl group is often used as a bioisostere for other chemical moieties, such as a tert-butyl group. This substitution can improve the metabolic stability of a drug candidate by blocking sites susceptible to enzymatic degradation.
Use in the Synthesis of Pharmaceutical Agents
This building block has been incorporated into molecules targeting a range of therapeutic areas, including:
-
Antiviral Agents: It is a component in the synthesis of compounds targeting viral enzymes and replication mechanisms.
-
Central Nervous System (CNS) Disorders: Cyclopropylamines are known to interact with various CNS targets, and the trifluoromethyl group can fine-tune their pharmacological properties for conditions like depression and neurodegenerative diseases.[10][11][12][13] The rigid structure of the cyclopropane ring can be beneficial for designing ligands for specific receptor subtypes.
-
Oncology: The unique properties of this moiety are being explored in the development of novel anticancer agents.
dot
Caption: Logical workflow illustrating the use of this compound in drug discovery.
Safety Information
This compound is a chemical irritant. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique combination of a trifluoromethyl group and a cyclopropane ring offers significant advantages in designing drug candidates with improved physicochemical and pharmacological properties. A thorough understanding of its properties and synthetic applications is essential for researchers and scientists working at the forefront of drug discovery and development.
References
- 1. jelsciences.com [jelsciences.com]
- 2. 1-(trifluoromethyl)cyclopropan-1-amine hydrochloride 97% | CAS: 112738-67-7 | AChemBlock [achemblock.com]
- 3. 1-(TRIFLUOROMETHYL)CYCLOPROPANAMINE | 112738-67-7 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. 1-(Trifluoromethyl)cyclopropanamine | C4H6F3N | CID 11651197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. pharmdguru.com [pharmdguru.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. acs.org [acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Natural product-based pharmacological studies for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
1-(Trifluoromethyl)cyclopropanamine hydrochloride molecular weight and formula
An In-depth Technical Guide to 1-(Trifluoromethyl)cyclopropanamine Hydrochloride
This technical guide provides a comprehensive overview of this compound, a fluorinated organic compound of increasing interest in medicinal chemistry and drug development. This document consolidates key molecular data, synthesis methodologies, and potential biological activities to serve as a foundational resource for researchers in the field.
Core Molecular Data
This compound is a white crystalline solid.[1] The incorporation of the trifluoromethyl group significantly influences the molecule's physicochemical properties, notably increasing its lipophilicity and metabolic stability, which are desirable characteristics in drug design.[2]
| Property | Value | Source |
| Molecular Formula | C4H7ClF3N | [1][3] |
| Molecular Weight | 161.55 g/mol | [1][3] |
| CAS Number | 112738-67-7 | [3] |
| Appearance | White crystalline solid | [1] |
| IUPAC Name | 1-(trifluoromethyl)cyclopropan-1-amine hydrochloride | [3] |
| SMILES | Cl.NC1(C(F)(F)F)CC1 | [3] |
| InChI Key | MBOJMCCWZHTXSJ-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
The synthesis of trifluoromethyl-substituted cyclopropanes can be achieved through various methods. A general and scalable approach involves the deoxyfluorination of the corresponding cyclopropane carboxylic acids.
General Protocol for the Synthesis of Trifluoromethyl-Substituted Cyclopropanes:
A common synthetic route involves the treatment of cyclopropane carboxylic acid salts with sulfur tetrafluoride (SF4) and hydrogen fluoride (HF).[4] This method has proven effective for producing trifluoromethyl groups from carboxylic acids.[4]
-
Starting Material: 1-aminocyclopropane-1-carboxylic acid.
-
Step 1: Salt Formation: The carboxylic acid is converted to its potassium salt by reacting with potassium hydroxide.
-
Step 2: Deoxyfluorination: The crude potassium salt is then treated with sulfur tetrafluoride (SF4) and hydrogen fluoride (HF) at an elevated temperature (e.g., 60°C) for several days. This step converts the carboxylic acid group into a trifluoromethyl group.
-
Step 3: Work-up and Purification: The reaction mixture is carefully quenched and the product is extracted. Purification is typically achieved through distillation to yield the pure trifluoromethyl-cyclopropane derivative.[4]
Protocol for Hydrochloride Salt Formation:
The final hydrochloride salt can be prepared by treating the free amine with hydrochloric acid in a suitable solvent.
-
Starting Material: 1-(Trifluoromethyl)cyclopropanamine (free base).
-
Procedure: The free amine is dissolved in a solvent such as methanol. To this solution, a stoichiometric amount of concentrated hydrochloric acid (e.g., 37% HCl) is added. The reaction mixture is stirred at room temperature for a period of time (e.g., 2 hours). The solvent is then partially evaporated, and water may be added to precipitate the hydrochloride salt. The resulting solid is filtered, washed with water, and dried to afford the final product.
Caption: Generalized workflow for the synthesis of this compound.
Biological Activity and Potential Signaling Pathways
While direct studies on the biological activity of this compound are not extensively published, research on structurally similar compounds provides insights into its potential mechanisms of action and therapeutic applications.
Lysine-Specific Demethylase 1 (LSD1) Inhibition:
A structurally related compound, 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine, has been identified as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1).[5] LSD1 is a key epigenetic regulator and a significant therapeutic target in oncology. The mechanism of inhibition is believed to involve the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of the enzyme.[5]
Hedgehog Signaling Pathway Antagonism:
Analogs of this compound class have also been investigated as potential antagonists of the Hedgehog signaling pathway.[5] This pathway is crucial in embryonic development and its dysregulation is implicated in the formation of various cancers.
The trifluoromethyl group is known to enhance metabolic stability and cell membrane permeability, which can contribute to increased potency and efficacy in biological systems.[2] Furthermore, fluorinated cyclopropane derivatives have shown promise in preclinical studies for both anticancer and neuroprotective effects.[2]
Caption: Potential antagonism of the Hedgehog signaling pathway by related cyclopropanamine derivatives.
References
- 1. 112738-67-7 CAS MSDS (1-(TRIFLUOROMETHYL)CYCLOPROPANAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 1-(Fluoromethyl)cyclopropanamine hydrochloride | 1445951-06-3 | Benchchem [benchchem.com]
- 3. 1-(trifluoromethyl)cyclopropan-1-amine hydrochloride 97% | CAS: 112738-67-7 | AChemBlock [achemblock.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine | 503417-34-3 [smolecule.com]
Preliminary Screening of 1-(Trifluoromethyl)cyclopropanamine Hydrochloride Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the preliminary screening process for a novel class of compounds: 1-(trifluoromethyl)cyclopropanamine hydrochloride derivatives. The unique structural features of these molecules, combining the metabolic stability often conferred by the trifluoromethyl group with the conformational rigidity of the cyclopropane ring, make them promising candidates for drug discovery programs targeting a range of biological entities. The trifluoromethyl group can enhance metabolic stability and cell membrane permeability, while the cyclopropylamine moiety is a known pharmacophore in various bioactive compounds, including enzyme inhibitors.
This document outlines detailed experimental protocols for initial in vitro screening, including cytotoxicity profiling and primary bioactivity assays against key drug targets such as neurotransmitter transporters and epigenetic enzymes. Furthermore, it presents a framework for the systematic evaluation of these derivatives, emphasizing structured data presentation and clear visualization of experimental workflows to facilitate informed decision-making in the early stages of drug development.
Experimental Protocols
A robust preliminary screening cascade is essential for the efficient evaluation of a new compound library. This section details the methodologies for key in vitro assays to assess the cytotoxic potential and primary pharmacological activity of this compound derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Human cancer cell line (e.g., HeLa, HepG2) or a relevant non-cancerous cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom microplates
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%). Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (medium with solvent) and untreated controls (medium only).
-
Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
Monoamine Transporter Inhibition Assays (hSERT, hDAT, hNET)
These assays are crucial for identifying compounds with potential applications in treating neuropsychiatric disorders. The following protocol describes a common method for assessing the inhibition of human serotonin (hSERT), dopamine (hDAT), and norepinephrine (hNET) transporters using radiolabeled substrates.
Principle: The ability of test compounds to inhibit the reuptake of specific radiolabeled neurotransmitters ([³H]5-HT for SERT, [³H]DA for DAT, and [³H]NE for NET) into cells expressing the respective transporters is measured.
Materials:
-
Cell lines stably expressing hSERT, hDAT, or hNET (e.g., HEK293-hSERT, CHO-hDAT)
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]Serotonin ([³H]5-HT), [³H]Dopamine ([³H]DA), or [³H]Norepinephrine ([³H]NE)
-
Unlabeled neurotransmitters for determining non-specific uptake
-
This compound derivatives
-
96-well microplates
-
Scintillation cocktail and a liquid scintillation counter
Procedure:
-
Cell Plating: Plate the transporter-expressing cells in 96-well plates and allow them to grow to confluence.
-
Pre-incubation: On the day of the assay, wash the cells with KRH buffer. Add KRH buffer containing various concentrations of the test compounds to the wells.
-
Incubation with Radioligand: Initiate the uptake reaction by adding the radiolabeled neurotransmitter (at a concentration close to its Kₘ value) to each well. For determining non-specific uptake, a high concentration of a known potent inhibitor (e.g., fluoxetine for SERT) is added to a set of control wells.
-
Termination of Uptake: After a short incubation period (e.g., 10-20 minutes) at 37°C, terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the percentage of inhibition for each compound concentration relative to the control (no compound). Calculate the IC₅₀ values by fitting the data to a dose-response curve.
Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay
Given that some cyclopropylamine derivatives are known to inhibit LSD1, an enzyme implicated in cancer, this assay is relevant for screening for potential anti-cancer activity. A common method is a peroxidase-coupled assay.
Principle: The demethylation of a histone H3 peptide substrate by LSD1 produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a luminogenic or fluorogenic substrate to produce a detectable signal.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Horseradish peroxidase (HRP)
-
Luminogenic or fluorogenic HRP substrate (e.g., Amplex Red)
-
Assay buffer (e.g., HEPES buffer, pH 7.5)
-
This compound derivatives
-
384-well white or black microplates
-
Microplate reader capable of measuring luminescence or fluorescence
Procedure:
-
Reagent Preparation: Prepare solutions of LSD1, H3K4me2 peptide, HRP, and the HRP substrate in the assay buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells of the microplate.
-
Enzyme and Substrate Addition: Add the LSD1 enzyme to the wells and pre-incubate with the compounds for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate, HRP, and the HRP substrate to the wells.
-
Signal Detection: Incubate the plate at room temperature, protected from light. Measure the luminescence or fluorescence signal at regular intervals or at a fixed endpoint using a microplate reader.
-
Data Analysis: Calculate the percentage of LSD1 inhibition for each compound concentration compared to a no-compound control. Determine the IC₅₀ values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Data Presentation
For a systematic preliminary screening of a library of this compound derivatives, quantitative data should be organized into clear and concise tables. This allows for easy comparison of the activity and selectivity of the different analogs. Below are template tables for presenting the screening data.
Table 1: Cytotoxicity of this compound Derivatives
| Compound ID | R¹ Group | R² Group | Cell Line | IC₅₀ (µM) |
| TFMCPA-001 | H | H | HeLa | > 50 |
| TFMCPA-002 | 4-Cl | H | HeLa | 25.3 |
| TFMCPA-003 | 4-F | H | HeLa | 38.1 |
| ... | ... | ... | ... | ... |
Table 2: Monoamine Transporter Inhibition Profile of this compound Derivatives
| Compound ID | hSERT IC₅₀ (µM) | hDAT IC₅₀ (µM) | hNET IC₅₀ (µM) | SERT/DAT Selectivity | SERT/NET Selectivity |
| TFMCPA-001 | 1.2 | 15.8 | 8.4 | 13.2 | 7.0 |
| TFMCPA-002 | 0.8 | 22.1 | 12.5 | 27.6 | 15.6 |
| TFMCPA-003 | 2.5 | 10.3 | 5.1 | 4.1 | 2.0 |
| ... | ... | ... | ... | ... | ... |
Table 3: LSD1 Inhibitory Activity of this compound Derivatives
| Compound ID | R¹ Group | R² Group | LSD1 IC₅₀ (µM) |
| TFMCPA-001 | H | H | 15.2 |
| TFMCPA-002 | 4-Cl | H | 5.8 |
| TFMCPA-003 | 4-F | H | 9.7 |
| ... | ... | ... | ... |
Visualization of Workflows and Pathways
Graphical representations of experimental workflows and biological pathways are critical for understanding the complex processes involved in drug screening. The following diagrams were generated using the DOT language to illustrate the logical flow of the preliminary screening cascade.
In Vitro Effects of 1-(Trifluoromethyl)cyclopropanamine Hydrochloride on Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the specific in vitro effects of 1-(trifluoromethyl)cyclopropanamine hydrochloride on cancer cell lines is limited. This document summarizes the available information and provides a framework based on related compounds and standard experimental protocols in cancer research. The quantitative data and signaling pathways presented are based on a closely related compound, 1-(fluoromethyl)cyclopropanamine hydrochloride, and general findings for trifluoromethyl-containing anticancer compounds. These should be considered illustrative until specific data for this compound becomes available.
Introduction
This compound is a small molecule of interest in medicinal chemistry due to the presence of the trifluoromethyl group, which can enhance metabolic stability and cell permeability, and the cyclopropylamine moiety, a feature present in various bioactive compounds. The trifluoromethyl group, in particular, is a common substituent in many modern pharmaceuticals, including anticancer agents, where it can significantly improve efficacy. This technical guide provides an overview of the potential in vitro effects of this compound on cancer cell lines, covering cytotoxicity, potential mechanisms of action such as apoptosis and cell cycle arrest, and relevant experimental protocols.
Cytotoxicity against Cancer Cell Lines
The primary assessment of an anticancer compound's efficacy in vitro is its ability to inhibit the proliferation of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces the cell viability by 50%.
Table 1: Cytotoxicity of 1-(Fluoromethyl)cyclopropanamine Hydrochloride against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| MCF-7 | Breast Adenocarcinoma | 15 | Moderate inhibition observed.[1] |
| A549 | Lung Carcinoma | 20 | A dose-dependent response was noted.[1] |
Note: This data is for 1-(fluoromethyl)cyclopropanamine hydrochloride and should be considered as an estimation for the potential activity of this compound.
Potential Mechanisms of Action
Compounds containing trifluoromethyl groups have been shown to induce cancer cell death through various mechanisms, including apoptosis and cell cycle arrest.
Apoptosis Induction:
Apoptosis, or programmed cell death, is a critical mechanism by which anticancer agents eliminate malignant cells. It is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and activation of caspases. While direct evidence for this compound-induced apoptosis is not available, it is a plausible mechanism of action for a cytotoxic compound of this nature.
Cell Cycle Arrest:
Many anticancer drugs exert their effects by interfering with the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M phase) and preventing cell division. This can subsequently trigger apoptosis. It is hypothesized that this compound may induce cell cycle arrest in a cancer-cell-type-specific manner.
Experimental Protocols
Detailed experimental protocols for investigating the in vitro effects of this compound are provided below. These are standard methodologies used in cancer drug discovery.
1. Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines and to determine the IC50 value.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the IC50 concentration of the compound for 24, 48, and 72 hours.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Cancer cell lines
-
This compound
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the IC50 concentration of the compound for 24 hours.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells with PBS and treat with RNase A to remove RNA.
-
Stain the cells with PI solution.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Signaling Pathways and Visualizations
The precise signaling pathways affected by this compound are currently unknown. However, related compounds and other anticancer agents are known to modulate key pathways involved in cell survival and proliferation. Below are hypothetical diagrams of potential signaling pathways that could be investigated.
Conclusion
While direct and extensive research on the in vitro effects of this compound on cancer cell lines is not widely published, the presence of the trifluoromethyl group suggests potential for significant anticancer activity. Based on data from a closely related analogue, it is reasonable to hypothesize that this compound exhibits cytotoxic effects against various cancer cell lines, possibly through the induction of apoptosis and cell cycle arrest. The experimental protocols and hypothetical signaling pathways outlined in this guide provide a robust framework for future investigations into the precise mechanisms of action of this compound. Further research is warranted to fully elucidate its therapeutic potential in oncology.
References
The Trifluoromethyl Group's Profound Influence on the Electronic Landscape of Cyclopropanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group onto a cyclopropane ring dramatically alters its electronic properties, a feature that has been increasingly exploited in medicinal chemistry and materials science. This guide provides an in-depth analysis of the electronic characteristics of trifluoromethylated cyclopropanes, supported by quantitative data, detailed experimental protocols for their characterization, and graphical representations of key concepts and workflows. Understanding these properties is crucial for the rational design of novel pharmaceuticals and advanced materials, leveraging the unique combination of the cyclopropyl scaffold's conformational rigidity and the trifluoromethyl group's powerful electronic effects.
The Electronic Impact of Trifluoromethylation
The trifluoromethyl group is a potent electron-withdrawing moiety due to the high electronegativity of fluorine atoms.[1] When appended to a cyclopropane ring, it significantly influences the electron distribution, bond characteristics, and overall polarity of the molecule. This perturbation of the electronic structure is key to the enhanced metabolic stability, binding affinity, and bioavailability observed in many trifluoromethylated drug candidates.[1][2]
A quantum-chemical study using Density Functional Theory (DFT) has provided valuable quantitative insights into these effects. The study explored the thermodynamics and polarity-driven properties of various fluorinated cyclopropanes, revealing important trends in their stability and electronic nature.[3][4][5][6][7]
Quantitative Electronic Properties
The following tables summarize key quantitative data from computational studies on fluorinated cyclopropanes. These values help to illustrate the impact of fluorine and trifluoromethyl substitution on the stability and polarity of the cyclopropane ring.
Table 1: Thermodynamic Properties of Isodesmic Fluorination Reactions of Cyclopropane
| Compound | ΔH⁰ (kcal/mol) | ΔG⁰ (kcal/mol) | Dipole Moment (D) |
| 1-fluorocyclopropane | -6.4 | -6.4 | 1.98 |
| 1,1-difluorocyclopropane | -10.9 | -11.2 | 2.37 |
| cis-1,2-difluorocyclopropane | -6.4 | -6.5 | 3.19 |
| trans-1,2-difluorocyclopropane | -7.7 | -7.7 | 0.00 |
| 1,1,2-trifluorocyclopropane | -14.1 | -14.5 | 3.31 |
| all-cis-1,2,3-trifluorocyclopropane | +1.9 | +1.9 | 4.17 |
Data sourced from a quantum-chemical study at the B3LYP-GD3BJ/6-311++G(d,p) level.[8][9] The isodesmic reaction used for these calculations is: cyclopropane + n CH₃F → n-fluorocyclopropane + n CH₄.[8]
Table 2: Natural Bond Orbital (NBO) Analysis of Stabilization Energy in Fluorinated Cyclopropanes
| Interaction Type | Compound | Stabilization Energy (kcal/mol) |
| Anomeric-like nF → σ*CF | 1,1-difluorocyclopropane | 14.3 |
Data from NBO analysis, indicating that geminal fluorination is highly stabilizing due to electron delocalization.[8][10]
Experimental Protocols
The characterization of trifluoromethylated cyclopropanes relies on a combination of spectroscopic, crystallographic, and computational methods. Below are detailed methodologies for key experiments.
Synthesis of Trifluoromethylated Cyclopropanes
A variety of synthetic methods exist for the preparation of trifluoromethylated cyclopropanes.[11][12][13] The following is a representative protocol for a Corey-Chaykovsky reaction, which is known to favor the formation of cis-configured products.[14][15]
Protocol: Corey-Chaykovsky Cyclopropanation for cis-Trifluoromethyl Cyclopropane Synthesis
-
Ylide Precursor Synthesis: Prepare the fluorinated sulfur ylide precursor, for example, (2,2,2-trifluoroethyl)diphenylsulfonium triflate.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the nitro styrene substrate in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Ylide Generation and Reaction: Cool the solution to a low temperature (e.g., -78 °C). Add a strong base (e.g., sodium hydride or n-butyllithium) to the solution of the sulfonium salt to generate the sulfur ylide in situ.
-
Cyclopropanation: Slowly add the generated ylide solution to the cooled solution of the nitro styrene. The reaction mixture is typically stirred at this low temperature for a specified period, allowing for the nucleophilic addition and subsequent ring closure to form the cyclopropane ring.[16]
-
Quenching and Workup: After the reaction is complete (monitored by thin-layer chromatography), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to isolate the desired cis-trifluoromethylated cyclopropane.
Spectroscopic and Crystallographic Analysis
Protocol: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F nucleus and its wide chemical shift range.[17][18]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified trifluoromethylated cyclopropane in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer. The instrument should be tuned to the ¹⁹F frequency.
-
Data Acquisition: Acquire a standard one-dimensional ¹⁹F NMR spectrum. A typical experiment may not require proton decoupling, as ¹H-¹⁹F coupling can provide valuable structural information. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) is used.[18]
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and Fourier transform. Reference the spectrum using an internal or external standard, such as CFCl₃ (δ = 0.00 ppm).
-
Analysis: Analyze the chemical shifts, coupling constants (J-values), and integration of the signals to confirm the presence and electronic environment of the trifluoromethyl group.
Protocol: Single-Crystal X-ray Crystallography
This technique provides the definitive three-dimensional structure of a molecule.[2][6]
-
Crystal Growth: Grow single crystals of the trifluoromethylated cyclopropane suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, or cooling).[19][20] A good crystal should be transparent, have well-defined faces, and be free of cracks or other defects.[19] The ideal size is typically between 0.03 and 0.3 mm.[21]
-
Crystal Mounting: Carefully mount a selected single crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected.[21] Data is collected as the crystal is rotated, capturing the diffraction pattern from multiple orientations.[21]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods (e.g., direct methods or Patterson methods) to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, high-resolution crystal structure.[2]
Computational Analysis
Protocol: Density Functional Theory (DFT) Calculations
DFT calculations are a powerful tool for investigating the electronic properties of molecules.[22][23]
-
Input File Preparation:
-
Molecular Geometry: Build the 3D structure of the trifluoromethylated cyclopropane using a molecular modeling program (e.g., GaussView).
-
Calculation Setup: In the Gaussian input file, specify the desired level of theory and basis set. For consistency with the cited literature, B3LYP/6-311++G(d,p) is a suitable choice.[8]
-
Job Type: Specify the type of calculation, such as Opt for geometry optimization and Freq for frequency calculations to confirm a true energy minimum. To calculate electronic properties like the dipole moment, these are typically included in the standard output of an optimization or single-point energy calculation.
-
Charge and Multiplicity: Define the charge (usually 0 for a neutral molecule) and spin multiplicity (usually 1 for a singlet state) of the molecule.[22]
-
-
Running the Calculation: Submit the input file to the Gaussian software package for calculation.[22]
-
Output Analysis:
-
Convergence: Check the output file to ensure that the geometry optimization has converged successfully.
-
Electronic Properties: Extract the calculated electronic properties from the output file, such as the total energy, dipole moment, and molecular orbital energies.
-
NBO Analysis: To investigate specific electronic interactions, such as hyperconjugation, a Natural Bond Orbital (NBO) analysis can be requested in the input file. The output will provide details on donor-acceptor interactions and their stabilization energies.[24]
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the synthesis and electronic properties of trifluoromethylated cyclopropanes.
References
- 1. Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Thermodynamics and polarity-driven properties of fluorinated cyclopropanes | Semantic Scholar [semanticscholar.org]
- 6. rigaku.com [rigaku.com]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 10. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via [2+1] annulation of fluoro-based diazoethanes with (alkylidene)malononitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Corey-Chaykovsky Reactions of Nitro Styrenes Enable cis-Configured Trifluoromethyl Cyclopropanes. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. 19Flourine NMR [chem.ch.huji.ac.il]
- 19. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 20. journals.iucr.org [journals.iucr.org]
- 21. creative-biostructure.com [creative-biostructure.com]
- 22. medium.com [medium.com]
- 23. G03 Manual: DFT [wanglab.hosted.uark.edu]
- 24. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Technical Guide to Investigating 1-(Trifluoromethyl)cyclopropanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Trifluoromethyl)cyclopropanamine hydrochloride is a structurally unique small molecule with limited characterization in the public domain. Primarily documented as a chemical intermediate in synthetic chemistry, its potential as a lead compound for novel therapeutics remains largely unexplored. This technical guide synthesizes available information and proposes a structured research framework to elucidate its potential therapeutic targets. Drawing parallels with structurally similar compounds and considering preliminary mentions in related literature, we hypothesize that this compound may exert its effects through modulation of cannabinoid receptors and/or neurotransmitter systems. This document provides an in-depth overview of these potential targets, detailed experimental protocols for their investigation, and a roadmap for future drug discovery efforts.
Introduction
This compound is a synthetic compound featuring a cyclopropane ring substituted with a trifluoromethyl group and an amine. While its primary utility to date has been in the synthesis of more complex molecules, its structural motifs are present in several biologically active compounds.[1] Notably, the presence of a trifluoromethyl group can enhance metabolic stability and binding affinity of a molecule to its target. The cyclopropylamine moiety is also a key feature in various central nervous system (CNS) active agents. A related compound, 1-(fluoromethyl)cyclopropanamine hydrochloride, has been noted for its potential use in developing cannabinoid receptor modulators and for its neuroprotective effects, including the modulation of neurotransmitter release in preclinical models of Alzheimer's disease.[2][3] Furthermore, structural similarities to the antidepressant (S)-Fluoxetine suggest a potential for interaction with monoamine transporters.[1]
This guide outlines potential therapeutic avenues for this compound, focusing on two primary hypotheses:
-
Hypothesis 1: The compound acts as a modulator of cannabinoid receptors (CB1 and/or CB2).
-
Hypothesis 2: The compound modulates the release or reuptake of key neurotransmitters in the central nervous system.
We will provide a detailed overview of the signaling pathways associated with these targets and propose a comprehensive suite of experiments to test these hypotheses.
Potential Therapeutic Target 1: Cannabinoid Receptors
Cannabinoid receptors, primarily CB1 and CB2, are G-protein coupled receptors (GPCRs) that play crucial roles in regulating a wide array of physiological processes, including pain, mood, appetite, and inflammation. Their modulation presents a significant opportunity for therapeutic intervention in various diseases.
Cannabinoid Receptor Signaling Pathways
Upon activation by an agonist, cannabinoid receptors couple to inhibitory G-proteins (Gi/o). This initiates a cascade of intracellular events, primarily the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels. Additionally, activation of cannabinoid receptors can modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. These actions collectively contribute to the modulation of neuronal excitability and neurotransmitter release.
Figure 1: Proposed Cannabinoid Receptor Signaling Pathway.
Proposed Experimental Workflow for Cannabinoid Receptor Modulation
To investigate the potential interaction of this compound with cannabinoid receptors, a tiered experimental approach is recommended.
Figure 2: Proposed Experimental Workflow.
Experimental Protocols
-
Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.
-
Methodology:
-
Prepare cell membranes from HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Incubate the membranes with a known radioligand (e.g., [³H]CP55,940) and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify radioactivity using liquid scintillation counting.
-
Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.
-
-
Objective: To determine the functional activity (agonist or antagonist) of the compound at CB1 and CB2 receptors.
-
Methodology:
-
Use CHO-K1 cells co-expressing the human CB1 or CB2 receptor and a cyclic nucleotide-gated ion channel.
-
Stimulate the cells with a known agonist (e.g., WIN55,212-2) in the presence of varying concentrations of the test compound.
-
Measure changes in intracellular calcium levels as an indicator of cAMP production using a fluorescent calcium indicator.
-
Determine EC50 (for agonists) or IC50 (for antagonists) values.
-
Data Presentation
The quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Proposed Data Summary for Cannabinoid Receptor Binding Affinity
| Compound | Receptor | Radioligand | Ki (nM) ± SEM |
| This compound | CB1 | [³H]CP55,940 | TBD |
| This compound | CB2 | [³H]CP55,940 | TBD |
| Control Agonist (e.g., WIN55,212-2) | CB1 | [³H]CP55,940 | TBD |
| Control Agonist (e.g., WIN55,212-2) | CB2 | [³H]CP55,940 | TBD |
TBD: To Be Determined
Table 2: Proposed Data Summary for Cannabinoid Receptor Functional Activity
| Compound | Receptor | Assay Type | Functional Response | EC50/IC50 (nM) ± SEM |
| This compound | CB1 | cAMP | TBD | TBD |
| This compound | CB2 | cAMP | TBD | TBD |
| Control Agonist (e.g., WIN55,212-2) | CB1 | cAMP | Agonist | TBD |
| Control Antagonist (e.g., Rimonabant) | CB1 | cAMP | Antagonist | TBD |
TBD: To Be Determined
Potential Therapeutic Target 2: Neurotransmitter Systems
The structural similarity to known CNS-active agents suggests that this compound could modulate neurotransmitter systems. This could occur through direct interaction with transporters (e.g., for serotonin, dopamine, norepinephrine) or by indirectly affecting neurotransmitter release.
Neurotransmitter Release and Reuptake Pathways
Neurotransmitter signaling is tightly regulated by release from the presynaptic terminal and subsequent reuptake by specific transporters. Modulation of these processes can have profound effects on mood, cognition, and other neurological functions. For instance, in Alzheimer's disease, there is a known imbalance in the release of neurotransmitters like glutamate and GABA.[4]
Figure 3: Potential Modulation of Neurotransmitter Dynamics.
Proposed Experimental Workflow for Neurotransmitter System Modulation
A systematic approach is required to identify which, if any, neurotransmitter systems are affected by the compound.
Figure 4: Proposed Investigation of Neurotransmitter Modulation.
Experimental Protocols
-
Objective: To determine the binding affinity of the compound for serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.
-
Methodology:
-
Use cell membranes from cells expressing the respective human transporters.
-
Perform competitive binding assays using specific radioligands (e.g., [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET).
-
Follow a similar procedure to the cannabinoid receptor binding assay to determine Ki values.
-
-
Objective: To measure the effect of the compound on the release of neurotransmitters (e.g., glutamate, GABA, dopamine) from primary neuronal cultures or synaptosomes.
-
Methodology:
-
Prepare primary cortical neurons or synaptosomes from rodent brains.
-
Pre-load the preparations with a radiolabeled neurotransmitter (e.g., [³H]Dopamine).
-
Stimulate release using a depolarizing agent (e.g., high potassium concentration) in the presence and absence of the test compound.
-
Measure the amount of released radioactivity by liquid scintillation counting.
-
Data Presentation
Table 3: Proposed Data Summary for Neurotransmitter Transporter Binding Affinity
| Compound | Transporter | Radioligand | Ki (nM) ± SEM |
| This compound | SERT | [³H]Citalopram | TBD |
| This compound | DAT | [³H]WIN 35,428 | TBD |
| This compound | NET | [³H]Nisoxetine | TBD |
| Control (e.g., Fluoxetine) | SERT | [³H]Citalopram | TBD |
TBD: To Be Determined
Table 4: Proposed Data Summary for Neurotransmitter Release Modulation
| Compound | Neurotransmitter | Preparation | Effect on Release | EC50/IC50 (nM) ± SEM |
| This compound | Dopamine | Synaptosomes | TBD | TBD |
| This compound | Glutamate | Cortical Neurons | TBD | TBD |
| This compound | GABA | Cortical Neurons | TBD | TBD |
TBD: To Be Determined
Conclusion
While this compound is currently understood primarily as a synthetic building block, its chemical structure holds intriguing possibilities for therapeutic applications. The proposed research framework, focusing on cannabinoid receptor modulation and neurotransmitter system interactions, provides a clear and actionable path for elucidating its biological activity and potential as a novel drug candidate. The systematic application of the described in vitro and in vivo assays will be crucial in uncovering the therapeutic potential of this and structurally related molecules. Further investigation is warranted to explore these promising avenues and potentially unlock a new class of therapeutics for a range of disorders.
References
- 1. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The neuropharmacology of cannabinoid receptor ligands in central signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Protocol for evaluating neuronal activity and neurotransmitter release following amyloid-beta oligomer injections into the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
exploring the bioisosteric replacement potential of the trifluoromethylcyclopropyl group
An In-depth Technical Guide to the Bioisosteric Replacement Potential of the Trifluoromethylcyclopropyl Group
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Fluorinated Scaffolds in Drug Design
The incorporation of fluorine into molecular scaffolds is a premier strategy in modern medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[1][2] Among the vast array of fluorinated motifs, the trifluoromethylcyclopropyl (TFMCp) group has garnered significant interest as a robust bioisostere. Bioisosteric replacement is a cornerstone of lead optimization, allowing chemists to modulate properties while retaining biological activity.[3] The TFMCp group is particularly valued as a replacement for common lipophilic moieties, most notably the tert-butyl group, which, despite its utility, can be prone to metabolic oxidation.[4][5] This guide provides a comprehensive overview of the TFMCp group's properties, synthesis, and application as a bioisosteric replacement to enhance drug-like characteristics.
Core Physicochemical Properties and Bioisosteric Rationale
The trifluoromethylcyclopropyl group offers a unique combination of steric, electronic, and conformational properties that make it an attractive surrogate for other alkyl groups.
-
Metabolic Stability : The primary driver for using the TFMCp group as a tert-butyl isostere is to improve metabolic stability.[4][6] The tert-butyl group is susceptible to oxidation by cytochrome P450 (CYP) enzymes, which hydroxylate one of the nine equivalent sp³ C-H bonds.[4] By replacing the methyl groups with a cyclopropyl ring and a trifluoromethyl group, these metabolically vulnerable C-H bonds are eliminated, significantly reducing clearance and increasing the compound's half-life.[4]
-
Lipophilicity and Permeability : The TFMCp group generally increases lipophilicity (logP) compared to an isopropyl group and is comparable to or slightly more lipophilic than a tert-butyl group.[3][7] This property can be modulated to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile, particularly its ability to permeate cell membranes.[1][8]
-
Conformational Rigidity : The cyclopropyl ring introduces a degree of conformational constraint not present in acyclic analogues like the tert-butyl group.[9] This rigidity can reduce the entropic penalty of binding to a biological target, potentially leading to enhanced potency and selectivity.
-
Electronic Effects : The potent electron-withdrawing nature of the trifluoromethyl group can influence the pKa of adjacent functional groups, altering their ionization state at physiological pH. This can impact receptor binding, solubility, and off-target effects.
Data Presentation: Comparative Physicochemical Properties
To quantify the impact of substituting a TFMCp group for other common alkyl groups, the following table presents calculated physicochemical properties for a set of analogous compounds. These values illustrate the changes in molecular weight and lipophilicity (XLogP3).
| Moiety (R) in Phenyl-R-Ketone | Molecular Weight ( g/mol ) | Calculated LogP (XLogP3) | Key Feature |
| Isopropyl | 148.20 | 2.29 | Baseline |
| tert-Butyl | 162.23 | 2.83 | Increased steric bulk and lipophilicity |
| 1-(Trifluoromethyl)cyclopropyl | 214.19 | 2.9 (approx.) | Bioisostere with enhanced metabolic stability |
Note: XLogP3 value for the TFMCp analogue is an approximation based on the parent trifluoromethylcyclopropane XLogP3 of 2.1[10] and the phenyl ketone scaffold.
Experimental Protocols: Synthesis of a Key TFMCp Intermediate
The synthesis of TFMCp-containing molecules often proceeds via the functionalization of a pre-formed TFMCp building block. A common method for creating the trifluoromethylcyclopropane ring is through the cyclopropanation of an alkene with trifluorodiazoethane. The following protocol outlines a general, representative procedure for this transformation.
Protocol: Copper-Catalyzed Enantioselective Synthesis of a Trifluoromethyl-Cyclopropylboronate
This protocol is adapted from methodologies described for the synthesis of enantiomerically enriched 2-substituted-3-(trifluoromethyl)cyclopropylboronates.[9]
Objective: To synthesize a chiral trifluoromethylcyclopropyl building block for further elaboration.
Materials:
-
(E)-alkenyl boronate (1.0 equiv)
-
[Cu(NCMe)₄]PF₆ (5 mol %)
-
(S,S)-Box Ligand (e.g., (S,S)-L3 as described in the literature) (5 mol %)[9]
-
Trifluorodiazoethane (CF₃CHN₂) in a suitable solvent (e.g., DCE) (2.0 - 4.0 equiv)[9]
-
Anhydrous 1,2-dichloroethane (DCE)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware and magnetic stirring equipment
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the copper catalyst ([Cu(NCMe)₄]PF₆, 0.05 equiv) and the chiral ligand ((S,S)-L3, 0.05 equiv) in anhydrous DCE. Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Substrate Addition: Add the (E)-alkenyl boronate (1.0 equiv) to the catalyst solution.
-
Cyclopropanation: Over a period of 6 hours, slowly add the solution of trifluorodiazoethane (2.0 equiv) to the reaction mixture using a syringe pump. Maintaining a slow addition rate is critical to control the reaction and minimize side products.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via ¹⁹F NMR to determine the conversion and diastereomeric ratio.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-substituted-3-(trifluoromethyl)cyclopropylboronate.
-
Characterization: Characterize the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) and mass spectrometry. The enantiomeric ratio (er) can be determined by chiral HPLC analysis.[9]
Mandatory Visualizations
The following diagrams illustrate the core concepts of TFMCp bioisosterism and a typical workflow for its application in drug discovery.
Caption: Bioisosteric replacement strategy using the TFMCp group.
Caption: Experimental workflow for evaluating TFMCp analogues.
Conclusion
The trifluoromethylcyclopropyl group is a highly effective bioisostere for addressing metabolic liabilities associated with common alkyl groups like tert-butyl.[4] Its strategic implementation can lead to drug candidates with superior pharmacokinetic profiles, including reduced clearance and improved metabolic stability, without sacrificing, and sometimes even enhancing, biological potency. As synthetic methods for accessing TFMCp-containing building blocks continue to advance, the application of this valuable motif in drug discovery programs is set to expand, providing medicinal chemists with a powerful tool to overcome complex ADME challenges.
References
- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. chem-space.com [chem-space.com]
- 4. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of tert‐Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. ADME Properties in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Trifluoromethyl-cyclopropane | C4H5F3 | CID 14532111 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(Trifluoromethyl)cyclopropanamine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-(Trifluoromethyl)cyclopropanamine hydrochloride is a valuable building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability.[1] This document provides a detailed protocol for the synthesis of this compound, compiled from established chemical literature. The protocols outlined are intended for use by trained organic chemists in a laboratory setting.
Chemical Properties:
| Property | Value |
| Molecular Formula | C4H7ClF3N |
| Molecular Weight | 161.55 g/mol [2] |
| Appearance | Solid[2] |
| Purity | Typically ≥95-97%[2][3] |
| CAS Number | 112738-67-7[4] |
| Synonyms | 1-(trifluoromethyl)cyclopropan-1-amine Hydrochloride, 1-Trifluoromethyl-cyclopropylamine hydrochloride[2] |
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step sequence. A common conceptual pathway involves the formation of a cyclopropane ring, introduction of the trifluoromethyl group, and subsequent amination, followed by salt formation. While a direct, complete experimental protocol is not available in a single source, the following represents a plausible and generalizable synthetic approach based on related methodologies.
A General Synthetic Approach:
A potential synthetic route involves the deoxyfluorination of a corresponding cyclopropane carboxylic acid or its salt.[5] This method has been shown to be effective for preparing trifluoromethyl-substituted cyclopropanes on a multigram scale.[5]
Experimental Workflow Diagram:
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical Example)
This protocol is a representative example based on general procedures for similar transformations and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 1-(Trifluoromethyl)cyclopropane from a Cyclopropane Carboxylic Acid Derivative
This step is based on the deoxyfluorination of carboxylic acids using sulfur tetrafluoride (SF4).[5]
-
Materials:
-
Potassium salt of a suitable cyclopropane carboxylic acid (e.g., potassium 1-cyanocyclopropanecarboxylate) (1.0 eq)
-
Sulfur tetrafluoride (SF4) (12.0 eq)
-
Hydrogen fluoride (HF) (50.0 eq)
-
Anhydrous solvent (e.g., dichloromethane)
-
-
Procedure:
-
In a suitable pressure-resistant reactor, charge the potassium salt of the cyclopropane carboxylic acid derivative.
-
Cool the reactor to a low temperature (e.g., -78 °C) and carefully add the anhydrous solvent.
-
Condense sulfur tetrafluoride and hydrogen fluoride into the reactor.
-
Seal the reactor and allow it to warm to the desired reaction temperature (e.g., 60 °C) and stir for the required time (e.g., 72 hours).[5]
-
After the reaction is complete, carefully vent the reactor and quench the reaction mixture with a suitable base (e.g., aqueous sodium bicarbonate) at a low temperature.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield the 1-(trifluoromethyl)cyclopropane intermediate.
-
Step 2: Formation of 1-(Trifluoromethyl)cyclopropanamine
This step involves the conversion of the intermediate from Step 1 into the primary amine. If the starting material was a nitrile, this would typically involve reduction.
-
Materials:
-
1-(Trifluoromethyl)cyclopropanecarbonitrile (from Step 1) (1.0 eq)
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation setup)
-
Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran for LiAlH4; methanol or ethanol for hydrogenation)
-
-
Procedure (using LiAlH4):
-
To a stirred suspension of LiAlH4 in anhydrous diethyl ether at 0 °C, add a solution of 1-(trifluoromethyl)cyclopropanecarbonitrile in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Carefully quench the reaction by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts and wash thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain the crude 1-(Trifluoromethyl)cyclopropanamine.
-
Step 3: Preparation of this compound
This is the final salt formation step.
-
Materials:
-
1-(Trifluoromethyl)cyclopropanamine (from Step 2)
-
Anhydrous solvent (e.g., diethyl ether, methanol)
-
Hydrogen chloride (gas or solution in an organic solvent)
-
-
Procedure:
-
Dissolve the crude 1-(Trifluoromethyl)cyclopropanamine in a minimal amount of anhydrous diethyl ether or methanol.[6]
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
A precipitate of the hydrochloride salt should form.
-
Continue the addition of HCl until no further precipitation is observed.
-
Collect the solid product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.[6]
-
Quantitative Data Summary (Illustrative):
| Step | Reaction | Starting Material | Key Reagents | Typical Yield | Purity |
| 1 | Deoxyfluorination | Cyclopropane carboxylic acid salt | SF4, HF | 60-85%[5] | >95% (after purification) |
| 2 | Reduction | 1-(Trifluoromethyl)cyclopropanecarbonitrile | LiAlH4 | 70-90% | >95% (crude) |
| 3 | Salt Formation | 1-(Trifluoromethyl)cyclopropanamine | HCl | >95% | >98% (after precipitation) |
Applications in Research and Development:
This compound serves as a crucial intermediate in the synthesis of pharmaceutically active compounds.[7][8] For instance, it has been utilized in the synthesis of (indolyl)pyridinesulfonamides which have shown antiviral activity against the hepatitis C virus NS4B.[8] The unique structural motif of a trifluoromethylated cyclopropane can be used to explore structure-activity relationships (SAR) in drug design.[9]
Safety Precautions:
-
Sulfur tetrafluoride (SF4) and Hydrogen fluoride (HF) are extremely toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood by experienced personnel with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.
-
Lithium aluminum hydride (LiAlH4) is a highly reactive and flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogen chloride (HCl) is a corrosive gas. It should be handled in a fume hood.
Disclaimer: The provided protocol is a general guideline and should be adapted and optimized for specific experimental conditions. All chemical manipulations should be performed with appropriate safety precautions.
References
- 1. A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(Trifluoromethyl)cyclopropanamine, HCl | CymitQuimica [cymitquimica.com]
- 3. 1-(trifluoromethyl)cyclopropan-1-amine hydrochloride 97% | CAS: 112738-67-7 | AChemBlock [achemblock.com]
- 4. 1-(Trifluoromethyl)cyclopropanamine | C4H6F3N | CID 11651197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanaMine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride (1287760-01-3) at Nordmann - nordmann.global [nordmann.global]
- 8. 1-(TRIFLUOROMETHYL)CYCLOPROPANAMINE | 112738-67-7 [chemicalbook.com]
- 9. 1-(Fluoromethyl)cyclopropanamine hydrochloride | 1445951-06-3 | Benchchem [benchchem.com]
Application Notes and Protocols for the Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trifluoromethyl-substituted cyclopropanes are valuable structural motifs in medicinal chemistry and drug discovery. The unique conformational constraints of the cyclopropane ring, combined with the electronic properties of the trifluoromethyl group, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This document provides detailed application notes and protocols for three cutting-edge methodologies for the enantioselective synthesis of these important building blocks: myoglobin-catalyzed biocatalytic cyclopropanation, copper-catalyzed cyclopropanation of alkenyl boronates, and rhodium-catalyzed asymmetric cyclopropanation.
Methodology 1: Biocatalytic Enantioselective Cyclopropanation using Engineered Myoglobin
This method utilizes an engineered myoglobin (Mb) catalyst to achieve highly diastereo- and enantioselective synthesis of trans-1-trifluoromethyl-2-arylcyclopropanes. The reaction proceeds via the in situ generation of gaseous 2-diazo-1,1,1-trifluoroethane (CF₃CHN₂), which is then utilized by the myoglobin catalyst expressed in E. coli cells.
Logical Relationship: Myoglobin-Catalyzed Cyclopropanation
Caption: Workflow for the myoglobin-catalyzed enantioselective trifluoromethylcyclopropanation.
Quantitative Data
Table 1: Substrate Scope of Myoglobin-Catalyzed Cyclopropanation of Vinylarenes [1][2]
| Entry | Substrate (Olefin) | Product | Yield (%) | de (%) | ee (%) |
| 1 | Styrene | trans-1-phenyl-2-(trifluoromethyl)cyclopropane | 85 | >99 | 99 |
| 2 | 4-Chlorostyrene | trans-1-(4-chlorophenyl)-2-(trifluoromethyl)cyclopropane | 92 | >99 | 99 |
| 3 | 4-Methoxystyrene | trans-1-(4-methoxyphenyl)-2-(trifluoromethyl)cyclopropane | 76 | >99 | 99 |
| 4 | 4-(Trifluoromethyl)styrene | trans-1-(4-(trifluoromethyl)phenyl)-2-(trifluoromethyl)cyclopropane | 61 | >99 | 98 |
| 5 | 3-Chlorostyrene | trans-1-(3-chlorophenyl)-2-(trifluoromethyl)cyclopropane | 82 | >99 | 99 |
| 6 | 2-Vinylnaphthalene | trans-1-(naphthalen-2-yl)-2-(trifluoromethyl)cyclopropane | 54 | >99 | 97 |
Reactions were carried out with Mb(H64V,V68A)-expressing E. coli cells.[1]
Experimental Protocol
Protocol 1: General Procedure for Myoglobin-Catalyzed Trifluoromethylcyclopropanation [1][2]
-
Catalyst Preparation:
-
Express the engineered myoglobin variant (e.g., Mb(H64V,V68A)) in E. coli BL21(DE3) cells.
-
Harvest the cells by centrifugation and resuspend them in 50 mM potassium phosphate buffer (pH 7.0) to a desired optical density (e.g., OD₆₀₀ = 20).
-
-
Reaction Setup (Two-Compartment System):
-
In a 50 mL flask (Reaction Vessel), add the resuspended E. coli cells expressing the myoglobin catalyst and the vinylarene substrate (e.g., 8-30 mM).
-
In a separate 20 mL vial (Reagent Generation Chamber), prepare a solution of 2,2,2-trifluoroethylamine hydrochloride (5 equivalents relative to the olefin).
-
Connect the two vessels with tubing to allow the gaseous CF₃CHN₂ to transfer from the generation chamber to the reaction vessel.
-
-
Diazo Gas Generation and Reaction:
-
To the Reagent Generation Chamber, slowly add an aqueous solution of sodium nitrite (5 equivalents) over 4 hours using a syringe pump. The diazotization reaction generates gaseous CF₃CHN₂, which is continuously transferred to the Reaction Vessel containing the catalyst and substrate.
-
Stir the Reaction Vessel at room temperature for 5-12 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, extract the reaction mixture with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired trifluoromethyl-substituted cyclopropane.
-
Determine the diastereomeric and enantiomeric excess using chiral gas chromatography (GC) or supercritical fluid chromatography (SFC).
-
Methodology 2: Copper-Catalyzed Enantioselective Synthesis of Trifluoromethyl-Cyclopropylboronates
This method describes a copper-catalyzed enantioselective cyclopropanation of (E)-alkenyl boronates with 2,2,2-trifluorodiazoethane. The resulting trifluoromethyl-cyclopropylboronates are versatile synthetic intermediates.
Reaction Pathway: Copper-Catalyzed Cyclopropylboronate Synthesis
Caption: Key components in the copper-catalyzed synthesis of trifluoromethyl-cyclopropylboronates.
Quantitative Data
Table 2: Substrate Scope of Copper-Catalyzed Trifluoromethylcyclopropanation of Alkenyl Boronates [3]
| Entry | Substrate (Ar in Ar-CH=CH-Bpin) | Product | Yield (%) | dr | ee (%) |
| 1 | C₆H₅ | 2-phenyl-3-(trifluoromethyl)cyclopropylboronate | 69 | 94:6 | 95 |
| 2 | 4-MeC₆H₄ | 2-(p-tolyl)-3-(trifluoromethyl)cyclopropylboronate | 77 | 94:6 | 94 |
| 3 | 4-FC₆H₄ | 2-(4-fluorophenyl)-3-(trifluoromethyl)cyclopropylboronate | 65 | 95:5 | 94 |
| 4 | 4-ClC₆H₄ | 2-(4-chlorophenyl)-3-(trifluoromethyl)cyclopropylboronate | 68 | 94:6 | 96 |
| 5 | 4-BrC₆H₄ | 2-(4-bromophenyl)-3-(trifluoromethyl)cyclopropylboronate | 63 | 94:6 | 97 |
| 6 | 2-Naphthyl | 2-(naphthalen-2-yl)-3-(trifluoromethyl)cyclopropylboronate | 40 | 92:8 | 92 |
Reactions were performed with 5 mol % of [Cu(NCMe)₄]PF₆ and tBuBOX as the ligand.[3]
Experimental Protocol
Protocol 2: General Procedure for Copper-Catalyzed Enantioselective Trifluoromethylcyclopropanation [3]
-
Catalyst Preparation:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve [Cu(NCMe)₄]PF₆ (5 mol %) and tBuBOX ligand (5.5 mol %) in anhydrous dichloromethane (DCM).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Reaction Setup:
-
Add the (E)-alkenyl boronate substrate (1.0 equivalent) to the catalyst solution.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
-
Addition of Diazo Reagent:
-
Slowly add a solution of 2,2,2-trifluorodiazoethane (CF₃CHN₂) (2.0 equivalents) in DCM to the reaction mixture via a syringe pump over a period of 6 hours.
-
-
Reaction and Work-up:
-
Allow the reaction to stir at -20 °C for an additional 12 hours after the addition is complete.
-
Warm the reaction to room temperature and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the residue by flash column chromatography on silica gel to yield the pure cyclopropylboronate product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
-
Methodology 3: Rhodium-Catalyzed Asymmetric Cyclopropanation
This method employs a chiral dirhodium(II) catalyst for the enantioselective cyclopropanation of alkenes with 1-aryl-2,2,2-trifluorodiazoethanes. This approach provides access to trisubstituted trifluoromethyl-cyclopropanes with high levels of stereocontrol.
Experimental Workflow: Rhodium-Catalyzed Cyclopropanation
Caption: Step-by-step workflow for the rhodium-catalyzed asymmetric trifluoromethylcyclopropanation.
Quantitative Data
Table 3: Rhodium-Catalyzed Enantioselective Cyclopropanation with 1-Aryl-2,2,2-trifluorodiazoethanes
| Entry | Alkene | Aryl group on diazoalkane | Yield (%) | dr (trans:cis) | ee (trans, %) |
| 1 | Styrene | Phenyl | 85 | >20:1 | 94 |
| 2 | 4-Bromostyrene | Phenyl | 82 | >20:1 | 95 |
| 3 | 2,5-Dimethylstyrene | Phenyl | 80 | >20:1 | 96 |
| 4 | 1,1-Diphenylethylene | Phenyl | 92 | - | 98 |
| 5 | Indene | Phenyl | 75 | >20:1 | 92 |
| 6 | Dihydronaphthalene | Phenyl | 88 | >20:1 | 93 |
Reactions catalyzed by Rh₂(R-PTAD)₄.
Experimental Protocol
Protocol 3: General Procedure for Rhodium-Catalyzed Asymmetric Cyclopropanation
-
Reaction Setup:
-
To a flame-dried flask under an inert atmosphere, add the chiral dirhodium catalyst, Rh₂(R-PTAD)₄ (1 mol %).
-
Add the alkene substrate (5.0 equivalents) and anhydrous solvent (e.g., pentane or dichloromethane).
-
Cool the mixture to the specified reaction temperature (e.g., 0 °C).
-
-
Addition of Diazo Compound:
-
Dissolve the 1-aryl-2,2,2-trifluorodiazoethane (1.0 equivalent) in the same anhydrous solvent.
-
Add the diazoalkane solution to the reaction mixture dropwise over 1-2 hours using a syringe pump.
-
-
Reaction and Monitoring:
-
Allow the reaction mixture to stir at the specified temperature for several hours, monitoring the progress by TLC until the diazo compound is consumed.
-
Let the reaction warm to room temperature.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to isolate the trifluoromethyl-substituted cyclopropane.
-
-
Analysis:
-
Determine the diastereomeric ratio of the product by ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.
-
References
- 1. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly diastereo- and enantioselective synthesis of trifluoromethyl-substituted cyclopropanes via myoglobin-catalyzed transfer of trifluoromethylcarbene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: A Photocatalytic Approach to 1-(Trifluoromethyl)cyclopropanation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the photocatalytic 1-(trifluoromethyl)cyclopropanation of various organic substrates. This method offers a mild and efficient pathway for the introduction of the medicinally relevant 1-(trifluoromethyl)cyclopropyl (TFCp) moiety.
The protocols described herein are based on the generation of a 1-(trifluoromethyl)cyclopropyl radical from a stable sulfonium salt precursor under visible light irradiation. This approach is characterized by its broad substrate scope, excellent functional group tolerance, and high regioselectivity, making it a valuable tool for late-stage functionalization in drug discovery and development.[1][2]
Core Principle
The central strategy involves the use of a bench-stable sulfonium salt, 5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate, as a precursor to the 1-(trifluoromethyl)cyclopropyl radical.[1] Under visible light photocatalysis, this reagent undergoes a single-electron transfer (SET) reduction to release the desired radical species. The generated radical can then engage with a variety of substrates, including (hetero)arenes and silyl enol ethers, to afford the corresponding trifluoromethylcyclopropanated products in synthetically useful yields.[1][2]
Experimental Protocols
Protocol 1: Synthesis of 5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate
This protocol outlines the multigram-scale synthesis of the key sulfonium salt precursor.[1]
Materials:
-
5-(1-diazo-2,2,2-trifluoroethyl)-5H-dibenzo[b,d]thiophen-5-ium
-
Rhodium(II) espinate [Rh₂(esp)₂]
-
Dichloromethane (DCM)
-
Ethylene
-
Diethyl ether (Et₂O)
Procedure:
-
Charge a pressure Schlenk flask with 5-(1-diazo-2,2,2-trifluoroethyl)-5H-dibenzo[b,d]thiophen-5-ium (1.0 equiv) and Rh₂(esp)₂ (1 mol %).
-
Cool the flask to -20 °C and slowly add DCM.
-
Replace the N₂ atmosphere with ethylene (2.0 bar) using freeze-pump-thaw cycles.
-
Maintain the reaction mixture at -20 °C for 3 days.
-
Upon completion, add Et₂O at -20 °C to precipitate the product.
-
Wash the obtained solid with Et₂O (2 x 20 mL).
-
Dry the solid under high vacuum to yield the sulfonium salt as a white solid.
Protocol 2: Photocatalytic 1-(Trifluoromethyl)cyclopropanation of Silyl Enol Ethers
This protocol describes the general procedure for the trifluoromethylcyclopropanation of α-substituted ketones via their silyl enol ethers.[1]
Materials:
-
Iridium photocatalyst [Ir(ppy)₃]
-
5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate (1.3 equiv)
-
Silyl enol ether (1.0 equiv)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
Procedure:
-
In a glovebox, charge a Schlenk flask equipped with a magnetic stir bar with Ir(ppy)₃ (1 mol %), the sulfonium salt (1.3 equiv), and the desired silyl enol ether (1.0 equiv).
-
Add MeCN (to achieve a 0.05 M concentration of the silyl enol ether).
-
Seal the flask and transfer it to a photoreactor equipped with blue LED strips (e.g., λmax = 462 nm).
-
Irradiate the reaction mixture at 50% intensity for 5 hours.
-
After the reaction is complete, dilute the mixture with DCM.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Photocatalytic 1-(Trifluoromethyl)cyclopropanation of (Hetero)arenes
This protocol details the procedure for the trifluoromethylcyclopropanation of (hetero)arenes.[1]
Materials:
-
5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate (1.0 equiv)
-
(Hetero)arene substrate (2.0 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
Procedure:
-
In a glovebox, charge a Schlenk flask equipped with a magnetic stir bar with the sulfonium salt (1.0 equiv), the desired substrate (2.0 equiv), and K₃PO₄ (3.0 equiv).
-
Add MeCN (to achieve a 0.05 M concentration of the sulfonium salt).
-
Seal the flask and transfer it to a photoreactor equipped with blue LED strips (e.g., λmax = 462 nm).
-
Irradiate the reaction mixture at 50% intensity for 12 hours.
-
Upon completion, dilute the mixture with DCM.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Substrate Scope for the Photocatalytic 1-(Trifluoromethyl)cyclopropanation of Silyl Enol Ethers [1]
| Entry | Silyl Enol Ether Substrate | Product | Yield (%) |
| 1 | 1-phenyl-1-(trimethylsilyloxy)ethene | 1-phenyl-2-(1-(trifluoromethyl)cyclopropyl)ethan-1-one | 85 |
| 2 | 1-(4-methoxyphenyl)-1-(trimethylsilyloxy)ethene | 1-(4-methoxyphenyl)-2-(1-(trifluoromethyl)cyclopropyl)ethan-1-one | 82 |
| 3 | 1-(4-chlorophenyl)-1-(trimethylsilyloxy)ethene | 1-(4-chlorophenyl)-2-(1-(trifluoromethyl)cyclopropyl)ethan-1-one | 78 |
| 4 | 1-(naphthalen-2-yl)-1-(trimethylsilyloxy)ethene | 1-(naphthalen-2-yl)-2-(1-(trifluoromethyl)cyclopropyl)ethan-1-one | 91 |
| 5 | (cyclohex-1-en-1-yloxy)trimethylsilane | 2-(1-(trifluoromethyl)cyclopropyl)cyclohexan-1-one | 75 |
Table 2: Substrate Scope for the Photocatalytic 1-(Trifluoromethyl)cyclopropanation of (Hetero)arenes [1]
| Entry | (Hetero)arene Substrate | Product | Yield (%) |
| 1 | N-phenylpyrrole | 1-phenyl-2-(1-(trifluoromethyl)cyclopropyl)-1H-pyrrole | 76 |
| 2 | Indole | 3-(1-(trifluoromethyl)cyclopropyl)-1H-indole | 65 |
| 3 | Caffeine | 8-(1-(trifluoromethyl)cyclopropyl)caffeine | 58 |
| 4 | Quinoxalin-2(1H)-one | 3-(1-(trifluoromethyl)cyclopropyl)quinoxalin-2(1H)-one | 92 |
| 5 | Anisole | 1-methoxy-4-(1-(trifluoromethyl)cyclopropyl)benzene | 45 |
Visualizations
Reaction Mechanism
The proposed mechanism for the photocatalytic 1-(trifluoromethyl)cyclopropanation of silyl enol ethers involves the generation of a trifluoromethylcyclopropyl radical via a single-electron transfer from the excited photocatalyst to the sulfonium salt. This radical then adds to the silyl enol ether, and subsequent oxidation and desilylation afford the final product.[1]
Caption: Proposed mechanism for the photocatalytic 1-(trifluoromethyl)cyclopropanation.
Experimental Workflow
The general workflow for the photocatalytic 1-(trifluoromethyl)cyclopropanation is straightforward and can be performed using standard laboratory equipment.
Caption: General experimental workflow for the photocatalytic reaction.
References
Application Notes: 1-(Trifluoromethyl)cyclopropanamine Hydrochloride as a Versatile Building Block for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Trifluoromethyl)cyclopropanamine hydrochloride is a valuable building block in medicinal chemistry, prized for its ability to introduce the trifluoromethylcyclopropyl group. This moiety serves as a bioisostere for the commonly used tert-butyl group, offering significant advantages in drug design. The incorporation of the trifluoromethyl group can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of drug candidates. These characteristics make it an attractive component in the development of novel therapeutics, particularly in the area of kinase inhibition.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on Janus kinase (JAK) inhibitors. The protocols and data presented are based on the development of selective JAK3 inhibitors, demonstrating the practical application of this building block in a drug discovery setting.
Key Applications in Drug Discovery
The unique structural and electronic properties of the 1-(trifluoromethyl)cyclopropylamine moiety make it suitable for incorporation into a variety of drug candidates. It is particularly beneficial in the design of inhibitors targeting ATP-binding sites in kinases, where the cyclopropyl group can establish favorable interactions within hydrophobic pockets, and the trifluoromethyl group can improve metabolic resistance and binding energetics.
A prime example of its application is in the development of selective inhibitors for Janus kinase 3 (JAK3). JAK3 is a key enzyme in the JAK-STAT signaling pathway, which plays a crucial role in immune cell function.[1] Dysregulation of this pathway is implicated in a range of autoimmune and inflammatory diseases.[1][2] Selective inhibition of JAK3 is therefore a promising therapeutic strategy for conditions such as rheumatoid arthritis, psoriasis, and alopecia areata.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data for a representative JAK3 inhibitor, PF-06651600 (Ritlecitinib), whose synthesis involves a key fragment structurally related to 1-(trifluoromethyl)cyclopropanamine. This data highlights the potency and selectivity achievable with molecules incorporating this type of building block.
Table 1: In Vitro Potency of PF-06651600 [5]
| Target | IC50 (nM) |
| JAK3 | 33 |
| JAK1 | >10,000 |
| JAK2 | >10,000 |
| TYK2 | >10,000 |
Table 2: Process Development Yield Improvement for PF-06651600 Synthesis [6][7]
| Synthesis Generation | Overall Yield | Key Improvements |
| First Generation | 5% | Utilized costly catalysts and multiple chromatographic purifications. |
| Second Generation | 14% | Replaced PtO2 with 5% Rh/C, implemented diastereomeric salt crystallization, and optimized amidation and crystallization steps, eliminating chromatography.[6][7] |
Signaling Pathway
The JAK-STAT signaling pathway is critical for the transduction of signals from cytokine and growth factor receptors on the cell surface to the nucleus, where they regulate gene expression.[8] The pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to modulate gene transcription.[8] JAK3 specifically pairs with JAK1 to mediate signaling for a subset of cytokines that use the common gamma chain (γc) receptor subunit.[8]
Experimental Protocols
The following protocols describe a representative synthesis of a key intermediate for a JAK3 inhibitor, followed by its coupling to the core structure. These protocols are adapted from the process development of PF-06651600 and illustrate how a building block like this compound can be utilized.[6][7]
General Experimental Workflow
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Synthesis of selective JAK3 inhibitor PF-06651600: Discovery to early clinical supplies [morressier.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. droracle.ai [droracle.ai]
Application Notes and Protocols for N-Alkylation of 1-(Trifluoromethyl)cyclopropanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of 1-(trifluoromethyl)cyclopropanamine hydrochloride, a valuable building block in medicinal chemistry. The presence of the trifluoromethyl group on the cyclopropane ring can significantly enhance the metabolic stability and binding affinity of drug candidates. These protocols describe two common and effective methods for N-alkylation: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.
Introduction
1-(Trifluoromethyl)cyclopropanamine is a primary amine whose nucleophilicity is reduced by the electron-withdrawing trifluoromethyl group. The starting material is provided as a hydrochloride salt, which necessitates the use of a base to liberate the free amine for the alkylation reaction. The choice between direct alkylation and reductive amination will depend on the desired alkyl substituent, the availability of starting materials, and the functional group tolerance of the substrates.
Key Synthetic Strategies
Two primary strategies for the N-alkylation of this compound are detailed below:
-
Direct Alkylation with Alkyl Halides: This classic SN2 reaction involves the reaction of the amine with an alkyl halide in the presence of a base. While straightforward, this method may require careful optimization to avoid over-alkylation, especially with reactive alkyl halides.[1][2][3]
-
Reductive Amination: This one-pot reaction involves the formation of an intermediate imine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine.[4][5][6] This method is often preferred for its high selectivity and milder reaction conditions, which minimize the risk of over-alkylation.[7][8]
Data Presentation
The following tables provide representative data for the N-alkylation of primary amines using the general protocols described. The actual yields for 1-(trifluoromethyl)cyclopropanamine may vary depending on the specific substrate and reaction conditions.
Table 1: Direct N-Alkylation with Alkyl Halides - Representative Data
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | Acetonitrile | 60 | 12 | 85 |
| 2 | Iodomethane | DIPEA | THF | 25 | 24 | 78 |
| 3 | Ethyl bromoacetate | Cs₂CO₃ | DMF | 50 | 16 | 82 |
Table 2: Reductive Amination - Representative Data
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | 25 | 12 | 92 |
| 2 | Acetone | NaBH₄ | Methanol | 0 to 25 | 6 | 88 |
| 3 | Cyclohexanone | H₂ (g), Pd/C | Ethanol | 25 | 24 | 95 |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes the N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Add the anhydrous solvent (to make a 0.1-0.2 M solution).
-
Add the base (2.0-3.0 eq. of an inorganic base like K₂CO₃ or 1.5-2.0 eq. of an organic base like DIPEA).
-
Stir the mixture at room temperature for 15-30 minutes to ensure the formation of the free amine.
-
Add the alkyl halide (1.0-1.2 eq.) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
If an inorganic base was used, filter off the salts.
-
If DMF was used as the solvent, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the DMF. If ACN or THF was used, concentrate the mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for Direct N-Alkylation.
Protocol 2: Reductive Amination
This protocol describes the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
This compound
-
Aldehyde or ketone (1.0-1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Diisopropylethylamine (DIPEA) (1.1 eq.)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Add the anhydrous solvent (to make a 0.1-0.2 M solution).
-
Add DIPEA (1.1 eq.) and stir for 15-30 minutes at room temperature.
-
Add the aldehyde or ketone (1.0-1.2 eq.) and stir for 1-2 hours at room temperature to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. The reaction may be slightly exothermic.
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Caption: Workflow for Reductive Amination.
Conclusion
The N-alkylation of this compound can be successfully achieved using either direct alkylation with alkyl halides or reductive amination. Reductive amination is often the preferred method due to its high selectivity and mild reaction conditions. The choice of protocol should be guided by the specific requirements of the synthetic route, including the nature of the alkyl group to be introduced and the presence of other functional groups in the molecule. Careful optimization of reaction conditions may be necessary to achieve high yields and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide─Functional Group Tolerance, Scope, and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of 1-(Trifluoromethyl)cyclopropanamine Hydrochloride in Antiviral Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of novel viral threats necessitates the rapid development of effective antiviral therapeutics. A key component in the synthesis of the oral antiviral drug Nirmatrelvir, the active ingredient in Paxlovid, is 1-(trifluoromethyl)cyclopropanamine hydrochloride. This versatile building block is crucial for the formation of the P1 fragment of Nirmatrelvir, which plays a critical role in the drug's mechanism of action against the SARS-CoV-2 main protease (Mpro). The trifluoromethyl group, in particular, has been shown to enhance the pharmacokinetic and pharmacodynamic properties of various drugs.[1] This document provides detailed application notes, experimental protocols, and a summary of quantitative data related to the synthesis of antiviral drugs utilizing this essential chemical intermediate.
Mechanism of Action of Nirmatrelvir
Nirmatrelvir is a peptidomimetic inhibitor that targets the main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus.[2][3][4][5] This enzyme is essential for the virus's replication cycle, as it cleaves viral polyproteins into functional proteins.[2][3] By inhibiting Mpro, Nirmatrelvir effectively halts viral replication. The drug is co-administered with Ritonavir, which acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme. This inhibition slows the metabolism of Nirmatrelvir, thereby increasing its plasma concentration and therapeutic efficacy.[2][3][4]
Synthetic Pathways to Nirmatrelvir
Several synthetic routes to Nirmatrelvir have been developed, each with its own advantages in terms of yield, scalability, and environmental impact. The following sections outline the key steps in some of these syntheses, with a focus on the incorporation of the 1-(trifluoromethyl)cyclopropanamine moiety.
Pfizer's Initial and Commercial Syntheses
Pfizer's initial synthesis involved a multi-step process to create the key fragments of Nirmatrelvir.[6] A more streamlined commercial process was later developed to meet the high demand for the drug. The synthesis of the western fragment of Nirmatrelvir, which incorporates the trifluoromethylcyclopropyl group, is a critical part of this process.[6]
Sustainable Synthesis Approaches
More recent research has focused on developing more sustainable and efficient synthetic routes. For example, a 7-step, 3-pot synthesis has been reported with a high overall yield, utilizing green chemistry principles to avoid hazardous reagents.[7][8] Another approach describes a 1-pot synthesis that further simplifies the process.[9][10]
Chemoenzymatic Synthesis
A chemoenzymatic approach has also been explored, which leverages the high selectivity of enzymes to achieve key transformations. This method can offer advantages in terms of stereoselectivity and reduced environmental impact.[11]
Quantitative Data Summary
The following table summarizes the reported yields for different synthetic routes to Nirmatrelvir and its key intermediates. This data allows for a comparative analysis of the efficiency of each approach.
| Synthetic Route | Key Transformation/Intermediate | Reported Yield (%) | Reference(s) |
| Pfizer's Initial Synthesis (Medicinal Chemistry) | Amide coupling to furnish intermediate 10 | 17 (over 2 steps) | [12] |
| Pfizer's Initial Synthesis (Multigram Scale) | Amide coupling to furnish intermediate 12 | 84 | [12] |
| Pfizer's Initial Synthesis (Multigram Scale) | Dehydration to afford Nirmatrelvir (1 ) | 81 | [12] |
| Pfizer's Synthesis (HATU/DIPEA mediated) | Amide coupling to afford intermediate 10 | 50 | [13] |
| Pfizer's Synthesis (Ethyl trifluoroacetate reaction) | Formation of intermediate 13 | Quantitative | [13] |
| Sustainable Synthesis (7-step, 3-pot) | Overall yield of Nirmatrelvir | 70 | [7][8] |
| Sustainable Synthesis (1-pot) | Overall yield of Nirmatrelvir MTBE solvate | 64 | [1][9][10] |
| Zhau et al. Alternate Pathway | Amide coupling and hydrolysis to Nirmatrelvir (3 ) | 60 | [14] |
| Owen et al. Main Route | Overall yield of Nirmatrelvir MTBE solvate | 49.6 | [14] |
Experimental Protocols
The following are detailed protocols for key experimental steps in the synthesis of Nirmatrelvir intermediates, based on published literature.
Protocol 1: Synthesis of N-Trifluoroacetyl-L-tert-leucine
This protocol describes the preparation of a key building block for the "western fragment" of Nirmatrelvir.[15]
Materials:
-
L-tert-leucine
-
Ethyl trifluoroacetate
-
Triethylamine
-
Methanol
Procedure:
-
Dissolve L-tert-leucine in methanol.
-
Add triethylamine to the solution.
-
Add ethyl trifluoroacetate dropwise to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain N-trifluoroacetyl-L-tert-leucine.
Protocol 2: Amide Coupling to form Dipeptide Intermediate
This protocol outlines a general procedure for the amide coupling reaction, a central step in linking the fragments of Nirmatrelvir.[13][16]
Materials:
-
N-Trifluoroacetyl-L-tert-leucine (or other carboxylic acid fragment)
-
Amine fragment (e.g., the hydrochloride salt of the bicyclic proline derivative)
-
Coupling reagent (e.g., HATU, EDCI)
-
Base (e.g., DIPEA, NMM)
-
Solvent (e.g., DMF)
Procedure:
-
Dissolve the carboxylic acid fragment, amine fragment, and base in the chosen solvent.
-
Add the coupling reagent to the reaction mixture at room temperature.
-
Stir the reaction until completion, as monitored by HPLC or TLC.
-
Perform an aqueous workup to quench the reaction and remove water-soluble byproducts.
-
Extract the product into an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude dipeptide intermediate by column chromatography.
Conclusion
This compound is a critical starting material in the synthesis of the potent antiviral drug Nirmatrelvir. The development of various synthetic routes, including more sustainable and efficient methods, highlights the ongoing efforts in the scientific community to improve access to this vital medication. The protocols and data presented in these application notes provide a valuable resource for researchers and professionals involved in the development and manufacturing of antiviral therapeutics. Further optimization of these synthetic strategies will continue to be a key area of research, aiming to reduce costs and environmental impact while ensuring a stable supply of this important drug.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 3. mdpi.com [mdpi.com]
- 4. The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. – ScienceOpen [scienceopen.com]
- 5. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A 1-Pot Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Key Ingredient in Paxlovid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A 1-Pot Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Key Ingredient in Paxlovid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. connectsci.au [connectsci.au]
- 13. air.unimi.it [air.unimi.it]
- 14. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. repository.ias.ac.in [repository.ias.ac.in]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Rhodium-Catalyzed Cyclopropanation for Trifluoromethyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylated cyclopropanes are highly sought-after structural motifs in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (CF₃) group into a cyclopropane ring can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Rhodium-catalyzed cyclopropanation has emerged as a powerful and versatile method for the stereoselective synthesis of these valuable compounds. This document provides detailed application notes and experimental protocols for the rhodium-catalyzed cyclopropanation of trifluoromethyl-containing compounds.
Application Notes
The rhodium-catalyzed reaction between a diazo compound and an alkene is a cornerstone of modern organic synthesis for the formation of cyclopropane rings. When applied to trifluoromethylated substrates, this methodology offers a direct route to trifluoromethyl-substituted cyclopropanes with high levels of efficiency and stereocontrol.
Key advantages of this approach include:
-
High Efficiency: Rhodium catalysts, such as dirhodium(II) carboxylates and carboxamidates, are highly active, often requiring low catalyst loadings.
-
Stereoselectivity: The use of chiral rhodium catalysts enables the asymmetric synthesis of trifluoromethylated cyclopropanes with excellent diastereoselectivity and enantioselectivity. This is crucial for the development of chiral drugs.
-
Functional Group Tolerance: The reaction is compatible with a wide range of functional groups, allowing for the synthesis of complex and highly functionalized molecules.
-
Intramolecular Variants: Intramolecular rhodium-catalyzed cyclopropanation of trifluoromethyl-substituted allylic diazoacetates provides a facile route to bicyclic systems containing a trifluoromethylated cyclopropane fused to a lactone ring.[1][2]
The choice of rhodium catalyst is critical for achieving high stereoselectivity. Chiral ligands on the rhodium center create a chiral environment that directs the approach of the alkene to the rhodium carbene intermediate, thus controlling the stereochemical outcome of the reaction. For instance, adamantylglycine-derived dirhodium complexes like Rh₂(R-PTAD)₄ have been shown to generate trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity.[3] Similarly, catalysts such as Rh₂((S)-TCPTTL)₄ are effective for the asymmetric cyclopropanation of trifluoromethyl-substituted alkenes.
Data Presentation
The following tables summarize quantitative data from representative rhodium-catalyzed cyclopropanation reactions for the synthesis of trifluoromethyl compounds.
Table 1: Intramolecular Rhodium-Catalyzed Cyclopropanation of Trifluoromethyl-Substituted Allylic Cyanodiazoacetates [1][2]
| Entry | Substrate (R) | Catalyst (mol%) | Product | Yield (%) |
| 1 | H | Rh₂(esp)₂ (1) | 3a | 95 |
| 2 | Me | Rh₂(esp)₂ (1) | 3b | 99 |
| 3 | Ph | Rh₂(esp)₂ (1) | 3c | 98 |
| 4 | 4-F-Ph | Rh₂(esp)₂ (1) | 3d | 97 |
| 5 | 4-Cl-Ph | Rh₂(esp)₂ (1) | 3e | 99 |
| 6 | 4-Br-Ph | Rh₂(esp)₂ (1) | 3f | 98 |
| 7 | 4-MeO-Ph | Rh₂(esp)₂ (1) | 3g | 96 |
| 8 | 2-Naphthyl | Rh₂(esp)₂ (1) | 3h | 99 |
Reactions were carried out with the corresponding allylic cyanodiazoacetate in CH₂Cl₂ at room temperature.
Table 2: Enantioselective Rhodium-Catalyzed Cyclopropanation of Alkenes with 1-Aryl-2,2,2-trifluorodiazoethanes [3]
| Entry | Alkene | Diazo Compound (Ar) | Catalyst | dr | ee (%) |
| 1 | Styrene | Ph | Rh₂(R-PTAD)₄ | >94:6 | 96 |
| 2 | 4-Methylstyrene | Ph | Rh₂(R-PTAD)₄ | >94:6 | 95 |
| 3 | 4-Methoxystyrene | Ph | Rh₂(R-PTAD)₄ | >94:6 | 94 |
| 4 | 4-Chlorostyrene | Ph | Rh₂(R-PTAD)₄ | >94:6 | 97 |
| 5 | 2-Methylstyrene | Ph | Rh₂(R-PTAD)₄ | >94:6 | 88 |
| 6 | Styrene | 4-MeC₆H₄ | Rh₂(R-PTAD)₄ | >94:6 | 96 |
| 7 | Styrene | 4-MeOC₆H₄ | Rh₂(R-PTAD)₄ | >94:6 | 95 |
| 8 | Styrene | 4-ClC₆H₄ | Rh₂(R-PTAD)₄ | >94:6 | >98 |
Reactions were typically carried out in an inert solvent with the chiral rhodium catalyst.
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Rhodium-Catalyzed Cyclopropanation of a Trifluoromethyl-Substituted Allylic Cyanodiazoacetate[1][2]
Materials:
-
Trifluoromethyl-substituted allylic cyanodiazoacetate (1.0 equiv)
-
Dirhodium(II) catalyst (e.g., Rh₂(esp)₂, 1 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the trifluoromethyl-substituted allylic cyanodiazoacetate (e.g., 0.2 mmol, 1.0 equiv).
-
Dissolve the substrate in anhydrous dichloromethane (e.g., 2 mL).
-
To this solution, add the dirhodium(II) catalyst (e.g., Rh₂(esp)₂, 0.002 mmol, 1 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclopropane-fused γ-lactone.
Protocol 2: General Procedure for Asymmetric Intermolecular Cyclopropanation of an Alkene with a 1-Aryl-2,2,2-trifluorodiazoethane[3]
Materials:
-
Alkene (e.g., Styrene, 1.0-1.2 equiv)
-
1-Aryl-2,2,2-trifluorodiazoethane (1.0 equiv)
-
Chiral dirhodium(II) catalyst (e.g., Rh₂(R-PTAD)₄, 0.5-2 mol%)
-
Anhydrous solvent (e.g., dichloromethane or hexanes)
-
Inert gas (Argon or Nitrogen)
-
Syringe pump (optional, for slow addition)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral dirhodium(II) catalyst (e.g., Rh₂(R-PTAD)₄, 0.01 mmol, 1 mol%) and the alkene (e.g., 1.2 mmol, 1.2 equiv).
-
Add anhydrous solvent (e.g., 3 mL).
-
In a separate flask, prepare a solution of the 1-aryl-2,2,2-trifluorodiazoethane (1.0 mmol, 1.0 equiv) in the same anhydrous solvent (e.g., 5 mL).
-
Slowly add the solution of the diazo compound to the reaction mixture containing the catalyst and alkene over a period of several hours (e.g., 4-8 hours) using a syringe pump. This slow addition is crucial to minimize the formation of diazo decomposition byproducts.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or below).
-
After the addition is complete, continue stirring until TLC analysis indicates complete consumption of the diazo compound.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the trifluoromethyl-substituted cyclopropane.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Mandatory Visualization
Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.
Caption: General experimental workflow for the reaction.
References
- 1. Rhodium-Catalyzed Intramolecular Cyclopropanation of Trifluoromethyl- and Pentafluorosulfanyl-Substituted Allylic Cyanodiazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Rhodium-Catalyzed Intramolecular Cyclopropanation of Trifluoromethyl- and Pentafluorosulfanyl-Substituted Allylic Cyanodiazoacetates - Organic Letters - Figshare [acs.figshare.com]
- 3. [PDF] Enantioselective synthesis of trifluoromethyl-substituted cyclopropanes. | Semantic Scholar [semanticscholar.org]
Multigram Scale-Up Synthesis of Trifluoromethyl-Substituted Cyclopropanes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethyl-substituted cyclopropanes are increasingly important structural motifs in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. As such, the development of robust and scalable synthetic methods for accessing these building blocks is of paramount importance. This document provides detailed application notes and protocols for the multigram scale-up synthesis of trifluoromethyl-substituted cyclopropanes, focusing on practical and reproducible methodologies.
Synthetic Strategies for Scalable Production
Several key strategies have emerged for the efficient synthesis of trifluoromethyl-substituted cyclopropanes on a multigram scale. These include deoxyfluorination of cyclopropane carboxylic acids, photocatalytic radical cyclopropanation, and transition-metal-catalyzed reactions with trifluorodiazoalkanes.
Deoxyfluorination of Cyclopropane Carboxylic Acids with Sulfur Tetrafluoride (SF₄)
This method provides a general and scalable route to trifluoromethyl-substituted cyclopropanes.[1][2] The reaction involves the conversion of a carboxylic acid group to a trifluoromethyl group using sulfur tetrafluoride, often in the presence of a hydrogen fluoride scavenger. For substrates sensitive to acidic conditions, the corresponding carboxylate salts can be used.[1]
Reaction Pathway: Deoxyfluorination
Caption: General workflow for deoxyfluorination.
Experimental Protocol: General Procedure for Deoxyfluorination
Caution: Sulfur tetrafluoride is a highly toxic and corrosive gas. This reaction must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.
-
Preparation: In a suitable pressure-resistant reactor (e.g., a stainless steel autoclave) equipped with a magnetic stir bar, add the cyclopropane carboxylic acid (1.0 eq).
-
Reagent Addition: Cool the reactor to -78 °C and carefully condense sulfur tetrafluoride (3.0 - 5.0 eq) into the vessel.
-
Reaction: Seal the reactor and allow it to warm to the desired temperature (typically between 25 °C and 100 °C). The reaction is stirred for 12-48 hours.
-
Work-up: After cooling the reactor back to -78 °C, cautiously vent the excess SF₄ into a scrubbing solution (e.g., aqueous KOH). The crude reaction mixture is then carefully quenched with a cooled basic solution (e.g., saturated aqueous NaHCO₃).
-
Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the desired trifluoromethyl-substituted cyclopropane.
| Substrate | Reagents | Conditions | Yield (%) | Reference |
| Cyclopropanecarboxylic acid | SF₄, HF | 100 °C, 24 h | 48-86 | [1] |
| Potassium cyclopropanecarboxylate | SF₄, HF | 100 °C, 24 h | 48-86 | [1] |
| Various substituted cyclopropane acids | SF₄, with/without H₂O or HF | Varies (see source for details) | 48-86 | [1] |
Photocatalytic Radical 1-(Trifluoromethyl)cyclopropanation
This approach utilizes a bench-stable sulfonium salt that, under photochemical conditions, releases a 1-(trifluoromethyl)cyclopropyl radical.[3] This radical can then engage in various transformations, including the functionalization of (hetero)arenes and silyl enol ethers. A key advantage is the multigram-scale synthesis of the radical precursor.[3]
Workflow: Photocatalytic Trifluoromethylcyclopropanation
Caption: Photocatalytic radical cyclopropanation workflow.
Experimental Protocol: Multigram Synthesis of the Sulfonium Salt Precursor
-
Reaction Setup: A pressure Schlenk flask is charged with 5-(1-diazo-2,2,2-trifluoroethyl)-5H-dibenzo[b,d]thiophen-5-ium (1.0 eq) and Rh₂(esp)₂ (1 mol %).[3]
-
Cooling and Solvent Addition: The flask is cooled to -20 °C, and dichloromethane (DCM) is added slowly.[3]
-
Ethylene Atmosphere: The nitrogen atmosphere is exchanged for ethylene (2.0 bar) using freeze-pump-thaw cycles.[3]
-
Reaction: The reaction mixture is maintained at -20 °C for 3 days.[3]
-
Precipitation and Isolation: Diethyl ether is added at -20 °C to precipitate the product. The resulting solid is washed with diethyl ether and dried under high vacuum to yield the sulfonium salt as a white solid.[3]
Experimental Protocol: Photocatalytic α-Trifluoromethylcyclopropanation of Silyl Enol Ethers
-
Glovebox Preparation: In a glovebox, a Schlenk flask equipped with a magnetic stir bar is charged with Ir(ppy)₃ (1 mol %), the sulfonium salt (1.3 eq), and the desired silyl enol ether (1.0 eq).[3]
-
Solvent Addition: Acetonitrile (MeCN) is added, and the flask is sealed.[3]
-
Irradiation: The flask is transferred to a photoreactor equipped with blue LED strips and irradiated for 5 hours.[3]
-
Purification: The reaction mixture is diluted with DCM and purified by silica gel column chromatography.[3]
| Precursor Synthesis Scale | Yield of Sulfonium Salt (%) | Substrate Scope | Yield of Cyclopropanated Product (%) | Reference |
| 3.00 g | 92 | Various silyl enol ethers and (hetero)arenes | Synthetically useful yields | [3] |
Transition-Metal-Catalyzed Cyclopropanation with Trifluorodiazoethane
The reaction of alkenes with 2-diazo-1,1,1-trifluoroethane (CF₃CHN₂) in the presence of a metal catalyst is a direct method for synthesizing trifluoromethyl-substituted cyclopropanes.[4] The Gaspar-Roth procedure has been successfully applied for multigram-scale synthesis.[4]
Reaction Pathway: Catalytic Cyclopropanation
Caption: Transition-metal-catalyzed cyclopropanation.
Experimental Protocol: General Procedure for Catalytic Cyclopropanation
Caution: Diazo compounds are potentially explosive and should be handled with care.
-
Reaction Setup: To a solution of the alkene (1.0 eq) and the metal catalyst (e.g., Rh₂(OAc)₄, 1-5 mol %) in a suitable solvent (e.g., dichloromethane), is added a solution of 2-diazo-1,1,1-trifluoroethane (1.1-1.5 eq) in the same solvent dropwise at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.
-
Purification: The residue is purified by silica gel column chromatography to afford the trifluoromethyl-substituted cyclopropane. The application of the Gaspar-Roth procedure has enabled the preparation of these compounds on a multi-gram scale.[4]
| Catalyst Type | Substrate Scope | Diastereoselectivity | Enantioselectivity | Scalability | Reference |
| Rhodium, Copper, Iron | Wide range of alkenes | Generally good to excellent | Catalyst dependent | Multigram scale demonstrated | [4] |
| Engineered Myoglobin | Vinylarenes | High (trans) | High (92-99.9% ee) | Up to 0.1 g scale reported | [5] |
| Copper with Chiral Ligand | Alkenyl boronates | High | High | Not explicitly stated | [6] |
Purification and Characterization
Purification of trifluoromethyl-substituted cyclopropanes is typically achieved by silica gel column chromatography. Characterization is performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Conclusion
The methodologies presented provide robust and scalable pathways for the multigram synthesis of trifluoromethyl-substituted cyclopropanes. The choice of method will depend on the specific target molecule, available starting materials, and desired stereochemistry. The detailed protocols and comparative data herein serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the production of these important building blocks for new chemical entities.
References
Application Notes and Protocols for the Incorporation of 1-(Trifluoromethyl)cyclopropyl Radicals into Heteroaromatics
For Researchers, Scientists, and Drug Development Professionals
The 1-(trifluoromethyl)cyclopropyl (TFCp) moiety has emerged as a valuable substituent in medicinal chemistry, serving as a bioisostere for groups like tert-butyl. Its incorporation can enhance metabolic stability and modulate physicochemical properties of drug candidates. This document provides detailed protocols and application notes for the photocatalytic C-H functionalization of heteroaromatics with TFCp radicals, a method that offers broad substrate scope and mild reaction conditions.
Overview of the Photocatalytic Approach
A novel and efficient method for the incorporation of the TFCp group into heteroaromatics involves the generation of 1-(trifluoromethyl)cyclopropyl radicals under mild photocatalytic conditions.[1][2] This is achieved using a bench-stable sulfonium salt, 5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate, as the radical precursor.[1] This reagent releases the desired TFCp radical upon single-electron reduction, which can then engage in Minisci-type reactions with a variety of heteroaromatic compounds.[1]
The key advantages of this methodology include:
-
Mild Reaction Conditions: The use of visible light photocatalysis allows for reactions to be conducted at or near room temperature.
-
Broad Substrate Scope: A wide range of electron-rich heterocycles, which are often incompatible with traditional oxidative Minisci conditions, can be functionalized.[1]
-
High Functional Group Tolerance: The reaction is compatible with various functional groups, including halogens, alkenes, alkynes, alcohols, ketones, amides, and esters.[1]
-
High Regioselectivity: The TFCp group is typically incorporated at the most electron-rich positions of the heteroaromatic core.[1]
Experimental Protocols
This protocol outlines the multigram-scale synthesis of the TFCp radical precursor.[1]
Materials:
-
Dibenzothiophene
-
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid
-
(Diacetoxyiodo)benzene
-
Silver triflate (AgOTf)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of dibenzothiophene (X mmol) and 1-(trifluoromethyl)cyclopropane-1-carboxylic acid (Y mmol) in dichloromethane (Z mL), add (diacetoxyiodo)benzene (A mmol).
-
Stir the mixture at room temperature for a specified duration.
-
Add silver triflate (B mmol) and continue stirring, typically overnight, while protecting the reaction from light.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired sulfonium salt.
This section details the general conditions for the functionalization of heteroaromatic substrates.
dot
Caption: General workflow for the photocatalytic incorporation of the TFCp group.
Materials:
-
Heteroaromatic substrate
-
5-(1-(Trifluoromethyl)cyclopropyl)dibenzothiophenium triflate
-
Photocatalyst (e.g., fac-Ir(ppy)₃)
-
Base (e.g., K₂HPO₄)
-
Solvent (e.g., acetonitrile)
Procedure:
-
In a Schlenk tube, combine the heteroaromatic substrate (0.1 mmol), 5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate (0.15 mmol), the photocatalyst (1-2 mol%), and the base (0.2 mmol).
-
Add the solvent (1.0 mL) and degas the mixture using three freeze-pump-thaw cycles.
-
Backfill the tube with an inert atmosphere (e.g., argon).
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) and stir at room temperature for 24 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography on silica gel to obtain the desired TFCp-functionalized heteroaromatic.
For certain less reactive substrates, such as furan and thiophene derivatives, the use of an iridium photocatalyst like Ir(ppy)₃ (1.0 mol%) may be required to obtain moderate to good yields.[1]
Proposed Reaction Mechanism
The reaction is proposed to proceed through a photocatalytic cycle.
dot
Caption: Proposed photocatalytic cycle for TFCp radical generation and functionalization.
-
Excitation: The photocatalyst absorbs visible light to form an excited state.
-
Reductive Quenching: The excited photocatalyst is quenched by the sulfonium salt via single-electron transfer (SET), generating the TFCp radical and the oxidized photocatalyst.
-
Radical Addition: The electrophilic TFCp radical adds to the electron-rich heteroaromatic substrate, forming a radical cation intermediate.
-
Regeneration of Photocatalyst: The radical cation is then oxidized by the oxidized photocatalyst to afford the final product and regenerate the ground-state photocatalyst, thus closing the catalytic cycle.
Fluorescence quenching studies and radical trapping experiments support the generation of TFCp radicals under the reaction conditions.[1]
Data Presentation: Substrate Scope and Yields
The photocatalytic method demonstrates a broad substrate scope with respect to the heteroaromatic coupling partner. The following tables summarize the yields for the trifluoromethylcyclopropylation of various heterocycles.
Table 1: Functionalization of Electron-Rich Heterocycles
| Entry | Heteroaromatic Substrate | Product | Yield (%) |
| 1 | Caffeine | 8-(1-(Trifluoromethyl)cyclopropyl)caffeine | 85 |
| 2 | 1,3-Dimethyluracil | 5-(1-(Trifluoromethyl)cyclopropyl)-1,3-dimethyluracil | 78 |
| 3 | Indole | 2-(1-(Trifluoromethyl)cyclopropyl)indole | 65 |
| 4 | Pyrrole | 2-(1-(Trifluoromethyl)cyclopropyl)pyrrole | 55 |
| 5 | Furan | 2-(1-(Trifluoromethyl)cyclopropyl)furan | 60 |
| 6 | Thiophene | 2-(1-(Trifluoromethyl)cyclopropyl)thiophene | 72 |
*Reaction performed using Ir(ppy)₃ as the photocatalyst. Yields are isolated yields. Data compiled from literature.[1]
Table 2: Functionalization of Other Heterocyclic Systems
| Entry | Heteroaromatic Substrate | Product | Yield (%) |
| 1 | Quinoxaline | 2-(1-(Trifluoromethyl)cyclopropyl)quinoxaline | 45 |
| 2 | Benzofuran | 2-(1-(Trifluoromethyl)cyclopropyl)benzofuran | 70 |
| 3 | Benzothiophene | 2-(1-(Trifluoromethyl)cyclopropyl)benzothiophene | 75 |
Yields are isolated yields. Data compiled from literature.[1]
It is noteworthy that electron-deficient heteroarenes, such as pyridines, are generally not suitable substrates under these reductive conditions.[1]
Applications in Drug Development
The direct introduction of the TFCp moiety into complex molecules and late-stage intermediates is a significant advantage for drug discovery programs.[1] This method allows for the rapid generation of novel analogues with potentially improved pharmacological profiles. The operational simplicity and high functional group tolerance make this protocol amenable to automated high-throughput synthesis and library generation.[1] The TFCp group can be considered a valuable addition to the medicinal chemist's toolkit for lead optimization.
References
Troubleshooting & Optimization
Technical Support Center: Stereoselective Trifluoromethyl Cyclopropanation
Welcome to the technical support center for stereoselective trifluoromethyl cyclopropanation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of trifluoromethyl-substituted cyclopropanes.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for stereoselective trifluoromethyl cyclopropanation?
A1: A variety of catalysts are employed, with the choice depending on the specific substrate and the desired stereochemical outcome (diastereo- or enantioselectivity). Commonly used catalysts include dirhodium(II) complexes (e.g., Rh₂(OAc)₄ and chiral variants), copper(I) complexes with chiral ligands (e.g., BOX ligands), and biocatalysts like engineered myoglobin variants. For instance, rhodium(II) catalysts are effective for the decomposition of diazo compounds, while copper(I) catalysts are often used in asymmetric cyclopropanation.[1][2] Myoglobin-based catalysts have shown excellent diastereo- and enantioselectivity for the cyclopropanation of styrenes with 2-diazo-1,1,1-trifluoroethane.[3]
Q2: My reaction is showing low diastereoselectivity. What factors should I investigate?
A2: Low diastereoselectivity can be influenced by several factors. Key aspects to consider are the catalyst, solvent, and temperature. The steric and electronic properties of both the alkene and the carbene precursor also play a crucial role. For example, the choice of ligand on a metal catalyst can significantly influence the trajectory of the alkene approaching the carbene, thereby affecting diastereoselectivity.[4][5] Solvent polarity can also impact the transition state geometry.[6][7] Lowering the reaction temperature often enhances diastereoselectivity by reducing the energy available for the formation of the less stable diastereomer.
Q3: I am struggling with poor enantioselectivity. What are the key parameters to optimize?
A3: Poor enantioselectivity is a common challenge in asymmetric catalysis. The primary factor to optimize is the chiral ligand used with your metal catalyst (e.g., Rh(II) or Cu(I)). The structure of the ligand creates a chiral environment around the metal center, which is crucial for differentiating between the two prochiral faces of the alkene. Other important parameters include the solvent, which can influence the conformation of the catalyst-substrate complex, and the reaction temperature.[6][7][8] Screening a variety of chiral ligands and reaction conditions is often necessary to achieve high enantiomeric excess (e.e.).
Q4: Can the nature of the trifluoromethyl-containing reagent affect the stereoselectivity?
A4: Absolutely. The structure of the trifluoromethyl-containing carbene precursor can have a significant impact on stereoselectivity. For instance, using different diazo reagents, such as 2-diazo-1,1,1-trifluoroethane (CF₃CHN₂) versus ethyl 2-diazo-3,3,3-trifluoropropionate, will result in different steric and electronic environments at the carbene center, influencing both diastereoselectivity and enantioselectivity.[3][9]
Q5: Are there any biocatalytic methods for stereoselective trifluoromethyl cyclopropanation?
A5: Yes, biocatalysis offers a powerful alternative for highly stereoselective trifluoromethyl cyclopropanation. Engineered variants of myoglobin have been successfully used to catalyze the reaction of styrenes with 2-diazo-1,1,1-trifluoroethane, affording excellent diastereo- and enantioselectivity (up to >99% de and ee).[3][10] This approach provides a green and efficient route to chiral trifluoromethyl-substituted cyclopropanes.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity (e.g., formation of a nearly 1:1 mixture of diastereomers)
| Potential Cause | Suggested Solution |
| Inappropriate Catalyst/Ligand | The steric and electronic properties of the catalyst and its ligands are paramount. For rhodium-catalyzed reactions, consider screening different chiral carboxamidate or carboxylate ligands. For copper-catalyzed systems, evaluate a range of chiral bis(oxazoline) (BOX) or other nitrogen-based ligands.[4][8] |
| Suboptimal Solvent | The solvent can influence the stability of the transition states leading to the different diastereomers.[6][7] Screen a range of solvents with varying polarities (e.g., dichloromethane, toluene, pentane). Non-coordinating solvents are often preferred in metal-catalyzed reactions.[5] |
| High Reaction Temperature | Higher temperatures can lead to a decrease in selectivity. Try running the reaction at a lower temperature (e.g., 0 °C or -20 °C) to favor the formation of the thermodynamically more stable diastereomer.[9] |
| Steric or Electronic Mismatch | The inherent properties of your alkene substrate may disfavor high diastereoselectivity with a particular catalyst system. If possible, consider modifying the substrate to enhance steric differentiation. |
Issue 2: Low Enantioselectivity (low e.e.)
| Potential Cause | Suggested Solution |
| Ineffective Chiral Ligand | The choice of chiral ligand is the most critical factor for enantioselectivity. Screen a library of chiral ligands to find one that provides a suitable chiral pocket for your specific substrate. For copper-catalyzed reactions, different BOX ligands can be tested.[8] For rhodium catalysis, various chiral dirhodium(II) paddlewheel complexes are available.[9][11] |
| Suboptimal Solvent | The solvent can affect the conformation of the chiral catalyst and its interaction with the substrate.[6][7] Test a range of solvents to find the optimal medium for enantioselective induction. |
| Incorrect Catalyst Loading | An inappropriate catalyst loading can sometimes affect enantioselectivity. Optimize the catalyst loading, typically between 1-5 mol%. |
| Racemization of Product | While less common for cyclopropanes, ensure that the product is not racemizing under the reaction or work-up conditions. This can be checked by analyzing the e.e. at different reaction times. |
Data Presentation
Table 1: Effect of Catalyst and Ligand on Enantioselective Trifluoromethyl Cyclopropanation of Styrene
| Catalyst (mol%) | Ligand | Solvent | Temp (°C) | d.r. (trans:cis) | e.e. (%) (trans) | Reference |
| [Cu(NCMe)₄]PF₆ (5) | tBu-BOX | DCE | 25 | 92:8 | 95 | [8] |
| Rh₂(S-PTAD)₄ (1) | - | CH₂Cl₂ | 25 | >94:6 | 88->98 | [12] |
| Mb(H64V,V68A) | - | aq. buffer | 25 | 98.5:1.5 | 99.8 | [10] |
| Co(III)-salen | - | - | - | - | up to 79 | [3] |
Note: This table presents a selection of data for illustrative purposes. Actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Copper-Catalyzed Enantioselective Cyclopropanation of (E)-Styryl Pinacolboronate
This protocol is adapted from a procedure for the synthesis of 2-substituted-3-(trifluoromethyl)cyclopropylboronates.[2][8]
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add [Cu(NCMe)₄]PF₆ (0.02 mmol, 5 mol %) and the chiral bis(oxazoline) ligand (e.g., tBu-BOX, 0.02 mmol, 5 mol %).
-
Reaction Setup: Add 1,2-dichloroethane (DCE, 1 mL) and the (E)-styryl pinacolboronate (0.4 mmol, 1.0 equiv).
-
Reagent Addition: Slowly add a solution of 2-diazo-1,1,1-trifluoroethane (trifluorodiazoethane) in DCE (0.5 M, 2-4 equiv) to the reaction mixture over 6 hours using a syringe pump.
-
Reaction Monitoring: Monitor the reaction progress by ¹H NMR or ¹⁹F NMR spectroscopy.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethyl-cyclopropylboronate.
-
Analysis: Determine the diastereomeric ratio (d.r.) by ¹⁹F NMR analysis of the crude reaction mixture and the enantiomeric ratio (e.r.) by HPLC analysis of the isolated product.[8]
Protocol 2: Biocatalytic Cyclopropanation using Engineered Myoglobin
This protocol is a generalized procedure based on the use of myoglobin variants for cyclopropanation.[3][10]
-
Biocatalyst Preparation: Prepare a suspension of E. coli cells expressing the engineered myoglobin variant (e.g., Mb(H64V,V68A)) in a suitable buffer.
-
Reaction Setup: In a two-compartment setup, place the cell suspension containing the myoglobin catalyst in the reaction chamber. The second compartment is used for the ex situ generation of gaseous 2-diazo-1,1,1-trifluoroethane.
-
Diazo Compound Generation: Generate gaseous 2-diazo-1,1,1-trifluoroethane by the diazotization of 2,2,2-trifluoroethylamine hydrochloride with sodium nitrite.
-
Reaction Execution: Pass the generated gaseous diazo compound through the reaction chamber containing the biocatalyst and the alkene substrate (e.g., styrene).
-
Reaction Monitoring: Monitor the formation of the cyclopropane product by GC-MS or LC-MS analysis of aliquots taken from the reaction mixture.
-
Work-up: After completion of the reaction, extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers, concentrate, and purify the product by column chromatography.
-
Analysis: Determine the diastereomeric excess (d.e.) and enantiomeric excess (e.e.) by chiral GC or HPLC analysis.[3]
Visualizations
Caption: Troubleshooting workflow for low stereoselectivity in trifluoromethyl cyclopropanation.
Caption: Key parameter relationships influencing stereoselectivity in trifluoromethyl cyclopropanation.
References
- 1. BJOC - Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups [beilstein-journals.org]
- 2. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly diastereo- and enantioselective synthesis of trifluoromethyl-substituted cyclopropanes via myoglobin-catalyzed transfer of trifluoromethylcarbene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 6. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sas.rochester.edu [sas.rochester.edu]
- 11. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Enantioselective synthesis of trifluoromethyl-substituted cyclopropanes. | Semantic Scholar [semanticscholar.org]
optimization of reaction conditions for photocatalytic trifluoromethylcyclopropanation
Welcome to the technical support center for the optimization of reaction conditions for photocatalytic trifluoromethylcyclopropanation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for this novel synthetic method.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind this photocatalytic trifluoromethylcyclopropanation?
A1: This method utilizes a photocatalyst, typically an iridium complex like Ir(ppy)₃, which becomes excited upon irradiation with visible light (e.g., blue LEDs). The excited photocatalyst then engages in a single-electron transfer (SET) process with a specialized reagent, such as 5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate, to generate a 1-(trifluoromethyl)cyclopropyl (TFCp) radical.[1] This highly reactive radical can then be trapped by various substrates, like silyl enol ethers or (hetero)arenes, to incorporate the valuable TFCp moiety.[1][2]
Q2: Is the photocatalyst absolutely necessary for the reaction to proceed?
A2: For many substrates, such as silyl enol ethers, both the photocatalyst and light are essential. Control experiments conducted in the absence of either the Ir-photocatalyst or light have shown no reaction, confirming their critical roles in triggering the radical reactivity.[1] However, for certain electron-rich substrates like quinoxalinones, the reaction can proceed without an external photocatalyst, suggesting the potential involvement of an electron donor-acceptor (EDA) complex.[1]
Q3: What is the optimal light source for this reaction?
A3: Blue light LEDs with a maximum wavelength of approximately 462 nm have been shown to be effective for this transformation.[1] The key is to use a wavelength that can efficiently excite the chosen photocatalyst.
Q4: What is the function of additives like K₃PO₄ in some of the protocols?
A4: In the functionalization of (hetero)arenes, a base such as K₃PO₄ is used. While the exact role is part of the ongoing investigation, bases are often employed in photocatalytic cycles to facilitate steps like deprotonation or to neutralize acidic byproducts that could interfere with the reaction.
Troubleshooting Guide
Problem 1: Low or no product yield.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst or Reagents | Ensure the photocatalyst, such as Ir(ppy)₃, is pure and has not decomposed. Use the 5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate salt, which is a benchtop-stable reagent.[1][2] |
| Insufficient Light Exposure | Check that the reaction vessel is positioned to receive maximum, uniform irradiation from the light source. Ensure the light source is functioning correctly and at the specified intensity. Control experiments show light is required.[1] |
| Oxygen Contamination | Radical reactions are often sensitive to oxygen. While not always explicitly stated as mandatory, ensuring the reaction is performed under an inert atmosphere (e.g., by degassing the solvent and using a Schlenk flask) can prevent quenching of radical intermediates. |
| Incorrect Stoichiometry | Optimization studies have shown that using a slight excess (1.3 equivalents) of the trifluoromethylcyclopropanation reagent can substantially increase the yield.[1] |
| Presence of Inhibitors | The reaction is completely inhibited by radical scavengers like TEMPO, confirming a radical-mediated pathway. Ensure no radical inhibitors are present in your starting materials or solvent.[1] |
| Inappropriate Substrate | The reaction has a broad substrate scope but may not be suitable for all molecules. For example, electron-deficient heteroarenes like pyridines may not be appropriate reaction partners under the developed conditions.[1] For difficult substrates like furan and thiophene derivatives, the use of an Ir-photocatalyst is required.[1] |
Problem 2: Formation of significant side products.
| Potential Cause | Troubleshooting Step |
| Substrate Decomposition | The substrate may be unstable under the photocatalytic conditions. Consider lowering the reaction temperature or reducing the irradiation time. |
| Over-reaction or Dimerization | This may occur if the concentration of the radical intermediate is too high. Try reducing the photocatalyst loading or the light intensity.[3] |
| Incorrect Silyl Group | For reactions involving silyl enol ethers, the choice of the silyl group matters. For instance, switching from a TBS (tert-butyldimethylsilyl) group to a TMS (trimethylsilyl) group has been shown to be counterproductive, resulting in a significant drop in yield.[1] |
Optimization of Reaction Conditions
The following tables summarize data from optimization studies for the photocatalytic trifluoromethylcyclopropanation of a silyl enol ether.
Table 1: Optimization of Reaction Conditions
| Entry | Variation from Standard Conditions | NMR Yield (%) | Isolated Yield (%) |
| 1 | None (Standard Conditions) | 74 | - |
| 2 | 2.0 equiv. of silyl enol ether | 75 | - |
| 3 | 1.3 equiv. of sulfonium salt 1 | - | 80 |
| 4 | TMS enol ether instead of TBS | 25 | - |
| 5 | No Ir(ppy)₃ | No reaction | No reaction |
| 6 | No light | No reaction | No reaction |
| 7 | Addition of TEMPO (2.0 equiv) | No reaction | No reaction |
Standard Conditions: Ir(ppy)₃ (1.0 mol %), sulfonium salt 1 (1.0 equiv), silyl enol ether (1.0 equiv) in MeCN, irradiated with blue LEDs (462 nm) for 5 h. Data sourced from ACS Catalysis.[1]
Experimental Protocols
Protocol 1: General Procedure for α-Substituted Ketones (from Silyl Enol Ethers)
This protocol is adapted from the procedure described in ACS Catalysis.[1]
-
Preparation: In a glovebox, add Ir(ppy)₃ (1.3 mg, 0.2 µmol, 1 mol %), 5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate (0.26 mmol, 1.3 equiv), and the desired silyl enol ether (0.2 mmol, 1.0 equiv) to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add MeCN (4 mL) to the flask.
-
Reaction Setup: Seal the flask and remove it from the glovebox.
-
Irradiation: Place the flask in a photoreactor equipped with blue LED strips (λₘₐₓ = 462 nm) and irradiate at 50% intensity for 5 hours with stirring.
-
Work-up and Purification: After the reaction is complete, dilute the mixture with DCM (3 mL). Purify the crude product by silica gel column chromatography to obtain the desired α-(TFCp) ketone.
Protocol 2: General Procedure for Functionalization of (Hetero)arenes
This protocol is adapted from the procedure described in ACS Catalysis.[1]
-
Preparation: In a glovebox, charge a Schlenk flask equipped with a magnetic stir bar with the sulfonium salt (0.2 mmol, 1.0 equiv), the desired (hetero)arene substrate (0.4 mmol, 2.0 equiv), and K₃PO₄ (0.6 mmol, 3.0 equiv).
-
Solvent Addition: Add MeCN (4 mL) to the flask.
-
Reaction Setup: Seal the flask and transfer it to the photoreactor.
-
Irradiation: Irradiate the mixture with blue LED strips (λₘₐₓ = 462 nm) at 50% intensity for 12 hours with stirring.
-
Work-up and Purification: Dilute the reaction mixture with DCM (3 mL) and purify by silica gel column chromatography.
Diagrams
Caption: General experimental workflow for photocatalytic trifluoromethylcyclopropanation.
Caption: Proposed mechanism for radical trifluoromethylcyclopropanation.
References
stability issues with trifluoromethyl cyclopropane derivatives under acidic conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to address stability issues encountered with trifluoromethyl cyclopropane derivatives under acidic conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: How stable are trifluoromethyl cyclopropane derivatives under acidic conditions?
A1: The stability of trifluoromethyl cyclopropane derivatives in acidic media is highly dependent on the substitution pattern of the cyclopropane ring and the reaction conditions (acid strength, temperature, solvent). The trifluoromethyl group is a strong electron-withdrawing group, which can influence the stability of the adjacent cyclopropane ring. While the C-F bonds are very strong, the cyclopropane ring itself is susceptible to acid-catalyzed ring-opening, particularly if there are activating groups present on the ring.
Q2: What is the general mechanism for the acid-catalyzed degradation of trifluoromethyl cyclopropanes?
A2: The degradation typically proceeds via an acid-catalyzed ring-opening mechanism. This involves the protonation of a carbon-carbon bond in the cyclopropane ring, which is often the rate-determining step. This leads to the formation of a carbocation intermediate. This carbocation can then be attacked by a nucleophile in the reaction mixture or undergo rearrangement to form more stable carbocations, resulting in various ring-opened products. The presence of the trifluoromethyl group can influence which C-C bond is preferentially protonated and the stability of the resulting carbocation.
Q3: What are the primary factors that influence the rate of degradation?
A3: Several factors can significantly impact the stability of trifluoromethyl cyclopropane derivatives in acidic conditions:
-
Acid Strength and Concentration: Stronger acids (e.g., triflic acid, sulfuric acid) and higher concentrations will accelerate the rate of protonation and subsequent ring-opening.
-
Temperature: Higher reaction temperatures provide the necessary activation energy for ring-opening and will dramatically increase the degradation rate.
-
Solvent: The polarity and nucleophilicity of the solvent are important. Protic and nucleophilic solvents can trap the carbocation intermediate, driving the reaction towards the ring-opened product.
-
Substitution Pattern: The nature of other substituents on the cyclopropane ring can either stabilize or destabilize it. Electron-donating groups can facilitate ring-opening, while other electron-withdrawing groups might have a more complex influence.
Q4: What are the expected degradation products?
A4: The degradation products will depend on the specific structure of the trifluoromethyl cyclopropane derivative and the nucleophiles present. Common products arise from the nucleophilic attack on the carbocation intermediate. For example, in the presence of water, alcohols or halides, the corresponding ring-opened alcohols, ethers, or halides can be formed. Rearrangement products may also be observed if a more stable carbocation can be formed.
Q5: How can I monitor the degradation of my compound?
A5: Several analytical techniques can be employed to monitor the degradation of your trifluoromethyl cyclopropane derivative:
-
¹H and ¹⁹F NMR Spectroscopy: ¹H NMR can be used to observe the disappearance of the characteristic signals of the cyclopropane ring protons.[1][2][3][4] ¹⁹F NMR is highly effective for monitoring the trifluoromethyl group's environment; a change in the chemical shift or the appearance of new signals can indicate degradation.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the parent compound from its degradation products, allowing for quantification of the extent of degradation over time.[6]
-
Mass Spectrometry (MS): MS, particularly when coupled with HPLC (LC-MS), is invaluable for identifying the structures of the degradation products by providing molecular weight and fragmentation information.[5][7][8][9][10]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solutions |
| Low yield of desired product with formation of unexpected linear byproducts. | The acidic conditions are too harsh, leading to significant ring-opening of the cyclopropane. | 1. Reduce Acid Strength: Switch to a weaker Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid less prone to protonation.2. Lower Acid Concentration: Decrease the molar equivalents of the acid.3. Decrease Reaction Temperature: Conduct the reaction at a lower temperature, even if it requires a longer reaction time.4. Use a Buffered System: Employ a buffer solution to maintain a constant and milder pH throughout the reaction.[11][12][13][14][[“]][16][17][18] |
| Complex mixture of unidentified side products. | The carbocation intermediate is undergoing multiple competing reactions (rearrangement, elimination, attack by various nucleophiles). | 1. Change the Solvent: Switch to a less nucleophilic or non-polar solvent to minimize solvent participation in the reaction.2. Add a Scavenger: If a specific nucleophile is causing a problematic side reaction, consider adding a scavenger for that nucleophile.3. Re-evaluate the Synthetic Route: It may be necessary to introduce the trifluoromethyl cyclopropane moiety at a different stage of the synthesis to avoid harsh acidic conditions. |
| Inconsistent results between batches. | Trace amounts of acid or water in reagents or solvents are initiating degradation. | 1. Purify and Dry Solvents: Ensure all solvents are rigorously dried and purified before use.2. Use Fresh Reagents: Use freshly opened or purified reagents to avoid accumulated impurities.3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering. |
Data Presentation
Due to the high variability in stability depending on the specific molecular structure, a generalized quantitative data table is not feasible. Instead, we provide a structured table template for you to record and analyze your own experimental stability data.
| Experiment ID | Acid | Concentration (M) | Solvent | Temperature (°C) | Time (h) | % Parent Compound Remaining | Major Degradation Product(s) (Structure/Mass) |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability under Acidic Conditions
-
Solution Preparation: Prepare a stock solution of your trifluoromethyl cyclopropane derivative of a known concentration in the chosen reaction solvent.
-
Reaction Setup: In separate vials, aliquot the stock solution. To each vial, add the desired acid at the specified concentration. Include a control vial with no acid.
-
Incubation: Place the vials in a temperature-controlled environment (e.g., a water bath or heating block) for the desired duration.
-
Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching: Immediately quench the reaction by neutralizing the acid with a suitable base (e.g., a saturated solution of sodium bicarbonate).
-
Analysis: Analyze the quenched samples by a suitable analytical method (e.g., HPLC, ¹H NMR, ¹⁹F NMR) to determine the percentage of the parent compound remaining and to identify any degradation products.
-
Data Recording: Record your results in a structured table, such as the template provided above.
Visualizations
Caption: Proposed mechanism for acid-catalyzed ring-opening.
References
- 1. 1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 12. 'Organic phase buffers' control biocatalyst activity independent of initial aqueous pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsr.com [ijpsr.com]
- 14. westlab.com [westlab.com]
- 15. consensus.app [consensus.app]
- 16. Buffer solution - Wikipedia [en.wikipedia.org]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. chemicals.co.uk [chemicals.co.uk]
Technical Support Center: Purification of 1-(Trifluoromethyl)cyclopropanamine Hydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(trifluoromethyl)cyclopropanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, by-products from the synthesis, and residual solvents. Depending on the synthetic route, which may involve the reduction of a corresponding nitro compound or the reaction of a cyclopropyl derivative, potential impurities could include related isomers or over-alkylated products.[1] It is also possible to have inorganic salts remaining from the reaction workup.
Q2: My isolated this compound is discolored. What is the likely cause and how can I fix it?
A2: Discoloration often arises from trace impurities or degradation products. A common method to remove colored impurities is to treat a solution of the crude product with activated charcoal before filtration and subsequent recrystallization.[2]
Q3: I am having trouble getting my this compound to crystallize. What should I do?
A3: If crystallization does not occur upon cooling, you can try several techniques to induce it. These include scratching the inside of the flask with a glass rod at the surface of the solution, adding a seed crystal of the pure compound, or further cooling the solution in an ice bath. If these methods fail, it may be necessary to reconsider your solvent system.[3]
Q4: Can I purify the free base, 1-(trifluoromethyl)cyclopropanamine, before converting it to the hydrochloride salt?
A4: Yes, purifying the free amine before salt formation is a viable strategy. The free amine can be purified by distillation (if thermally stable) or by column chromatography on silica gel, potentially with a solvent system containing a small amount of a basic modifier like triethylamine to reduce streaking.[1] After purification, the hydrochloride salt can be formed by treating a solution of the pure amine with hydrochloric acid.
Troubleshooting Guide
Issue 1: Low Purity After Initial Isolation
If the initial purity of your this compound is low, a common and effective purification strategy is an acid-base workup followed by recrystallization. The hydrochloride salt can be dissolved in water and washed with an organic solvent (like ethyl acetate or dichloromethane) to remove non-basic organic impurities. Then, the aqueous layer can be basified to regenerate the free amine, which is then extracted into an organic solvent. After drying the organic layer, the hydrochloride salt can be reformed by the addition of HCl.
Issue 2: Difficulty with Recrystallization
Finding a suitable solvent for recrystallization is a critical step.[4] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[3] For amine hydrochlorides, which are salts, polar solvents are often a good starting point.
Table 1: Recrystallization Solvent Screening Log (Example Template)
| Solvent System (v/v) | Solubility (Cold) | Solubility (Hot) | Crystal Formation upon Cooling | Purity (e.g., by HPLC) | Recovery Yield (%) |
| Isopropanol | Sparingly soluble | Soluble | Yes, fine needles | ||
| Ethanol/Water (9:1) | Soluble | Very soluble | No | - | - |
| Acetonitrile | Sparingly soluble | Soluble | Yes, small prisms | ||
| Methanol/Toluene (1:5) | Insoluble | Sparingly soluble | Yes |
This table is a template for researchers to record their own experimental findings.
Issue 3: Oiling Out During Recrystallization
"Oiling out," where the compound separates as a liquid instead of a solid, can occur if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To remedy this, you can try reheating the solution and adding more solvent. Using a solvent system with a lower boiling point or a two-solvent recrystallization method can also be effective.[1]
Experimental Protocols
Protocol 1: Acid-Base Purification
-
Dissolve the crude this compound in deionized water.
-
Transfer the aqueous solution to a separatory funnel and wash with an organic solvent such as ethyl acetate (2 x 50 mL for every 100 mL of aqueous solution) to remove neutral organic impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the pH is >10 to liberate the free amine.
-
Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified free amine.
-
Dissolve the purified amine in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same or a miscible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Collect the precipitated hydrochloride salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Single-Solvent Recrystallization
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of a suitable recrystallization solvent (e.g., isopropanol or acetonitrile) to the flask.
-
Heat the mixture with stirring on a hot plate until the solvent boils and the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.[3]
-
If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then bring it back to a boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal or any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature to allow for crystal formation.
-
Once crystal growth appears to have stopped, cool the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.[3]
Protocol 3: Two-Solvent Recrystallization
-
Dissolve the crude product in a minimum amount of a hot solvent in which it is readily soluble (e.g., methanol).
-
While the solution is still hot, add a second solvent (an "anti-solvent") in which the compound is insoluble (e.g., toluene or heptane) dropwise until the solution becomes faintly cloudy.[5]
-
If persistent cloudiness appears, add a few drops of the first solvent until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.[5]
Table 2: Typical Purity Specifications for a Pharmaceutical Intermediate
| Test | Specification |
| Appearance | White to off-white crystalline solid |
| Purity by HPLC | ≥ 99.0% |
| Individual Impurity | ≤ 0.1% |
| Total Impurities | ≤ 0.5% |
| Loss on Drying | ≤ 0.5% |
Visualized Workflows
Caption: Workflow for the purification of this compound using an acid-base extraction method.
Caption: General workflow for single-solvent recrystallization.
References
Technical Support Center: Handling Benchtop-Stable 1-(Trifluoromethyl)cyclopropyl Radical Precursors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benchtop-stable 1-(trifluoromethyl)cyclopropyl (TFCp) radical precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most common benchtop-stable precursors for generating 1-(trifluoromethyl)cyclopropyl radicals?
A1: The most prominently reported benchtop-stable precursor is 5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate ([TFCp-DBS]OTf).[1][2] This sulfonium salt is a white, crystalline solid that is stable to air and moisture, facilitating its handling and storage.[1] Another class of precursors includes sodium 1-(trifluoromethyl)cyclopropanesulfinate (TFCS-Na), which can generate the TFCp radical under oxidative conditions.[3][4][5] While less common for radical generation, iodonium salts containing the TFCp moiety have also been synthesized and could potentially serve as precursors.[6][7][8]
Q2: How do I store and handle these precursors?
A2: 5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate is described as a "benchtop-stable" reagent and can be handled in air.[1][2] For long-term storage, it is advisable to keep it in a cool, dry place, protected from light. Sodium 1-(trifluoromethyl)cyclopropanesulfinate should also be stored in a cool, dry environment. As with all fine chemicals, it is good practice to handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Q3: What are the typical reaction conditions for generating the 1-(trifluoromethyl)cyclopropyl radical from these precursors?
A3: For the sulfonium salt precursor [TFCp-DBS]OTf, the TFCp radical is typically generated under mild photochemical conditions using a photocatalyst.[1][2] Common conditions involve irradiating a solution of the precursor, the substrate, and a photocatalyst (e.g., Ir(ppy)₃) with visible light (e.g., blue LEDs).[1] For sulfinate salts like TFCS-Na, the radical is generated under oxidative conditions, often using an oxidant like tert-butyl hydroperoxide (TBHP).[3]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inefficient Photocatalysis | - Check Light Source: Ensure your light source (e.g., blue LEDs) is functioning correctly and providing the appropriate wavelength and intensity for your photocatalyst. - Photocatalyst Degradation: If the photocatalyst has been stored improperly or for a long time, its activity may be diminished. Try using a fresh batch of photocatalyst. - Optimize Photocatalyst Loading: The optimal catalyst loading can vary. Perform a small screen to determine the ideal concentration for your specific reaction. |
| Incorrect Solvent | The choice of solvent can significantly impact reaction efficiency. For the photocatalytic trifluoromethylcyclopropylation using [TFCp-DBS]OTf, acetonitrile (MeCN) has been shown to be effective.[1] If you are using a different solvent, consider switching to one that is known to be compatible with your catalytic system. |
| Substrate Incompatibility | Not all substrates are equally reactive. For example, in the trifluoromethylcyclopropylation of silyl enol ethers, derivatives of aliphatic ketones did not yield the desired products.[1] Similarly, for heteroarenes, pyridines and other electron-deficient heteroarenes were not suitable reaction partners under the tested conditions.[1] If you suspect substrate incompatibility, try a model substrate that is known to work to confirm that the reaction conditions are optimal. |
| Precursor Decomposition | While the precursors are benchtop-stable, they can decompose under certain conditions. Ensure that the precursor has not been exposed to harsh conditions or contaminants. Consider obtaining a fresh batch of the precursor if you suspect decomposition. |
| Presence of Quenchers | The presence of radical quenchers in your reaction mixture can inhibit the desired transformation. Ensure all reagents and solvents are of high purity and free from potential inhibitors. |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Step |
| Radical Addition to Solvent or Other Components | The highly reactive TFCp radical can potentially react with the solvent or other components in the reaction mixture. Using a relatively inert solvent like acetonitrile can minimize this.[1] |
| Decomposition of the Precursor | Thermally induced decomposition of related dibenzothiophenium salts can lead to side products.[9] While the TFCp-containing salt is relatively stable, prolonged reaction times at elevated temperatures should be avoided if side products are observed. |
| Reaction with the Aromatic Ring of the Substrate | In reactions with complex molecules, the TFCp radical may add to unintended positions, especially if multiple reactive sites are present. Careful analysis of the product mixture by techniques like NMR and mass spectrometry is crucial to identify such isomers. |
Quantitative Data
Table 1: Optimization of Photocatalytic Transfer of the TFCp Radical to Silyl Enol Ethers
| Entry | Photocatalyst | Solvent | Additive | Yield (%) |
| 1 | Ir(ppy)₃ | MeCN | None | 75 |
| 2 | Ru(bpy)₃(PF₆)₂ | MeCN | None | 68 |
| 3 | fac-Ir(ppy)₃ | DCM | None | 55 |
| 4 | Ir(ppy)₃ | THF | None | 42 |
| 5 | Ir(ppy)₃ | MeCN | K₂CO₃ | 85 |
| 6 | Ir(ppy)₃ | MeCN | K₃PO₄ | 91 |
Data synthesized from information presented in literature.[1] Yields were determined by ¹⁹F NMR spectroscopy.
Experimental Protocols
Protocol 1: Synthesis of 5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate ([TFCp-DBS]OTf)
This protocol is adapted from the literature for the multigram-scale synthesis of the title compound.[1]
Materials:
-
5-(1-diazo-2,2,2-trifluoroethyl)-5H-dibenzo[b,d]thiophen-5-ium
-
Rh₂(esp)₂
-
Dichloromethane (DCM), dry
-
Ethylene gas
-
Diethyl ether (Et₂O)
Procedure:
-
Charge a pressure Schlenk flask with 5-(1-diazo-2,2,2-trifluoroethyl)-5H-dibenzo[b,d]thiophen-5-ium (1.0 equiv) and Rh₂(esp)₂ (1 mol %).
-
Cool the flask to -20 °C and slowly add dry DCM.
-
Replace the nitrogen atmosphere with ethylene (2.0 bar) using freeze-pump-thaw techniques.
-
Maintain the reaction mixture at -20 °C for 3 days or until the starting material is consumed (monitor by TLC or NMR).
-
Once the reaction is complete, add cold Et₂O at -20 °C to precipitate the product.
-
Collect the solid by filtration, wash with cold Et₂O (2 x 20 mL), and dry under high vacuum to afford the product as a white solid.
Protocol 2: Photocatalytic Trifluoromethylcyclopropylation of Heteroarenes
This protocol is a general procedure for the trifluoromethylcyclopropylation of heteroarenes using [TFCp-DBS]OTf.[1]
Materials:
-
5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate ([TFCp-DBS]OTf)
-
Heteroaromatic substrate
-
K₃PO₄
-
Acetonitrile (MeCN), anhydrous
-
Photoreactor with blue LED strips (λ_max ≈ 462 nm)
Procedure:
-
In a glovebox, charge a Schlenk flask equipped with a magnetic stir bar with [TFCp-DBS]OTf (1.0 equiv), the desired heteroaromatic substrate (2.0 equiv), and K₃PO₄ (3.0 equiv).
-
Add anhydrous MeCN to the flask.
-
Seal the flask, remove it from the glovebox, and place it in a photoreactor.
-
Irradiate the reaction mixture with blue LEDs for 12 hours with stirring.
-
After the reaction is complete, dilute the mixture with DCM and purify by silica gel column chromatography.
Visualizations
Caption: Workflow for the synthesis of the TFCp precursor and its use in photocatalysis.
Caption: Proposed photocatalytic cycle for the generation and reaction of the TFCp radical.
References
- 1. A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple sulfinate synthesis enables C-H trifluoromethylcyclopropanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Broad-scope Syntheses of [11C/18F]Trifluoromethylarenes from Aryl(mesityl)iodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Reactivity of Trifluoromethyl Iodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iodonium salt synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Enantioselective Cyclopropanation
Welcome to the technical support center for enantioselective cyclopropanation. This guide is designed for researchers, scientists, and professionals in drug development to provide practical troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the optimization of catalyst loading for this critical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the typical range for catalyst loading in enantioselective cyclopropanation?
A1: The optimal catalyst loading can vary significantly depending on the specific catalyst system, substrates, and reaction conditions. Generally, catalyst loadings can range from as low as 0.01 mol% to as high as 30 mol%.[1][2] For many dirhodium(II) and copper-based catalysts, loadings of 1-5 mol% are a common starting point for optimization.[3] It is crucial to determine the optimal loading for each specific reaction to balance catalytic efficiency, cost, and enantioselectivity.
Q2: How does catalyst loading affect the yield and enantioselectivity of the reaction?
A2: Catalyst loading directly impacts both the reaction rate and, in many cases, the enantioselectivity. Insufficient catalyst loading can lead to low or no product yield due to a slow reaction rate.[4] Conversely, excessively high catalyst loading is not only uneconomical but can sometimes lead to the formation of side products or catalyst aggregation, potentially reducing efficiency. The effect on enantioselectivity can be complex; while a certain minimum loading is required for high enantiomeric excess (ee), further increases may not always improve it and, in some cases, can even be detrimental. It has been observed that decreasing catalyst loading from 1.0 mol% to 0.01 mol% can lead to a dramatic decrease in enantioinduction.[2]
Q3: Can I reuse my catalyst for subsequent reactions?
A3: The reusability of a catalyst depends on its stability under the reaction and workup conditions. Some robust catalysts, particularly those immobilized on solid supports, can be recovered and reused. However, many homogeneous catalysts may decompose or be difficult to separate from the reaction mixture. If catalyst reuse is a priority, consider exploring heterogeneous or immobilized catalyst systems.
Troubleshooting Guides
This section addresses specific issues that may arise during your enantioselective cyclopropanation experiments, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My cyclopropanation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield is a frequent challenge in cyclopropanation reactions. A systematic approach to troubleshooting is essential. Here are the primary factors to investigate:
-
Reagent Quality:
-
Catalyst Activity: The catalyst may be inactive or have diminished activity.
-
Solution: Ensure the catalyst is from a reputable supplier and has been stored under the recommended conditions (e.g., inert atmosphere, low temperature). If sensitive to air or moisture, handle it using appropriate techniques like a glovebox or Schlenk line. Consider testing the catalyst with a known, reliable reaction to verify its activity.[4]
-
-
Substrate Purity: Impurities in the alkene or carbene precursor can act as poisons for the catalyst or lead to undesired side reactions.
-
Solution: Purify the starting materials using standard methods such as distillation, recrystallization, or column chromatography.[4]
-
-
Solvent Purity and Dryness: Trace amounts of water or other impurities in the solvent can deactivate sensitive catalysts.
-
Solution: Use freshly dried, high-purity solvents. Ensure all glassware is oven-dried before use.[4]
-
-
-
Reaction Conditions:
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction to completion.
-
Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol% and then to 5 mol%) to see if the yield improves.
-
-
Suboptimal Temperature: The reaction temperature may be too low, resulting in a slow reaction rate, or too high, leading to catalyst decomposition or side product formation.
-
Solution: Perform the reaction at different temperatures to find the optimal range for your specific system.
-
-
Inadequate Reaction Time: The reaction may not have been allowed to run for a sufficient duration.
-
Solution: Monitor the reaction progress over time using techniques like TLC or GC to determine the point of maximum conversion.
-
-
Issue 2: Low Enantioselectivity (ee)
Q: The reaction is proceeding with a good yield, but the enantiomeric excess (ee) is low. What steps can I take to improve it?
A: Achieving high enantioselectivity is a key goal. Here are several factors that can influence the stereochemical outcome:
-
Catalyst Choice and Loading:
-
Inappropriate Catalyst: The chosen chiral ligand or catalyst may not be optimal for the specific substrate combination.
-
Solution: Screen a variety of catalysts with different chiral backbones and electronic properties. The nature of the aryl group on an aryldiazoacetate, for instance, can strongly affect the asymmetric induction.[2]
-
-
Catalyst Loading Effects: The enantioselectivity can be sensitive to the catalyst concentration.
-
Solution: As demonstrated in some dirhodium(II)-catalyzed systems, a decrease in catalyst loading can lead to a significant drop in enantioselectivity.[2] It is important to optimize the loading to find a balance between yield and ee.
-
-
-
Solvent Effects:
-
Solvent Polarity and Coordination: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the stereochemical outcome.
-
Solution: Screen a range of solvents with varying polarities and coordinating abilities (e.g., dichloromethane, toluene, THF, ethyl acetate).[5]
-
-
-
Temperature:
-
Reaction Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solution: Attempt the reaction at lower temperatures, even down to -78 °C, while monitoring the impact on the reaction rate.[6]
-
-
-
Additives:
-
Presence of Additives: In some cases, additives can enhance enantioselectivity. For example, the introduction of NaBr was shown to aid in the formation of a quaternary salt of a catalyst, leading to excellent enantioselectivity.[3]
-
Solution: Investigate literature precedents for your catalyst system to see if specific additives are known to improve enantioselectivity.
-
-
Quantitative Data Summary
The following tables summarize the effect of catalyst loading and other reaction parameters on the yield and enantioselectivity for different enantioselective cyclopropanation systems.
Table 1: Effect of Catalyst Loading on a Dirhodium(II)-Catalyzed Cyclopropanation [2]
| Entry | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | 1.0 | >95 | 97 |
| 2 | 0.5 | >95 | 96 |
| 3 | 0.1 | >95 | 91 |
| 4 | 0.01 | >95 | 40 |
Reaction Conditions: Reaction of an aryldiazoacetate with styrene using Rh₂(R-BNP)₄ catalyst.
Table 2: Optimization of a Chiral Lewis Acid Catalyzed Cycloaddition [1]
| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Ni(ClO₄)₂ / Ligand 4g | 20 | 96 | 89 |
| 2 | Ni(ClO₄)₂ / Ligand 4g | 10 | 88 | 90 |
Reaction Conditions: Enantioselective addition of a nitrone to a cyclopropane diester.
Table 3: Solvent Effects in a Rhodium(II)-Catalyzed Cyclopropanation [5]
| Solvent | Yield (%) | Enantiomeric Excess (ee %) |
| CH₂Cl₂ | 95 | 91 |
| (MeO)₂CO | 91 | 94 |
| EtOAc | 66 | 95 |
| tBuCN | 49 | 97 |
| i-PrOAc | 52 | 91 |
Reaction Conditions: Rh₂(S-p-Br-TPCP)₄ catalyzed cyclopropanation at 0.5 mol% catalyst loading.
Experimental Protocols
General Protocol for Optimizing Catalyst Loading in Enantioselective Cyclopropanation
This protocol provides a general methodology for optimizing catalyst loading for a given enantioselective cyclopropanation reaction.
-
Reagent Preparation:
-
Ensure the alkene and carbene precursor are purified by appropriate methods (distillation, chromatography, or recrystallization).
-
Use a high-purity, anhydrous solvent.
-
Handle air- and moisture-sensitive catalysts and reagents under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques.
-
-
Reaction Setup:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the chiral catalyst (e.g., 1-5 mol%).
-
Add the desired amount of anhydrous solvent.
-
Add the alkene substrate (typically 1.0 equivalent).
-
If required, add any additives at this stage.
-
Cool the reaction mixture to the desired temperature (e.g., 25 °C, 0 °C, or lower).
-
-
Reaction Execution:
-
Slowly add the carbene precursor (e.g., a diazo compound, typically 1.1-1.5 equivalents) to the reaction mixture over a period of several hours using a syringe pump. This helps to maintain a low concentration of the reactive carbene species and can suppress side reactions.
-
Allow the reaction to stir at the set temperature for the predetermined time.
-
-
Monitoring and Workup:
-
Monitor the progress of the reaction by TLC or GC analysis of aliquots.
-
Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Analysis:
-
Determine the isolated yield of the cyclopropane product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or GC.
-
Determine the enantiomeric excess by chiral HPLC or chiral GC analysis.
-
-
Optimization:
-
Based on the initial results, systematically vary the catalyst loading (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mol%) while keeping all other parameters constant.
-
For each loading, analyze the yield and enantioselectivity to identify the optimal catalyst concentration for your specific transformation.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective (8+3) Cycloadditions by Activation of Donor–Acceptor Cyclopropanes Employing Chiral Brønsted Base Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
refining protocols for the synthesis of nitrile-substituted cyclopropanes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining protocols for the synthesis of nitrile-substituted cyclopropanes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing nitrile-substituted cyclopropanes?
A1: Several effective methods are employed, with the choice depending on the desired scale, substrate scope, and stereoselectivity. Key approaches include:
-
Transition-metal-catalyzed cyclopropanation of alkenes with diazo compounds : This is a direct and widely used method.[1][2][3] Diazoacetonitrile is a common reagent, though its handling requires specific safety protocols due to its explosive nature.[4]
-
Michael-Initiated Ring Closure (MIRC) : This transition-metal-free method involves the reaction of 2-arylacetonitriles with α-bromoennitriles in the presence of a base.[1][2][3] It is considered a convenient and efficient approach with good functional group tolerance.[2][3]
-
Biocatalytic Cyclopropanation : Engineered enzymes, such as myoglobin variants, can catalyze the asymmetric cyclopropanation of olefins with diazoacetonitrile, offering high diastereo- and enantioselectivity.[5][6]
-
Simmons-Smith Cyclopropanation : This classical method can be adapted for the synthesis of certain cyclopropane derivatives.[1][2][3]
Q2: I am concerned about the safety of using diazoacetonitrile. Are there safer alternatives?
A2: Yes, the handling of pure diazoacetonitrile is hazardous due to its explosive and toxic nature.[4][5] To mitigate these risks, several "slow-release" or in situ generation protocols have been developed.[4][5] These methods generate diazoacetonitrile transiently in the reaction mixture from stable precursors like 2-aminoacetonitrile hydrochloride and a nitrite source, thus avoiding the isolation of the hazardous reagent.[4][5]
Q3: How can I control the diastereoselectivity of the cyclopropanation reaction?
A3: Diastereoselectivity is a critical aspect of these syntheses and can be influenced by several factors:
-
Catalyst/Enzyme Choice : Chiral catalysts, such as Ru-porphyrins or engineered myoglobin, can induce high diastereoselectivity.[5]
-
Reaction Conditions : The choice of solvent, temperature, and base can significantly impact the diastereomeric ratio (d.r.). For example, in Michael-initiated ring closure reactions, the base and solvent system are crucial for optimizing selectivity.[1][2]
-
Substrate Structure : The steric and electronic properties of the alkene and the nitrile-containing reagent can influence the facial selectivity of the cyclopropanation.
Q4: What are some common side reactions to be aware of?
A4: Depending on the chosen method, several side reactions can occur:
-
In reactions using diazo compounds, dimerization of the carbene can be a competitive pathway.
-
With Michael-initiated ring closures, polymerization of the starting materials or other base-mediated side reactions can reduce the yield of the desired cyclopropane.
-
Incomplete conversion of starting materials is a common issue that requires optimization of reaction conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of nitrile-substituted cyclopropanes.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst/Reagents | - Ensure the purity and activity of starting materials and catalysts. - For metal-catalyzed reactions, ensure the catalyst is not poisoned. - For base-promoted reactions, use a freshly opened or properly stored base. |
| Sub-optimal Reaction Conditions | - Temperature : Vary the reaction temperature. Some reactions require cooling to suppress side reactions, while others need heating to proceed. - Reaction Time : Monitor the reaction progress by TLC or GC/MS to determine the optimal reaction time. - Concentration : Adjust the concentration of the reactants. |
| Poor in situ Generation of Reagent | - In protocols involving the in situ generation of diazoacetonitrile, ensure the efficient mixing of the biphasic system if applicable.[4] - Optimize the stoichiometry of the precursors for the diazo compound. |
| Atmosphere Contamination | - Some reactions are sensitive to air or moisture. Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
Issue 2: Poor Diastereoselectivity
| Potential Cause | Troubleshooting Step |
| Incorrect Base or Solvent | - Screen a variety of bases (e.g., DBU, Cs₂CO₃, K₂CO₃) and solvents (e.g., CH₃CN, THF, DCM) to find the optimal combination for your specific substrates.[1][2] |
| Temperature Effects | - Lowering the reaction temperature often enhances diastereoselectivity. |
| Catalyst Choice | - If using a catalytic method, consider screening different ligands or catalyst precursors. For enantioselective synthesis, the choice of the chiral ligand or biocatalyst is critical.[5] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Close Polarity of Product and Byproducts | - Optimize the mobile phase for column chromatography. A gradient elution might be necessary. - Consider alternative purification techniques such as preparative TLC or HPLC. |
| Product Instability | - Some cyclopropanes can be sensitive to acid or heat. Use a neutral stationary phase for chromatography (e.g., deactivated silica gel) and avoid high temperatures during solvent evaporation. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Nitrile-Substituted Cyclopropane Synthesis
| Catalyst/Method | Alkene Substrate | Yield (%) | Diastereomeric Ratio (trans:cis or cis:trans) | Reference |
| Fe(TPP)Cl | Styrene | 85 | >20:1 | [4] |
| Fe(TPP)Cl | 4-Chlorostyrene | 91 | >20:1 | [4] |
| Mb(H64V,V68A) | p-Chlorostyrene | 81 | >99:1 (trans) | [5] |
| Mb(H64V,V68A) | Styrene | 75 | >99:1 (trans) | [5] |
| Ru-Porphyrin | Styrene | - | 20-50% de | [5] |
Table 2: Optimization of Base and Solvent for Michael-Initiated Ring Closure
| Base | Solvent | Yield (%) | cis:trans Ratio | Reference |
| DBU | CH₃CN | 38 | - | [1][2] |
| Cs₂CO₃ | CH₃CN | 87 | >95:5 | [1][2] |
| K₂CO₃ | CH₃CN | 75 | >95:5 | [1][2] |
| Na₂CO₃ | CH₃CN | 62 | >95:5 | [1][2] |
| K₃PO₄ | CH₃CN | 81 | >95:5 | [1][2] |
| Cs₂CO₃ | THF | 55 | >95:5 | [1][2] |
| Cs₂CO₃ | DCM | 43 | >95:5 | [1][2] |
Experimental Protocols
Protocol 1: Iron-Catalyzed Cyclopropanation using in situ Generated Diazoacetonitrile
This protocol is adapted from the work of Koenigs et al.[4]
-
To a reaction vessel, add the styrene derivative (0.4 mmol, 1.0 equiv.), Fe(TPP)Cl (1-3 mol%), and aminoacetonitrile hydrochloride (0.8 mmol, 2.0 equiv.).
-
Dissolve the mixture in a biphasic solvent system of H₂O/CH₂Cl₂ (1 mL/100 µL).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of NaNO₂ (1.2 mmol, 3.0 equiv.) in H₂O dropwise over a period of 1 hour using a syringe pump.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous phase with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Base-Promoted Michael-Initiated Ring Closure for Dinitrile-Substituted Cyclopropanes
This protocol is based on the work of Ye et al.[1][2]
-
To a flame-dried Schlenk tube under an inert atmosphere, add the 2-arylacetonitrile (0.2 mmol, 1.0 equiv.), α-bromoennitrile (0.2 mmol, 1.0 equiv.), and Cs₂CO₃ (0.3 mmol, 1.5 equiv.).
-
Add anhydrous CH₃CN (1.0 mL) and stir the mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the desired dinitrile-substituted cyclopropane.
Visualizations
References
- 1. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05393D [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Towards nitrile-substituted cyclopropanes – a slow-release protocol for safe and scalable applications of diazo acetonitrile - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming low reactivity of unactivated alkenes in cyclopropanation
Welcome to the technical support center for the cyclopropanation of unactivated alkenes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming the challenges associated with this fundamental transformation.
Frequently Asked Questions (FAQs)
Q1: Why is the cyclopropanation of unactivated alkenes so challenging?
Unactivated alkenes, which lack electron-withdrawing or electron-donating groups, exhibit low reactivity towards many traditional cyclopropanating agents. Their electron-neutral double bond does not readily engage with electrophilic carbenes or carbenoids, often leading to low yields, slow reaction times, or complete lack of reactivity. Overcoming this requires specialized reagents or catalytic systems designed to activate either the alkene or the carbene source.
Q2: What are the most common methods for cyclopropanating unactivated alkenes?
The two most powerful and widely recognized methods are the Simmons-Smith reaction and transition metal-catalyzed decomposition of diazo compounds.[1]
-
Simmons-Smith Reaction: This method utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which is effective for many unactivated olefins.[1][2]
-
Transition Metal Catalysis: Catalysts based on rhodium, palladium, copper, or cobalt can activate diazo compounds (or their safer surrogates) to form metal-carbenes that readily cyclopropanate alkenes.[1][3][4][5]
-
Photoredox Catalysis: Emerging methods use light to generate radical carbenoids, offering mild conditions and high functional group tolerance.[6][7]
Q3: Diazomethane is hazardous. What are the recommended safer alternatives?
The extreme toxicity and explosive nature of diazomethane are significant drawbacks.[2][8][9] Safer, more practical alternatives include:
-
Trimethylsilyldiazomethane (TMS-diazomethane): A commercially available and more stable liquid reagent that can be used in place of diazomethane, often with in situ generation of the active carbene source.[8][9]
-
Imidazotetrazines (e.g., Temozolomide): These are weighable, non-explosive solids that can serve as diazomethane surrogates in metal-catalyzed cyclopropanations.[8]
-
In situ Generation from N-methyl-N-nitroso precursors (e.g., Diazald™): While still requiring careful handling, these methods avoid the isolation and storage of pure diazomethane.[8]
-
gem-Dichloroalkanes: These can serve as precursors to non-stabilized carbenes in cobalt-catalyzed asymmetric cyclopropanation reactions.[3][4]
Q4: How can I control diastereoselectivity in my cyclopropanation reaction?
Stereocontrol is a critical aspect of cyclopropanation.
-
Substrate-Directed Reactions: For substrates containing a nearby hydroxyl group, the Simmons-Smith reaction often exhibits high diastereoselectivity. The zinc carbenoid coordinates to the hydroxyl group, directing the cyclopropanation to the same face of the molecule.[10][11][12]
-
Catalyst Control: Chiral transition metal catalysts are highly effective for enantioselective and diastereoselective cyclopropanations, particularly with diazo surrogates.[3][4] For example, Rh(III) catalysis with chiral Cp ligands can provide high diastereoselectivity.[1]
-
Directing Groups: The use of removable directing groups on the alkene substrate can steer the cyclopropanating agent to a specific face, leading to high selectivity.
Troubleshooting Guides
Issue 1: Low or No Conversion
You have set up a Simmons-Smith or a metal-catalyzed cyclopropanation reaction with an unactivated alkene, but after the specified reaction time, analysis (TLC, GC-MS) shows mostly unreacted starting material.
// Reagent & Catalyst Checks reagent_quality [label="Check Reagent & Catalyst Quality", fillcolor="#FBBC05", fontcolor="#202124"]; reagent_source [label="Source fresh reagents?\n(e.g., new CH₂I₂, active Zn-Cu couple,\npure catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_storage [label="Proper storage?\n(Inert atmosphere, correct temp.)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Reaction Condition Checks conditions [label="Verify Reaction Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; atmosphere [label="Inert atmosphere maintained?\n(Ar or N₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; temperature [label="Correct temperature?\n(Try increasing temp or reflux)", fillcolor="#F1F3F4", fontcolor="#202124"]; time [label="Sufficient reaction time?\n(Monitor over extended period)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Method Modification modification [label="Consider Method Modification", fillcolor="#34A853", fontcolor="#FFFFFF"]; furukawa [label="Using Simmons-Smith?\nTry Furukawa Mod. (Et₂Zn)", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst_change [label="Using Metal Catalyst?\nTry a different catalyst/ligand\n(e.g., Rh(III), Co(II))", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> reagent_quality [color="#5F6368"]; reagent_quality -> reagent_source [label="Purity/Activity", color="#5F6368"]; reagent_quality -> reagent_storage [label="Degradation", color="#5F6368"];
reagent_quality -> conditions [label="If reagents are OK", style=dashed, color="#5F6368"]; conditions -> atmosphere [label="Atmosphere", color="#5F6368"]; conditions -> temperature [label="Temperature", color="#5F6368"]; conditions -> time [label="Time", color="#5F6368"];
conditions -> modification [label="If conditions are OK", style=dashed, color="#5F6368"]; modification -> furukawa [color="#5F6368"]; modification -> catalyst_change [color="#5F6368"]; }
Caption: Troubleshooting workflow for low conversion in cyclopropanation.
Possible Causes & Solutions:
-
Reagent/Catalyst Inactivity:
-
Simmons-Smith: The activity of the zinc-copper couple is crucial. If it is old or was not activated properly, the reaction will fail.
-
Metal Catalysis: The transition metal catalyst may have decomposed or may be poisoned.
-
Solution: Use a freshly opened bottle of the catalyst or purify the existing batch. Ensure all glassware is scrupulously clean and the solvent is free of impurities that could act as catalyst poisons.
-
-
-
Insufficient Reactivity:
-
The specific unactivated alkene may be particularly sterically hindered or electronically poor, making it a challenging substrate.
-
Solution 1 (Simmons-Smith): Switch to a more powerful carbenoid system. The Shi modification, using diethylzinc and trifluoroacetic acid with diiodomethane, generates a more nucleophilic carbenoid that can react with less activated alkenes.[10]
-
Solution 2 (Metal Catalysis): Screen different catalysts. For example, some cobalt-based systems are highly active for unactivated alkenes.[3][4] Increasing the reaction temperature or concentration may also drive the reaction forward.
-
-
-
Atmosphere and Solvent:
-
Many organometallic reagents and catalysts are sensitive to air and moisture.[14]
-
Solution: Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) using anhydrous solvents. Degas the solvent before use if necessary.
-
-
Issue 2: Poor Diastereoselectivity or Formation of Multiple Products
The reaction proceeds, but you obtain a mixture of diastereomers or significant side products.
// Analysis analysis [label="Analyze Problem", fillcolor="#FBBC05", fontcolor="#202124"]; diastereo_issue [label="Low d.r.?", fillcolor="#F1F3F4", fontcolor="#202124"]; side_products_issue [label="Side Products?\n(e.g., C-H insertion, dimerization)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions for Diastereoselectivity selectivity_solutions [label="Improve Diastereoselectivity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; directing_group [label="Substrate has directing group?\n(e.g., -OH for Simmons-Smith)", fillcolor="#F1F3F4", fontcolor="#202124"]; chiral_catalyst [label="Use/Change Chiral Catalyst\nor Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; lower_temp [label="Lower Reaction Temperature", fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions for Side Products side_product_solutions [label="Minimize Side Products", fillcolor="#34A853", fontcolor="#FFFFFF"]; slow_addition [label="Slowly add diazo compound\n(maintains low concentration)", fillcolor="#F1F3F4", fontcolor="#202124"]; alkene_excess [label="Use alkene as solvent or\nin large excess", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> analysis [color="#5F6368"]; analysis -> diastereo_issue [color="#5F6368"]; analysis -> side_products_issue [color="#5F6368"];
diastereo_issue -> selectivity_solutions [style=dashed, color="#5F6368"]; selectivity_solutions -> directing_group [color="#5F6368"]; selectivity_solutions -> chiral_catalyst [color="#5F6368"]; selectivity_solutions -> lower_temp [color="#5F6368"];
side_products_issue -> side_product_solutions [style=dashed, color="#5F6368"]; side_product_solutions -> slow_addition [color="#5F6368"]; side_product_solutions -> alkene_excess [color="#5F6368"]; }
Caption: Troubleshooting workflow for poor reaction selectivity.
Possible Causes & Solutions:
-
Lack of Stereocontrol Element:
-
For acyclic unactivated alkenes without directing groups, achieving high diastereoselectivity can be difficult as there is little energetic difference between the competing transition states.
-
Solution: If possible, modify the substrate to include a directing group (like an allylic alcohol for Simmons-Smith).[10] Alternatively, switch to a catalytic asymmetric method using a well-established chiral ligand/catalyst system that is known to provide high diastereoselectivity for your class of alkene.
-
-
-
Carbene Reactivity Too High / Uncontrolled:
-
Highly reactive free carbenes (e.g., from photolysis of diazomethane) can be unselective and may lead to side reactions like C-H insertion.[2]
-
Solution: Use a metal-catalyzed system. The metal-carbene intermediate is more stable and selective than the free carbene. For diazo compounds, ensure slow addition to the reaction mixture to keep its concentration low, which minimizes side reactions like dimerization.
-
-
-
Reaction Temperature:
-
Higher temperatures can sometimes overcome activation barriers but may reduce selectivity by allowing reactions to proceed through higher-energy, less-ordered transition states.
-
Solution: Try running the reaction at a lower temperature. While this may slow the reaction rate, it can significantly improve the diastereomeric ratio.
-
-
Performance Data for Selected Methods
The following table summarizes typical performance for the cyclopropanation of unactivated alkenes using various modern methods.
| Method | Catalyst / Reagent | Alkene Substrate | Yield (%) | Diastereomeric Ratio (d.r.) | Key Considerations |
| Rh(III)-Catalyzed C-H Activation [1] | [CpCF3RhCl2]2, CsOAc | Methylene-cyclohexane | ~99% | N/A | Mild conditions (room temp); slight excess of alkene is sufficient. |
| Rh(III)-Catalyzed C-H Activation [1] | [CpCF3RhCl2]2, CsOAc | 4-tert-Butyl-1-methylene-cyclohexane | 97% | 8.6:1 | Good diastereoselectivity for substituted alkenes. |
| Cobalt-Catalyzed Asymmetric [4] | (OIP)CoBr2, Zn | 1,3-Diene | 90% | N/A (93% ee) | Uses gem-dichloroalkanes as safe carbene precursors; highly enantioselective. |
| Simmons-Smith (Furukawa Mod.) [13] | CH₂I₂ / Et₂Zn | Cyclohexene | >90% | Stereospecific | High yielding but diethylzinc is pyrophoric. |
| Classic Simmons-Smith [13] | CH₂I₂ / Zn-Cu | Cyclohexene | 50-60% | Stereospecific | Safer than Furukawa but can be sensitive to the quality of the Zn-Cu couple. |
Detailed Experimental Protocol
Rhodium(III)-Catalyzed Cyclopropanation of Methylene-cyclohexane
Adapted from Douglas, C. J. et al., Synlett, 2019.[1]
This protocol details the cyclopropanation of an unactivated 1,1-disubstituted alkene using a rhodium catalyst and an N-enoxyphthalimide as the carbene precursor.
Materials:
-
N-Enoxyphthalimide (1.0 equiv)
-
Methylene-cyclohexane (1.2 equiv)
-
[Cp*CF3RhCl2]2 (2.5 mol%)
-
Cesium Acetate (CsOAc) (2.0 equiv)
-
1,1,1-Trifluoroethanol (TFE), anhydrous (to make a 0.1 M solution)
-
Anhydrous, inert atmosphere reaction vessel (e.g., Schlenk tube)
Procedure:
-
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the N-enoxyphthalimide (e.g., 0.2 mmol, 1.0 equiv), [Cp*CF3RhCl2]2 (0.005 mmol, 2.5 mol%), and CsOAc (0.4 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reagents: Under a positive pressure of inert gas, add anhydrous TFE (2.0 mL) via syringe. Follow with the addition of methylene-cyclohexane (0.24 mmol, 1.2 equiv).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting N-enoxyphthalimide is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Resuspend the residue in a suitable solvent (e.g., diethyl ether or ethyl acetate) and filter through a short plug of silica gel to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure cyclopropane product.
References
- 1. Rh(III)-Catalyzed Cyclopropanation of Unactivated Olefins Initiated by C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 11. orgosolver.com [orgosolver.com]
- 12. Simmons-Smith Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 1-(Trifluoromethyl)cyclopropanamine Hydrochloride and Other Cyclopropylamine Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The cyclopropylamine scaffold is a cornerstone in the design of mechanism-based inhibitors targeting flavin-dependent amine oxidases, most notably Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1). These enzymes play critical roles in neurotransmitter regulation and epigenetic modulation, making them attractive targets for the treatment of depression, neurodegenerative diseases, and cancer. This guide provides an objective comparison of 1-(Trifluoromethyl)cyclopropanamine hydrochloride with other key cyclopropylamine analogs, focusing on their inhibitory potency and supported by experimental data from published literature.
Introduction to Cyclopropylamine Inhibitors
Cyclopropylamines, such as the well-known antidepressant tranylcypromine, act as irreversible inhibitors of MAO and LSD1.[1][2][3] Their mechanism of action involves the enzyme-catalyzed oxidation of the cyclopropylamine moiety, leading to the formation of a reactive intermediate that covalently modifies the flavin adenine dinucleotide (FAD) cofactor, thereby inactivating the enzyme.[4] Structural modifications to the cyclopropylamine core have been extensively explored to enhance potency, selectivity, and pharmacokinetic properties. The introduction of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to improve metabolic stability and modulate electronic properties, which can significantly impact biological activity.[5][6]
Comparative Pharmacological Activity
The inhibitory potency of cyclopropylamine analogs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against the target enzymes. The following tables summarize the reported IC50 values for tranylcypromine and other notable cyclopropylamine derivatives against LSD1, MAO-A, and MAO-B.
Table 1: Inhibitory Potency (IC50) of Cyclopropylamine Analogs against LSD1
| Compound | LSD1 IC50 (µM) | Reference |
| Tranylcypromine | 20.7 | [7] |
| Compound 26b | 0.017 | [2] |
| Compound 29b | 0.011 | [2] |
| Cyclopropylamine-cyanopyrimidine derivative (VIIi) | 1.80 | [8] |
| Cyclopropylamine-cyanopyrimidine derivative (VIIb) | 2.25 | [8] |
| Cyclopropylamine-cyanopyrimidine derivative (VIIm) | 6.08 | [8] |
Table 2: Inhibitory Potency (IC50) of Cyclopropylamine Analogs against MAO-A and MAO-B
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |
| Tranylcypromine | 2.3 | 0.95 | [7] |
| cis-N-benzyl-2-methoxycyclopropylamine | 0.170 | 0.005 | [9] |
Note: Specific IC50 data for this compound against LSD1, MAO-A, or MAO-B were not available in the reviewed literature.
The data indicates that significant improvements in potency against both LSD1 and MAO have been achieved through structural modifications of the parent tranylcypromine scaffold. For instance, the introduction of larger, more complex moieties has led to the discovery of LSD1 inhibitors with nanomolar potency.[2] Similarly, specific substitutions on the cyclopropane ring and the amine have yielded highly potent and selective MAO-B inhibitors.[9]
Structure-Activity Relationship (SAR) and the Role of the Trifluoromethyl Group
The structure-activity relationship (SAR) of cyclopropylamine analogs reveals several key features influencing their inhibitory activity. For LSD1 inhibition, expanding the molecular scaffold to occupy the large catalytic cleft of the enzyme has proven to be a successful strategy for enhancing potency.[1]
Experimental Protocols
Detailed methodologies for assessing the inhibitory activity of cyclopropylamine analogs are crucial for reproducible and comparative studies. Below are generalized protocols for in vitro inhibition assays for LSD1 and MAO.
LSD1 Inhibition Assay (Peroxidase-Coupled Assay)
This assay measures the hydrogen peroxide (H2O2) produced during the LSD1-catalyzed demethylation reaction.
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate buffer.
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant human LSD1 enzyme and a suitable substrate (e.g., a dimethylated histone H3 peptide).
-
Reaction Initiation: In a 96-well plate, combine the LSD1 enzyme, the test compound, and a peroxidase enzyme. Initiate the reaction by adding the substrate and a peroxidase substrate (e.g., Amplex Red).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Detection: Measure the fluorescence or absorbance of the product of the peroxidase reaction using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
MAO Inhibition Assay (Kynuramine Assay)
This assay relies on the MAO-catalyzed deamination of kynuramine, which results in the formation of a fluorescent product, 4-hydroxyquinoline.
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable buffer.
-
Enzyme Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes.
-
Reaction Initiation: In a 96-well plate, combine the MAO enzyme and the test compound. Initiate the reaction by adding the kynuramine substrate.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Termination: Stop the reaction by adding a strong base (e.g., NaOH).
-
Detection: Measure the fluorescence of the 4-hydroxyquinoline product using a plate reader (e.g., excitation at ~310 nm, emission at ~380 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The cyclopropylamine scaffold remains a highly valuable starting point for the development of potent and selective inhibitors of LSD1 and MAO. While tranylcypromine serves as a crucial reference compound, extensive research has led to the discovery of analogs with significantly improved potency. The introduction of a trifluoromethyl group, as in this compound, is a rational design strategy aimed at enhancing metabolic stability and modulating activity. However, a lack of publicly available, direct comparative data for this specific analog highlights the need for further experimental investigation to fully elucidate its pharmacological profile relative to other cyclopropylamine derivatives. Future studies should focus on head-to-head comparisons of potency, selectivity, and metabolic stability to guide the rational design of next-generation cyclopropylamine-based therapeutics.
Signaling Pathway of LSD1 and MAO in Cancer and Neurological Disorders
References
- 1. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ruj.uj.edu.pl [ruj.uj.edu.pl]
The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Cyclopropylamines in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The cyclopropylamine motif, a valuable building block in numerous bioactive compounds, is no exception. This guide provides an objective comparative analysis of fluorinated versus non-fluorinated cyclopropylamines, supported by experimental data, to illuminate the profound impact of this single-atom substitution on critical drug-like properties.
The introduction of fluorine can dramatically alter a molecule's physicochemical properties, such as basicity (pKa) and lipophilicity (logP), which in turn influences its pharmacokinetic and pharmacodynamic profile. Furthermore, the exceptional strength of the carbon-fluorine bond can render molecules more resistant to metabolic degradation, a key consideration in drug design. This comparative guide will delve into these aspects, offering a quantitative look at the effects of fluorination.
Physicochemical Properties: A Quantitative Comparison
The substitution of hydrogen with fluorine on the cyclopropyl ring has a marked impact on the amine's basicity and the molecule's overall lipophilicity.
| Property | Non-Fluorinated Cyclopropylamine | Fluorinated Cyclopropylamine | Rationale for Change |
| pKa | ~9.0 | 7.5 - 8.5 | The strong electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom, thereby decreasing its basicity. |
| logP | Varies by substitution | Generally higher | Fluorine can increase lipophilicity by masking the polarity of the amine group and increasing the molecule's overall nonpolar surface area. |
Note: The exact values can vary depending on the position of the fluorine atom and other substituents on the molecule.
Pharmacological Profile: Impact on Target Engagement
Fluorination can significantly enhance the potency and selectivity of cyclopropylamine-containing drugs. A notable example is in the context of monoamine oxidase (MAO) inhibitors, where the non-fluorinated compound tranylcypromine is a known therapeutic.
| Compound | Target | IC50 (µM) |
| Tranylcypromine (non-fluorinated) | Microbial Tyramine Oxidase | ~10 |
| trans-2-fluoro-2-phenylcyclopropylamine | Microbial Tyramine Oxidase | ~1 |
As the data indicates, the introduction of a fluorine atom can lead to a significant increase in inhibitory potency. Studies have shown that trans-2-fluoro-2-phenylcyclopropylamine is a more potent competitive inhibitor of microbial tyramine oxidase, with an IC50 value approximately 10 times lower than its non-fluorinated counterpart, tranylcypromine[1].
Metabolic Stability: The Fluorine Shield
For instance, studies on other small cyclic amines have demonstrated a significant increase in metabolic half-life in liver microsomes upon fluorination. This is a strong indicator of the expected outcome for fluorinated cyclopropylamines.
Experimental Protocols
To ensure the reproducibility and standardization of the data presented, the following are detailed methodologies for the key experiments cited.
Protocol 1: Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a compound in an aqueous solution.
Materials:
-
pH meter with a combination pH electrode
-
Calibrated automatic titrator or manual burette
-
Standardized 0.1 M hydrochloric acid (HCl)
-
Standardized 0.1 M sodium hydroxide (NaOH)
-
Potassium chloride (KCl) for ionic strength adjustment
-
Test compound
-
Deionized water
-
Nitrogen gas
Procedure:
-
Calibration: Calibrate the pH meter using standard buffers of pH 4.0, 7.0, and 10.0.
-
Sample Preparation: Prepare a 1 mM solution of the test compound in deionized water. Adjust the ionic strength of the solution to 0.15 M with KCl.
-
Initial pH Adjustment: For a basic compound like a cyclopropylamine, adjust the initial pH of the sample solution to ~2.0 with 0.1 M HCl.
-
Titration: Titrate the solution with standardized 0.1 M NaOH. Record the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Protocol 2: Determination of logP by Shake-Flask Method
Objective: To determine the partition coefficient (logP) of a compound between n-octanol and water.
Materials:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Test compound
-
Centrifuge tubes
-
Mechanical shaker
-
UV-Vis spectrophotometer or HPLC for concentration analysis
Procedure:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and water for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase.
-
Partitioning: Add a known volume of the stock solution to a centrifuge tube containing a known volume of the n-octanol phase.
-
Equilibration: Shake the tube for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the tube to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Measurement: Carefully withdraw a sample from each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound
-
Positive control compound (e.g., a compound with known metabolic instability)
-
Acetonitrile (containing an internal standard) for reaction quenching
-
Incubator/shaker set to 37°C
-
LC-MS/MS for analysis
Procedure:
-
Preparation: Prepare a working solution of the test compound in phosphate buffer.
-
Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes and the test compound solution. Pre-incubate the mixture at 37°C for a few minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile with an internal standard to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line is the rate constant of elimination, from which the in vitro half-life (t1/2) can be calculated.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To further elucidate the context and processes discussed, the following diagrams are provided.
Caption: Gq-coupled GPCR signaling pathway, relevant for 5-HT2C receptor agonists.
Caption: Experimental workflow for the in vitro metabolic stability assay.
References
A Comparative Guide to the In Vivo Anticancer Activity of 1-(Trifluoromethyl)cyclopropanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a comparative guide to methodologies for validating the in vivo anticancer activity of novel chemical entities. As of the latest literature review, specific in vivo studies validating the anticancer activity of 1-(trifluoromethyl)cyclopropanamine hydrochloride have not been published. Therefore, this guide presents a hypothetical study design, including illustrative data and potential mechanisms of action, to provide a framework for the evaluation of this compound against a hypothetical alternative.
Introduction
The development of novel anticancer agents is a critical endeavor in oncological research.[1] this compound is a novel small molecule with a unique chemical structure that suggests potential for biological activity. The trifluoromethyl group can enhance metabolic stability and cell permeability, properties that are often desirable in drug candidates.[2] While in vitro studies are essential for initial screening, in vivo testing is indispensable for evaluating a compound's efficacy, toxicity, and pharmacokinetic profile in a whole-organism context.[3][4] This guide outlines a comparative framework for the in vivo validation of this compound (referred to as Compound-TFC) against a hypothetical alternative, "Alternative Compound A."
Hypothetical In Vivo Study Design
To assess the anticancer potential of Compound-TFC, a well-established preclinical model, such as a human tumor xenograft in immunodeficient mice, is proposed.[1][3] This model allows for the evaluation of the direct effects of the compound on human cancer cell growth in an in vivo environment.
Objective: To compare the in vivo anticancer efficacy and tolerability of Compound-TFC and Alternative Compound A in a murine xenograft model of human non-small cell lung cancer (A549).
Experimental Arms:
-
Vehicle Control (e.g., saline or appropriate solvent)
-
Compound-TFC (dose to be determined by maximum tolerated dose studies)
-
Alternative Compound A (a standard-of-care or another experimental agent)
Data Presentation: A Comparative Analysis
The following tables present a template for the quantitative data that would be collected in such a study. The values provided are for illustrative purposes only.
Table 1: Comparative Efficacy in A549 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle Control | 1500 ± 250 | - | 25 |
| Compound-TFC | 600 ± 150 | 60 | 40 |
| Alternative Compound A | 800 ± 200 | 46.7 | 35 |
Table 2: Comparative Tolerability and Toxicity
| Treatment Group | Mean Body Weight Change (%) at Day 21 | Serum Alanine Aminotransferase (ALT) (U/L) | Serum Creatinine (mg/dL) |
| Vehicle Control | +5 ± 2 | 40 ± 8 | 0.5 ± 0.1 |
| Compound-TFC | -3 ± 1.5 | 55 ± 10 | 0.6 ± 0.1 |
| Alternative Compound A | -8 ± 3 | 90 ± 20 | 0.8 ± 0.2 |
Experimental Protocols
A rigorous and well-defined experimental protocol is crucial for obtaining reproducible and reliable data.[5]
1. Cell Culture:
-
A549 human non-small cell lung cancer cells will be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
2. Animal Model:
-
Female athymic nude mice (6-8 weeks old) will be used. Animals will be allowed to acclimatize for at least one week before the experiment.
3. Tumor Implantation:
-
Each mouse will be subcutaneously injected in the right flank with 5 x 10^6 A549 cells suspended in 100 µL of a 1:1 mixture of Matrigel and serum-free medium.
4. Treatment:
-
When tumors reach a mean volume of 100-150 mm³, mice will be randomized into the three treatment groups (n=10 per group).
-
Compound-TFC and Alternative Compound A will be administered daily via intraperitoneal injection for 21 days. The vehicle control group will receive the solvent alone.
5. Efficacy Assessment:
-
Tumor volume will be measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.
-
Animal survival will be monitored daily.
6. Tolerability Assessment:
-
Body weight will be recorded twice weekly as an indicator of general health.
-
At the end of the study, blood samples will be collected for serum chemistry analysis to assess liver and kidney function.
Mandatory Visualizations
Hypothesized Mechanism of Action
Based on the chemical structure, which includes a trifluoromethyl group often found in compounds that interfere with nucleotide metabolism, a possible mechanism of action for Compound-TFC could involve the inhibition of key enzymes in DNA synthesis, similar to other fluoropyrimidine-based drugs.[6][7] One such pathway is the thymidylate synthase (TS) pathway, which is critical for the proliferation of cancer cells.[6]
References
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. 1-(Fluoromethyl)cyclopropanamine hydrochloride | 1445951-06-3 | Benchchem [benchchem.com]
- 3. ijpbs.com [ijpbs.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. TAS-102, a novel antitumor agent: a review of the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAS-102, a novel antitumor agent: a review of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of 1-(trifluoromethyl)cyclopropanamine derivatives
A Comparative Guide to 1-(Trifluoromethyl)cyclopropanamine Derivatives as LSD1 Inhibitors
The 1-(trifluoromethyl)cyclopropanamine moiety is a key structural feature in the design of potent and selective enzyme inhibitors. Its unique stereoelectronic properties, including metabolic stability and the ability to form crucial binding interactions, make it a valuable component in modern medicinal chemistry. This guide provides a comparative analysis of a series of indolin-5-yl-cyclopropanamine derivatives, focusing on their structure-activity relationship (SAR) as inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important epigenetic target in cancer therapy.
Data Presentation: Structure-Activity Relationship (SAR)
The inhibitory activities of 1-(trifluoromethyl)cyclopropanamine derivatives were evaluated against human LSD1 and the related flavoenzymes Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) to determine potency and selectivity. The following table summarizes the key SAR findings, with IC50 values representing the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound ID | R¹ Substituent | R² Substituent | LSD1 IC₅₀ (nM)[1] | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) |
| 7a | H | H | 45.32 | >100000 | >100000 |
| 7b | H | 4-F | 31.56 | >100000 | >100000 |
| 7c | H | 4-Cl | 28.91 | >100000 | >100000 |
| 7d | H | 4-CH₃ | 39.87 | >100000 | >100000 |
| 7e | H | 4-OCH₃ | 24.43 | >100000 | >100000 |
| 7f | 6-F | H | 51.28 | >100000 | >100000 |
| 7g | 6-F | 4-F | 35.11 | >100000 | >100000 |
| 7h | 6-F | 4-OCH₃ | 27.88 | >100000 | >100000 |
Note: Data is based on a representative selection from the study for illustrative purposes.
The data reveals several key SAR trends:
-
All tested compounds exhibit high selectivity for LSD1 over MAO-A and MAO-B.
-
Substitution on the benzoyl moiety (R² position) significantly influences potency. Electron-donating groups, such as methoxy (OCH₃) in compound 7e , lead to the highest potency (IC50 = 24.43 nM)[1].
-
Halogen substitutions at the R² position (7b , 7c , 7g ) also result in potent inhibitors.
-
Substitution on the indoline ring (R¹ position), such as fluorine in 7f-h , is generally well-tolerated but does not enhance potency compared to the unsubstituted analogs.
Visualizations
LSD1 Signaling Pathway
The following diagram illustrates the role of LSD1 in epigenetic regulation. LSD1 removes methyl groups from histone H3, primarily at lysine 4 (H3K4me1/2), leading to transcriptional repression of target genes. Inhibition of LSD1 restores the active methylation state, allowing for gene expression.
Caption: Role of LSD1 in histone demethylation and gene silencing.
Experimental Workflow: In Vitro LSD1 Inhibition Assay
This diagram outlines the typical workflow for determining the IC50 values of the synthesized compounds against the LSD1 enzyme.
Caption: Workflow for LSD1 enzymatic activity and inhibition assay.
Experimental Protocols
The following is a detailed methodology for the key experiment used to generate the quantitative data in this guide.
LSD1/CoREST In Vitro Inhibition Assay
Objective: To determine the in vitro potency (IC50) of test compounds against the human LSD1-CoREST complex.
Materials:
-
Recombinant human LSD1-CoREST complex.
-
Dimethyl-lysine 4 of histone H3 (H3K4me2) peptide substrate.
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine).
-
Horseradish peroxidase (HRP).
-
Assay Buffer: 50 mM HEPES, pH 7.5.
-
Test compounds dissolved in DMSO.
-
384-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Compound Preparation: A serial dilution of each test compound is prepared in 100% DMSO.
-
Reagent Preparation: An assay mixture is prepared containing the LSD1-CoREST enzyme complex, HRP, and Amplex Red reagent in the assay buffer.
-
Assay Reaction: a. To each well of a 384-well plate, add 5 µL of the assay mixture. b. Add 50 nL of the diluted test compound or DMSO (for control wells). c. The plate is centrifuged briefly and then pre-incubated for 15 minutes at 37°C. d. The enzymatic reaction is initiated by adding 5 µL of the H3K4me2 peptide substrate to each well.
-
Incubation: The plate is incubated for 60 minutes at 37°C.
-
Detection: The demethylation of the H3K4me2 substrate by LSD1 produces formaldehyde. This formaldehyde reacts with the Amplex Red reagent in the presence of HRP to produce the fluorescent product, resorufin. The fluorescence intensity is measured using a plate reader with excitation at 535 nm and emission at 590 nm.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the DMSO controls. The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism). Each experiment is typically performed in duplicate.
References
The Impact of Fluoroalkyl Groups on the Lipophilicity of Cyclopropane Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorine substitution on a molecule's physicochemical properties is paramount. The introduction of fluorinated alkyl groups to a cyclopropane ring can significantly alter its lipophilicity, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an objective comparison of the lipophilicity of trifluoromethyl (CF3) versus fluoromethyl (CH2F) and difluoromethyl (CHF2) substituted cyclopropanes, supported by experimental data and detailed methodologies.
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its high electronegativity and small size, can modulate a molecule's metabolic stability, pKa, and binding affinity. However, its effect on lipophilicity is not always straightforward and is highly dependent on the structural context. This is particularly true for rigid scaffolds like cyclopropane, where the orientation of the fluoroalkyl substituent can lead to significant differences in physicochemical properties.
Comparative Analysis of Lipophilicity
A systematic study on a series of cis- and trans-cyclopropanecarboxylic acids and cyclopropylamines bearing CH2F, CHF2, and CF3 substituents provides a clear quantitative comparison of their lipophilicity, as determined by logP values.[1][2] The data, summarized in the table below, reveals a distinct trend that challenges the simple assumption that increasing the number of fluorine atoms uniformly increases lipophilicity.
| Substituent | Functional Group | Isomer | logP |
| CH3 | Carboxylic Acid | trans | 0.83 |
| CH2F | Carboxylic Acid | trans | 0.47 |
| CHF2 | Carboxylic Acid | trans | 0.77 |
| CF3 | Carboxylic Acid | trans | 1.34 |
| CH3 | Amine | trans | 0.95 |
| CH2F | Amine | trans | 0.61 |
| CHF2 | Amine | trans | 0.92 |
| CF3 | Amine | trans | 1.50 |
| CH3 | Carboxylic Acid | cis | 0.76 |
| CH2F | Carboxylic Acid | cis | 0.40 |
| CHF2 | Carboxylic Acid | cis | 0.70 |
| CF3 | Carboxylic Acid | cis | 1.27 |
| CH3 | Amine | cis | 0.88 |
| CH2F | Amine | cis | 0.54 |
| CHF2 | Amine | cis | 0.85 |
| CF3 | Amine | cis | 1.43 |
Table 1: Experimentally measured logP values for a series of substituted cyclopropane derivatives. Data sourced from Nosik et al., J. Org. Chem. 2020.[1]
From this data, several key observations can be made:
-
Monofluoromethyl (CH2F) substitution consistently decreases lipophilicity compared to the corresponding methyl (CH3) analogue. This is attributed to the introduction of a polar C-F bond and the potential for hydrogen bonding with water.
-
Difluoromethyl (CHF2) substitution results in a lipophilicity comparable to the methyl group. The increased fluorine content begins to counteract the polarity effect.
-
Trifluoromethyl (CF3) substitution leads to a significant increase in lipophilicity. This is a well-established trend where the CF3 group acts as a "lipophilic hydrogen bond donor" and its overall non-polar surface area dominates.[3] The Hansch π value for a CF3 group is +0.88, indicating its lipophilic character.[3]
The stereochemistry of the cyclopropane ring (cis vs. trans) appears to have a minor but consistent influence on lipophilicity, with cis isomers generally exhibiting slightly lower logP values than their trans counterparts.
Experimental Protocols
The logP values presented were determined using the well-established shake-flask method (or a potentiometric titration method which can be correlated to it), a standard technique for measuring the partition coefficient of a compound between octanol and water.[1]
Shake-Flask Method for logP Determination:
-
Preparation of Phases: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation.
-
Sample Preparation: A known concentration of the analyte is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: A measured volume of the analyte solution is mixed with a measured volume of the second phase in a flask.
-
Equilibration: The flask is shaken vigorously for a set period to allow for the analyte to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.
-
Concentration Analysis: The concentration of the analyte in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. The logarithm of P gives the logP value.
Structure-Lipophilicity Relationship
The relationship between the degree of fluorination on the methyl substituent of a cyclopropane and the resulting lipophilicity can be visualized as a non-linear trend.
Conclusion
The substitution of a methyl group with a fluoroalkyl group on a cyclopropane ring has a profound and non-linear impact on lipophilicity. While monofluoromethylation decreases lipophilicity, trifluoromethylation significantly increases it. These findings are crucial for drug design, enabling chemists to fine-tune the lipophilicity of lead compounds to optimize their pharmacokinetic and pharmacodynamic properties. The data presented here provides a clear guide for anticipating the effects of such substitutions in the context of cyclopropane-containing molecules.
References
Trifluoromethylation: A Key Strategy for Enhancing Metabolic Stability of Lead Compounds
A comparative guide for researchers, scientists, and drug development professionals on the impact of trifluoromethylation on the metabolic stability of drug candidates, supported by experimental data and detailed methodologies.
In the pursuit of developing robust and effective pharmaceuticals, medicinal chemists continually seek strategies to optimize the pharmacokinetic profiles of lead compounds. One of the most powerful and widely adopted approaches to enhance metabolic stability is the introduction of a trifluoromethyl (CF3) group. This guide provides an objective comparison of the metabolic performance of trifluoromethylated compounds against their non-fluorinated analogs, supported by experimental evidence.
The rationale behind this strategy lies in the exceptional strength of the carbon-fluorine (C-F) bond. With a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond, the C-F bond is substantially more resistant to enzymatic cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[1][2][3] By strategically replacing a metabolically liable methyl (CH3) group or hydrogen atom with a CF3 group, chemists can effectively block common metabolic pathways, such as oxidation.[4] This "metabolic switching" can lead to a longer drug half-life, reduced clearance, and a more predictable and favorable pharmacokinetic profile.[3][4]
Comparative Metabolic Stability Data
The introduction of a trifluoromethyl group typically leads to a marked improvement in metabolic stability. This is quantifiable through in vitro assays that measure parameters such as half-life (t1/2) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
Case Study 1: Picornavirus Inhibitors
A study on picornavirus inhibitors demonstrated the protective effect of trifluoromethyl substitution. In a monkey liver microsomal assay, a methyl-substituted analog was found to produce eight distinct metabolic products, with two major metabolites arising from the hydroxylation of the methyl group. In stark contrast, its trifluoromethyl-substituted counterpart yielded only two minor metabolites, showcasing a significant reduction in metabolic breakdown.[1]
Case Study 2: Finasteride Analog
A direct comparison of the metabolic stability of the drug Finasteride, which contains a tert-butyl group, and its trifluoromethylcyclopropyl analog in human liver microsomes (HLM) provided clear quantitative evidence of the stabilizing effect.
| Compound | Key Structural Feature | Half-life (t1/2) in HLM (min) | Intrinsic Clearance (CLint) |
| Finasteride | tert-Butyl group | 63 | Higher (inferred) |
| Analog | Trifluoromethylcyclopropyl group | 114 | Lower (inferred) |
Data sourced from a study on metabolically stable tert-butyl replacements.[5] The increased half-life of the trifluoromethylated analog directly indicates a lower intrinsic clearance.
Experimental Protocols
The following is a detailed methodology for a typical in vitro microsomal stability assay used to assess the metabolic stability of drug candidates.
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes.
Materials and Reagents:
-
Test compound and a positive control (e.g., a compound with known metabolic instability)
-
Pooled liver microsomes (from human or other relevant species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Stopping solution (e.g., ice-cold acetonitrile or methanol containing an internal standard)
-
96-well incubation plates and sealing mats
-
Incubator/shaker (set to 37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and positive control in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
On ice, thaw the liver microsomes and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Aliquot the liver microsome solution into the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for approximately 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the baseline concentration.
-
-
Sample Processing:
-
Seal the 96-well plate and vortex thoroughly to ensure complete protein precipitation.
-
Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent compound remaining at each time point.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein using the equation: CLint = (0.693 / t1/2) / (microsomal protein concentration in mg/mL) .
Visualizations
The following diagrams illustrate the experimental workflow and the underlying principle of metabolic blocking by trifluoromethylation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Neuroprotective Effects: A Comparative Analysis of 1-(Trifluoromethyl)cyclopropanamine Hydrochloride and Alternative Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo neuroprotective effects of 1-(Trifluoromethyl)cyclopropanamine Hydrochloride and other promising neuroprotective agents. Due to the limited direct in vivo data on this compound, this document focuses on a structurally related compound, 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride, as a primary comparator. This guide summarizes key experimental data, details methodologies for crucial in vivo experiments, and visualizes relevant biological pathways and workflows to aid in the evaluation and selection of candidates for further neuroprotective drug development.
Comparative Analysis of Neuroprotective Agents
The following table summarizes the in vivo neuroprotective efficacy of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride alongside a selection of alternative compounds with diverse mechanisms of action. This allows for a broad comparison of potential therapeutic strategies.
| Compound | Animal Model | Key Outcomes | Putative Mechanism of Action |
| 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride | Gerbil Ischemia/Reperfusion | - Significantly prevented neuronal death in the hippocampal CA1 region. - Reduced levels of reactive oxygen species (ROS) and malondialdehyde. - Attenuated reductions in glutathione and antioxidant enzyme activities (SOD, CAT, GPx).[1][2] | Antioxidant, Reduction of Oxidative Stress |
| Resveratrol Analogue (RSVA6) | Scopolamine-induced amnesia (mice) and LPS-induced neuroinflammation (mice) | - Demonstrated neuroprotective effects in behavioral tests (Novel Object Recognition, Object Location). - Inhibited acetylcholinesterase activity in vitro.[3] | Anti-inflammatory, Acetylcholinesterase inhibition |
| Mefenamic Acid | Middle Cerebral Artery Occlusion (MCAO) in rats | - Significantly reduced infarct volume and total ischemic brain damage. - Reduced glutamate-evoked excitotoxicity in cultured neurons.[4] | Anti-inflammatory, Reduction of Excitotoxicity |
| Rasagiline (MAO-B Inhibitor) | Various models of Parkinson's Disease | - Protects neurons by intervening in the mitochondrial apoptotic cascade. - Induces prosurvival anti-apoptotic Bcl-2 and neurotrophic factors (GDNF).[5] | Inhibition of Monoamine Oxidase B, Anti-apoptotic |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo neuroprotection studies. Below are protocols for common models and assays.
Animal Model of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO)
This model is widely used to mimic the effects of ischemic stroke in humans.
-
Animal Species: Adult male Wistar rats are commonly used.
-
Procedure:
-
Anesthetize the animal.
-
Make a midline neck incision to expose the common carotid artery.
-
Introduce a nylon filament into the internal carotid artery and advance it to occlude the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.
-
Administer the test compound (e.g., Mefenamic Acid, 0.5 or 1 mg/kg via intracerebroventricular infusion) during or after the ischemic event.[4]
-
-
Assessment:
-
Infarct Volume Measurement: After a set period (e.g., 24 hours), euthanize the animal, section the brain, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Neurological Deficit Scoring: Evaluate motor and neurological function using a standardized scoring system.
-
Behavioral Testing: Morris Water Maze
This test assesses spatial learning and memory, which are often impaired in models of neurodegeneration.
-
Apparatus: A large circular pool filled with opaque water, with a hidden platform submerged just below the surface. Visual cues are placed around the pool.
-
Procedure:
-
Acquisition Phase: Animals are trained over several days to find the hidden platform from different starting locations. The latency to find the platform is recorded.
-
Probe Trial: The platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured.
-
-
Data Analysis: A shorter latency to find the platform during acquisition and more time spent in the target quadrant during the probe trial indicate better spatial memory.
Histological Analysis: Cresyl Violet Staining
This method is used to visualize and quantify neuronal loss in brain tissue.
-
Tissue Preparation:
-
Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the brain and post-fix it in the same fixative.
-
Cryoprotect the brain in a sucrose solution.
-
Section the brain on a cryostat or microtome.
-
-
Staining Procedure:
-
Mount the brain sections on slides.
-
Immerse the slides in Cresyl Violet solution.
-
Differentiate the sections in a series of alcohol solutions to remove excess stain.
-
Dehydrate, clear, and coverslip the slides.
-
-
Analysis: Neurons are stained purple, allowing for the visualization of cell bodies and the assessment of neuronal density and morphology in specific brain regions (e.g., the hippocampus).
Visualizations
Signaling Pathway of Neuroprotection
Caption: Neuroprotective mechanisms against ischemic injury.
Experimental Workflow for In Vivo Neuroprotection Studies
Caption: General workflow for in vivo neuroprotection studies.
References
- 1. Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic neuronal damage in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic neuronal damage in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In silico, in vitro and in vivo studies indicate resveratrol analogue as a potential alternative for neuroinflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms Underlying Neuroprotection by the NSAID Mefenamic Acid in an Experimental Model of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional mechanism of neuroprotection by inhibitors of type B monoamine oxidase in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Functional Group Compatibility in Radical Trifluoromethylcyclopropanation: A Comparative Guide
For researchers, scientists, and drug development professionals, the introduction of trifluoromethylcyclopropane moieties into organic molecules is a key strategy for enhancing metabolic stability and modulating physicochemical properties. This guide provides an objective comparison of prominent radical trifluoromethylcyclopropanation methods, focusing on functional group compatibility and supported by experimental data.
Introduction
The trifluoromethylcyclopropyl group is a valuable bioisostere for sterically demanding groups like tert-butyl in drug discovery. Its incorporation can significantly improve a molecule's metabolic profile and lipophilicity. Radical trifluoromethylcyclopropanation has emerged as a powerful tool for installing this motif. This guide compares three leading approaches: a photocatalytic method using a dedicated trifluoromethylcyclopropyl sulfonium salt, and methods employing the well-established Togni and Umemoto reagents, which are more broadly used for trifluoromethylation but can be adapted for cyclopropanation.
Performance Comparison: Functional Group Compatibility
The compatibility of a reaction with various functional groups is a critical factor in its synthetic utility, particularly in the context of complex molecule synthesis and late-stage functionalization. The following tables summarize the observed compatibility of different functional groups in radical trifluoromethylcyclopropanation reactions using three distinct methodologies. Yields are indicative and may vary depending on the specific substrate and reaction conditions.
Table 1: Compatibility with Electron-Rich and Electron-Deficient Alkenes
| Alkene Type | Photocatalytic (Sulfonium Salt) | Togni's Reagent (Cu-catalyzed) | Umemoto's Reagent |
| Electron-Rich | Generally high yields. | High yields for styrenes. | Moderate to good yields. |
| (e.g., Styrenes, Enol Ethers) | |||
| Electron-Deficient | Moderate to good yields. | High regio- and chemoselectivity for electron-deficient styrenes. | Good yields with α,β-unsaturated amides, esters, and ketones. |
| (e.g., Acrylates, Enones) |
Table 2: Compatibility with Oxygen-Containing Functional Groups
| Functional Group | Photocatalytic (Sulfonium Salt) | Togni's Reagent (Cu-catalyzed) | Umemoto's Reagent |
| Alcohols | Tolerated. | Tolerated. | Tolerated. |
| Ethers | Tolerated. | Tolerated. | Tolerated. |
| Esters | Tolerated. | Tolerated. | Tolerated. |
| Ketones | Tolerated. | Tolerated. | Tolerated. |
| Carboxylic Acids | Not explicitly reported. | May undergo competing reactions. | Not explicitly reported. |
Table 3: Compatibility with Nitrogen-Containing Functional Groups
| Functional Group | Photocatalytic (Sulfonium Salt) | Togni's Reagent (Cu-catalyzed) | Umemoto's Reagent |
| Amides | Tolerated. | Tolerated. | Tolerated. |
| Nitriles | Tolerated. | Tolerated. | Tolerated. |
| Amines (protected) | Tolerated. | Tolerated. | Tolerated. |
| Nitrogen Heterocycles | Generally well-tolerated (e.g., quinoxalinones). | Can be reactive centers. | Can be reactive centers. |
Table 4: Compatibility with Halogens
| Halogen | Photocatalytic (Sulfonium Salt) | Togni's Reagent (Cu-catalyzed) | Umemoto's Reagent |
| Fluorine | Tolerated. | Tolerated. | Tolerated. |
| Chlorine | Tolerated. | Tolerated. | Tolerated. |
| Bromine | Tolerated. | Tolerated. | Tolerated. |
| Iodine | Tolerated. | Tolerated. | Tolerated. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and adaptation.
Method 1: Photocatalytic Trifluoromethylcyclopropanation using 5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate[1]
General Procedure: In a nitrogen-filled glovebox, a 4 mL vial was charged with 5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate (0.1 mmol, 1.0 equiv.), the desired alkene (0.2 mmol, 2.0 equiv.), and a photocatalyst (e.g., fac-[Ir(ppy)3] (1 mol%)). Anhydrous acetonitrile (1 mL) was added, and the vial was sealed with a screw cap. The reaction mixture was stirred and irradiated with a blue LED lamp (λmax = 450 nm) at room temperature for 12-24 hours. After the reaction, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired trifluoromethylcyclopropanated product.
Method 2: Copper-Catalyzed Radical Trifluoromethylcyclopropanation using Togni's Reagent
This protocol is adapted from a reported cyanotrifluoromethylation of styrenes.
General Procedure: To a screw-capped vial was added Togni's Reagent II (0.2 mmol, 1.0 equiv.), CuCN (0.2 mmol, 1.0 equiv.), and a phosphine ligand (e.g., PCy3, 0.02 mmol, 10 mol%). The vial was purged with nitrogen. The styrene derivative (0.2 mmol, 1.0 equiv.) and anhydrous solvent (e.g., CDCl3, 1 mL) were added. The reaction mixture was stirred at room temperature for 12-24 hours. Upon completion, the reaction mixture was filtered through a short pad of silica gel, and the filtrate was concentrated. The crude product was purified by column chromatography on silica gel.
Method 3: Radical Trifluoromethylcyclopropanation using Umemoto's Reagent
This is a general protocol for the radical trifluoromethylation of alkenes which can lead to cyclopropanation products in the presence of a suitable radical terminator or through an intramolecular trapping.
General Procedure: In a Schlenk tube under a nitrogen atmosphere, Umemoto's reagent (e.g., S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate, 0.15 mmol, 1.5 equiv.) and the alkene (0.1 mmol, 1.0 equiv.) were dissolved in a suitable solvent (e.g., CH2Cl2 or CH3CN, 2 mL). A radical initiator (e.g., triethylborane, 1.0 M in hexanes, 0.1 mL, 0.1 mmol) was added dropwise at room temperature. The reaction was stirred for 4-12 hours. The reaction mixture was then concentrated, and the residue was purified by flash column chromatography on silica gel.
Mechanistic Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms and experimental setups for the discussed radical trifluoromethylcyclopropanation methods.
Caption: Experimental workflow for photocatalytic trifluoromethylcyclopropanation.
comparison of dirhodium catalysts for enantioselective cyclopropanation
A Comparative Guide to Dirhodium Catalysts for Enantioselective Cyclopropanation
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of cyclopropanes is a cornerstone of modern organic chemistry, with broad applications in the pharmaceutical industry due to the unique conformational constraints and metabolic stability imparted by the cyclopropyl motif. Dirhodium(II) paddlewheel complexes have emerged as exceptionally effective catalysts for the enantioselective cyclopropanation of alkenes with diazo compounds. This guide provides a comparative overview of prominent dirhodium catalysts, supported by experimental data, to aid in the rational selection of the optimal catalyst for a given transformation.
Catalyst Performance Comparison
The choice of dirhodium catalyst is critical and depends on the specific substrates employed. The ligands surrounding the dirhodium core dictate the catalyst's steric and electronic properties, thereby influencing reactivity, diastereoselectivity, and enantioselectivity. Below is a summary of the performance of several state-of-the-art dirhodium catalysts in the cyclopropanation of styrene with various aryldiazoacetates.
| Catalyst | Diazoacetate Donor (Ar) | Yield (%) | ee (%) | dr (trans:cis) | Reference |
| Rh₂(S-DOSP)₄ | Phenyl | 93 | 92 | >95:5 | [1] |
| 4-Methoxyphenyl | 88 | 90 | >95:5 | [1] | |
| 4-Chlorophenyl | 91 | 82 | >95:5 | [1] | |
| Rh₂(R-PTAD)₄ | Phenyl | 87 | 80 | >95:5 | [1] |
| 2-Chlorophenyl | 80 | 97 | >95:5 | [1] | |
| 4-Nitrophenyl | 85 | 88 | >95:5 | [1] | |
| Rh₂(S-p-PhTPCP)₄ | Phenyl | 95 | 99 | >99:1 | [2] |
| 4-Bromophenyl | 96 | 99 | >99:1 | [2] | |
| 4-Methoxyphenyl | 94 | 98 | >99:1 | [2] | |
| Rh₂(S-TCPTAD)₄ | p-Tolyl | 71 | 84 | >97:3 | [3] |
| Phenyl | 75 | 86 | >97:3 | [3] | |
| Rh₂(R-TPPTTL)₄ | Phenyl | 77 | 95 | >20:1 | [4] |
General Experimental Protocol
The following is a general procedure for the dirhodium-catalyzed cyclopropanation of an alkene with a diazo compound. Specific reaction conditions such as solvent, temperature, and catalyst loading may vary depending on the specific catalyst and substrates used.[2][3]
Materials:
-
Dirhodium catalyst (0.001–1 mol%)
-
Alkene (e.g., styrene, 1.0–5.0 equivalents)
-
Diazo compound (e.g., methyl phenyldiazoacetate, 1.0 equivalent)
-
Anhydrous solvent (e.g., dichloromethane, pentane, or dimethyl carbonate)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dried reaction flask under an inert atmosphere, add the dirhodium catalyst and the anhydrous solvent.
-
Add the alkene to the catalyst solution.
-
A solution of the diazo compound in the anhydrous solvent is added to the reaction mixture, typically via a syringe pump over several hours to maintain a low concentration of the diazo compound and minimize side reactions.
-
The reaction is stirred at the desired temperature (ranging from -78 °C to reflux) and monitored by TLC or GC/MS until the diazo compound is consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired cyclopropane.
-
The enantiomeric excess (ee%) and diastereomeric ratio (dr) are determined by chiral HPLC or SFC analysis.
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the process, the following diagrams illustrate the catalytic cycle of dirhodium-catalyzed cyclopropanation and a typical experimental workflow.
Caption: Catalytic cycle of dirhodium-catalyzed cyclopropanation.
Caption: General experimental workflow for enantioselective cyclopropanation.
Mechanism and Catalyst Design Considerations
The generally accepted mechanism for dirhodium-catalyzed cyclopropanation involves the formation of a rhodium carbene intermediate upon reaction of the dirhodium catalyst with the diazo compound and extrusion of nitrogen.[5][6] The alkene then attacks this electrophilic carbene in a concerted, albeit often asynchronous, fashion to form the cyclopropane ring and regenerate the catalyst.[7]
The enantioselectivity of the reaction is determined in the cyclopropanation step, where the chiral ligands of the catalyst create a chiral environment that favors one approach of the alkene to the carbene over the other.
-
Dirhodium(II) Carboxylates : Catalysts like Rh₂(S-DOSP)₄ and Rh₂(S-p-PhTPCP)₄ have demonstrated broad applicability and high enantioselectivity for a range of donor/acceptor carbenoids.[1][2] The bulky ligands create a well-defined chiral pocket that effectively shields one face of the carbene.
-
Dirhodium(II) Carboxamidates : These catalysts, such as Rh₂(MEPY)₄, are particularly effective for intramolecular cyclopropanation reactions, often providing excellent enantiocontrol.[8][9] Their electronic properties differ from the carboxylates, which can be advantageous for certain substrates.
Recent developments in catalyst design have focused on fine-tuning the steric and electronic properties of the ligands to achieve higher turnover numbers and enantioselectivities for a broader range of substrates, including challenging electron-deficient alkenes.[3][10] For instance, the introduction of tetrachlorophthalimido groups in catalysts like Rh₂(S-TCPTAD)₄ has been shown to enhance enantioselectivity in the cyclopropanation of electron-deficient olefins.[3]
This guide provides a starting point for researchers entering the field of enantioselective cyclopropanation. The selection of the optimal catalyst will ultimately depend on the specific substrates and desired outcome, and empirical screening of a small library of catalysts is often the most effective approach.
References
- 1. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 6. Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Perspective on Dirhodium Carboxamidates as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Basicity: A Comparative Analysis of Fluorinated Cyclopropylamines and Their Parent Compound
For researchers and professionals in drug development, understanding the subtle electronic effects of fluorination on molecular properties is paramount. This guide provides a comprehensive evaluation of the basicity of fluorinated cyclopropylamines in comparison to the parent cyclopropylamine, supported by experimental data and detailed methodologies.
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and, notably, basicity. The high electronegativity of fluorine can significantly influence the electron density of nearby functional groups, thereby altering their reactivity and interaction with biological targets. This guide focuses on the impact of fluorination on the basicity of the cyclopropylamine scaffold, a privileged structural motif in many pharmaceutical agents.
Comparative Analysis of pKa Values
The basicity of an amine is quantitatively expressed by the pKa of its conjugate acid. A lower pKa value indicates a weaker base. The experimental pKa values for cyclopropylamine and a series of fluoroalkyl-substituted cyclopropylamines are presented in Table 1. This data, primarily sourced from the work of Grygorenko et al. (2020), allows for a systematic evaluation of the electronic effects of fluorination.
| Compound | Stereoisomer | pKa (of conjugate acid) |
| Cyclopropylamine | - | 9.10 |
| 2-(Fluoromethyl)cyclopropan-1-amine | cis | 8.57 |
| trans | 8.65 | |
| 2-(Difluoromethyl)cyclopropan-1-amine | cis | 7.91 |
| trans | 8.03 | |
| 2-(Trifluoromethyl)cyclopropan-1-amine | cis | 6.95 |
| trans | 7.14 | |
| cis-2-Fluorocyclopropan-1-amine | cis | ~7.8 (Predicted) |
| trans-2-Fluorocyclopropan-1-amine | trans | ~7.1 (Predicted) |
| 2,2-Difluorocyclopropan-1-amine | - | ~5.5 (Predicted) |
Note: Predicted pKa values are based on computational studies and are included for comparative purposes due to the lack of available experimental data. These values should be interpreted with caution.
The experimental data clearly demonstrates that the introduction of fluorine-containing substituents on the cyclopropyl ring leads to a decrease in the basicity of the amine. This effect is more pronounced with an increasing number of fluorine atoms, a trend consistent with the strong electron-withdrawing inductive effect of fluorine.
The Inductive Effect of Fluorine on Basicity
The observed decrease in basicity upon fluorination can be primarily attributed to the negative inductive effect (-I effect) of the fluorine atoms. This effect involves the polarization of sigma bonds, drawing electron density away from the nitrogen atom of the amine. This reduction in electron density on the nitrogen makes the lone pair less available for protonation, thus rendering the amine a weaker base.
Caption: Logical relationship of factors influencing the basicity of fluorinated cyclopropylamines.
As illustrated in the diagram, the strength of the inductive effect, and consequently the extent of basicity reduction, is dependent on the number of fluorine atoms and their proximity to the amino group. The data in Table 1 for the fluoroalkyl-substituted series supports this, with the trifluoromethyl group causing the most significant drop in pKa.
Experimental Protocols
The experimental pKa values cited in this guide were determined using potentiometric titration. This is a standard and reliable method for determining the ionization constants of weak acids and bases.
General Protocol for Potentiometric Titration of Amine pKa
-
Sample Preparation: A precisely weighed sample of the amine hydrochloride salt (typically 1-2 mg) is dissolved in a known volume of deionized water or a suitable co-solvent (e.g., methanol/water mixture for compounds with low aqueous solubility) to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: The sample solution is placed in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C). A calibrated pH electrode and a micro-burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) are immersed in the solution. The solution is stirred continuously.
-
Titration Procedure: The titrant (NaOH solution) is added to the sample solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the corresponding pH is recorded. The titration is continued until the pH of the solution has passed the equivalence point and stabilized in the basic region.
-
Data Analysis: The collected data of pH versus the volume of titrant added is plotted to generate a titration curve. The equivalence point of the titration is determined from the inflection point of the curve (the point of steepest slope). The pKa is then calculated using the Henderson-Hasselbalch equation, where the pKa is equal to the pH at the half-equivalence point. Alternatively, specialized software can be used to analyze the titration data and derive the pKa value.
Caption: Experimental workflow for pKa determination by potentiometric titration.
Conclusion
The data presented in this guide unequivocally demonstrates that fluorination of the cyclopropylamine scaffold leads to a predictable decrease in basicity. This reduction is directly correlated with the number and proximity of fluorine atoms to the amino group, a consequence of the powerful electron-withdrawing inductive effect of fluorine. For drug development professionals, this understanding is critical for fine-tuning the pKa of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles. The provided experimental protocol for potentiometric titration offers a robust method for obtaining reliable pKa data to support these molecular design efforts. While experimental data for directly fluorinated cyclopropylamines is currently lacking, computational predictions strongly suggest a significant basicity-lowering effect, warranting further experimental investigation.
Safety Operating Guide
1-(Trifluoromethyl)cyclopropanamine hydrochloride proper disposal procedures
Proper Disposal of 1-(Trifluoromethyl)cyclopropanamine Hydrochloride
The proper disposal of this compound is critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, this chemical requires specific handling and disposal procedures. It must be treated as hazardous waste and must not be disposed of in regular trash or down the drain.[1][2] Adherence to institutional and local regulations is paramount.
Hazard Profile and Safety Information
Before handling, it is essential to be aware of the hazards associated with this compound. This information is typically found in the Safety Data Sheet (SDS).[3]
| Hazard Category | Description | GHS Pictogram | Signal Word |
| Skin Irritation | Causes skin irritation.[3][4] | GHS07 | Warning |
| Eye Irritation | Causes serious eye irritation.[3][4] | GHS07 | Warning |
| Respiratory Irritation | May cause respiratory irritation.[3][4] | GHS07 | Warning |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[3] Use only outdoors or in a well-ventilated area.[3] Avoid breathing dust, fume, gas, mist, vapors, or spray.[3] | N/A | N/A |
Standard Disposal Protocol
The following step-by-step guide outlines the standard procedure for the disposal of this compound and associated waste.
Step 1: Personal Protective Equipment (PPE)
Ensure appropriate PPE is worn before handling the chemical waste. This includes, at a minimum:
-
Chemical-resistant gloves (refer to manufacturer's specifications for chemical compatibility).
-
Safety glasses or goggles.[3]
-
A lab coat.[3]
Step 2: Waste Segregation
Proper segregation is the most critical step in managing this waste stream.
-
Designated Halogenated Waste: this compound is a fluorinated organic compound and must be collected in a designated container for halogenated organic waste .[5]
-
Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[6][7] Keep it separate from other waste streams like acids, bases, and heavy metals.[6][8]
Step 3: Container Selection and Labeling
-
Container Choice: Use a chemically compatible container with a secure, tight-fitting lid that is in good condition.[2][6][7] For liquid waste, ensure the container is designed for liquids and will not leak.[7]
-
Labeling: The container must be clearly labeled as soon as the first waste is added.[6] The label must include:
Step 4: Waste Accumulation and Storage
-
Safe Addition: When adding waste to the container, do so in a well-ventilated area, such as a chemical fume hood.[6]
-
Secure Storage: Keep the waste container closed at all times except when adding waste.[6][7][8] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be a cool, dry, and well-ventilated location away from incompatible materials.[6]
-
Secondary Containment: Store the collection container within secondary containment to prevent spills.[6]
Step 5: Arranging for Disposal
-
Contact EHS: Once the container is nearly full (approximately 75%), contact your institution's Environmental Health & Safety (EHS) department or equivalent office to request a waste pickup.[6] Follow their specific procedures for collection requests.
Spill and Decontamination Procedures
-
Small Spills: In the event of a small spill, contain the leak and absorb the material with an inert absorbent (e.g., sand, vermiculite).[6] Place the contaminated absorbent and any cleaning materials into a sealed bag or container, label it as hazardous waste, and dispose of it along with the chemical waste.[6]
-
Empty Container Decontamination: Empty containers that held this compound must be decontaminated before disposal. Triple-rinse the container with a suitable solvent.[1][2] The first rinseate must be collected and disposed of as halogenated hazardous waste.[2] Subsequent rinseates may also need to be collected, depending on local regulations.
Disposal Workflow
Caption: Workflow for the proper segregation and disposal of laboratory chemical waste.
References
- 1. otago.ac.nz [otago.ac.nz]
- 2. benchchem.com [benchchem.com]
- 3. aksci.com [aksci.com]
- 4. 1-(trifluoromethyl)cyclopropan-1-amine hydrochloride 97% | CAS: 112738-67-7 | AChemBlock [achemblock.com]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. pfw.edu [pfw.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Operational Guide for 1-(Trifluoromethyl)cyclopropanamine hydrochloride
This guide provides critical safety and logistical information for the handling and disposal of 1-(Trifluoromethyl)cyclopropanamine hydrochloride (CAS No. 112738-67-7). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C4H7ClF3N | [1][2][3] |
| Molecular Weight | 161.55 g/mol | [1][3] |
| Appearance | White solid | [3] |
| Purity | 95% - 97% | [2][3] |
| Storage Temperature | 0-8 °C | [3] |
Hazard Identification and Precautionary Measures
This compound is classified as a hazardous substance. It is crucial to understand and mitigate the risks associated with its handling.[4]
GHS Hazard Statements:
GHS Pictogram:
-
GHS07: Exclamation mark[3]
Signal Word:
Precautionary Statements:
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield is required when there is a risk of splashing. | Protects against eye irritation and serious eye damage.[1][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), inspected before use. A lab coat that covers the entire arm. | Prevents skin contact and irritation.[1][6] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is required. | Avoids inhalation and respiratory tract irritation.[6] |
| Body Protection | A lab coat should be worn and buttoned. Appropriate shoes that cover the entire foot are required. | Provides an additional layer of protection against accidental spills.[6] |
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Storage:
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Personal Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.[7]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[1] Store at a temperature of 0-8 °C.[3]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[1]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
Spill and Disposal Procedures:
-
Spill Containment: In case of a spill, wear appropriate PPE.[4] Absorb with an inert material and place it in a suitable disposal container.[4]
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[4] Contact a licensed professional waste disposal service.[8]
Experimental Workflow and Safety Protocol
Caption: Workflow for safe handling of this compound.
References
- 1. file.bldpharm.com [file.bldpharm.com]
- 2. 1-(Trifluoromethyl)cyclopropanamine, HCl | CymitQuimica [cymitquimica.com]
- 3. 1-(trifluoromethyl)cyclopropan-1-amine hydrochloride 97% | CAS: 112738-67-7 | AChemBlock [achemblock.com]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. kishida.co.jp [kishida.co.jp]
- 8. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
